molecular formula C5H3ClFN B099640 2-Chloro-3-fluoropyridine CAS No. 17282-04-1

2-Chloro-3-fluoropyridine

Numéro de catalogue: B099640
Numéro CAS: 17282-04-1
Poids moléculaire: 131.53 g/mol
Clé InChI: SVAZIMBLBHOVIR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chloro-3-fluoropyridine is a fluorinated heterocyclic compound that serves as a versatile and valuable building block in advanced research and development, particularly within the pharmaceutical and agrochemical sectors . The strategic incorporation of both chlorine and fluorine atoms on the pyridine ring creates a sophisticated synthon for further synthetic elaboration. Fluorine introduction is a established strategy in medicinal chemistry to fine-tune the properties of potential drug candidates . The presence of the fluorine atom can significantly influence a molecule's characteristics, including its pKa, metabolic stability, and membrane permeability, thereby improving bioavailability and receptor affinity . The chlorine atom provides an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. This compound is part of the important class of fluorinated heterocycles, which are prominent scaffolds found in numerous FDA-approved drugs and bioactive compounds . As a key intermediate, this compound is integral to explorations in synthetic methodology and the development of new active ingredients, underlining its importance in modern industrial and academic research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-chloro-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFN/c6-5-4(7)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAZIMBLBHOVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382298
Record name 2-Chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17282-04-1
Record name 2-Chloro-3-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17282-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-3-fluoropyridine (CAS No. 17282-04-1)

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated heterocyclic compound that has emerged as a pivotal building block in modern synthetic chemistry.[1][2] Its significance lies in the unique electronic and steric properties imparted by the strategic placement of chloro and fluoro substituents on the electron-deficient pyridine ring. This arrangement provides multiple, distinct reaction sites, enabling chemists to perform selective and diverse molecular elaborations.[1] Consequently, it serves as a valuable intermediate in the synthesis of a wide array of complex molecules, particularly active pharmaceutical ingredients (APIs) for anti-cancer and anti-inflammatory therapies, as well as advanced agrochemicals.[1][3] This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and application, providing field-proven insights for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

The reliable application of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a colorless to light yellow liquid under standard conditions.[4][5] Its key physical and chemical characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 17282-04-1[6][7]
Molecular Formula C₅H₃ClFN[6][7]
Molecular Weight 131.54 g/mol [6][7]
Appearance Colorless to light yellow liquid[1][4][6]
Boiling Point 80 °C at 80 mmHg (10.7 kPa)[4][7][8]
Density 1.323 g/mL at 25 °C[4][7]
Refractive Index (n²⁰/D) 1.509[4][7][8]
Flash Point 63 °C (145.4 °F) - closed cup[6][7]
pKa -0.05 ± 0.10 (Predicted)[5]
LogP 1.514[6]
Spectroscopic Characterization

While specific spectra are proprietary, the structure of this compound allows for predictable spectroscopic signatures essential for reaction monitoring and quality control.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F spin-spin coupling. The proton at C4 will likely appear as a triplet of doublets, the proton at C5 as a multiplet, and the proton at C6 as a doublet of doublets.

  • ¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the five carbons of the pyridine ring. The signals for C2 and C3 will be directly influenced by the attached halogens, with the C-F bond exhibiting a large one-bond coupling constant (¹JCF).

  • IR Spectroscopy: The infrared spectrum will feature characteristic peaks for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the pyridine ring (~1400-1600 cm⁻¹), and strong C-Cl (~700-800 cm⁻¹) and C-F (~1150-1250 cm⁻¹) stretching bands.[9]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 131. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) will be readily observable.

Synthesis and Reactivity: A Tale of Two Halogens

The synthetic utility of this compound is rooted in its accessible preparation and the differential reactivity of its C-Cl and C-F bonds.

Synthetic Pathways

Two primary routes are commonly employed for the synthesis of this compound:

  • Directed Ortho-Metalation of 3-Fluoropyridine: This method involves the deprotonation of 3-fluoropyridine at the 2-position using a strong base like n-butyllithium, followed by quenching the resulting organolithium intermediate with a chlorinating agent such as hexachloroethane.[4] This pathway is efficient for producing the target molecule from readily available starting materials.

  • Diazotization of 2-Chloro-3-aminopyridine: An alternative approach involves a Sandmeyer-type or Balz-Schiemann-type reaction starting from 2-chloro-3-aminopyridine.[3] The amino group is converted to a diazonium salt, which is then displaced by fluoride using a suitable fluorine source like copper(II) fluoride, anhydrous hydrogen fluoride, or fluoroboric acid.[3]

Synthesis_of_2_Chloro_3_fluoropyridine cluster_0 Directed Ortho-Metalation Pathway start 3-Fluoropyridine intermediate 2-Lithio-3-fluoropyridine start->intermediate 1. n-BuLi, DABCO 2. Ether, -65 °C product This compound intermediate->product 3. Quench chlorinating_agent Hexachloroethane (C2Cl6) chlorinating_agent->intermediate

Caption: Directed ortho-metalation synthesis of this compound.

Core Reactivity

The chemistry of this compound is dominated by the electrophilic nature of its pyridine ring, making it susceptible to two principal types of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, a property enhanced by the inductive effects of the two halogen substituents. This makes the ring an excellent substrate for SNAr reactions. The reaction proceeds via a Meisenheimer intermediate, and the rate is heavily influenced by the leaving group's ability and the stability of this intermediate.[10] In halopyridines, the reactivity order for SNAr is typically F > Cl.[11] However, in this compound, nucleophilic attack preferentially occurs at the C2 position, displacing the chloride. This is because the ring nitrogen provides powerful stabilization to the negative charge developed in the Meisenheimer intermediate when attack occurs at an alpha-position (C2 or C6).[12][13] This regioselectivity is a cornerstone of its synthetic utility.

  • Suzuki-Miyaura Cross-Coupling: The C-Cl bond at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions.[14] This reaction allows for the formation of C-C bonds by coupling the pyridine core with various aryl or alkyl boronic acids or their esters.[15] The C-F bond is generally unreactive under typical Suzuki conditions, allowing for selective functionalization at the C2 position.[14] This powerful transformation is widely used in drug discovery to build the complex biaryl structures often found in bioactive molecules.[16][17]

Reactivity_of_2_Chloro_3_fluoropyridine cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Suzuki-Miyaura Cross-Coupling start This compound snar_reagent Nucleophile (Nu-H) e.g., R-OH, R-NH2 start->snar_reagent Attacks C2 Position suzuki_reagent Ar-B(OH)2 start->suzuki_reagent Couples at C2 Position snar_product 2-Substituted-3-fluoropyridine snar_reagent->snar_product suzuki_product 2-Aryl-3-fluoropyridine suzuki_reagent->suzuki_product suzuki_catalyst Pd(0) Catalyst, Base suzuki_catalyst->suzuki_product

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Agrochemicals

The versatile reactivity of this compound makes it a high-value intermediate for synthesizing complex, biologically active molecules.

  • Pharmaceutical Development: It is a key component in the synthesis of numerous pharmaceutical agents. Its structure is a precursor to quinolone antibiotics like Enoxacin and is used in building blocks for cardiovascular drugs.[3] The 3-fluoropyridine motif it provides is found in a range of modern therapeutics, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[1][18]

  • Agrochemicals: In agriculture, this intermediate is used to create novel herbicides and pesticides.[1][19] The pyridine core is a well-established toxophore, and the ability to selectively functionalize it allows for the fine-tuning of activity and selectivity, leading to more effective and environmentally safer crop protection agents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating system for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. The causality behind experimental choices is explained to ensure reproducibility.

Objective: To synthesize a 2-aryl-3-fluoropyridine derivative.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)

  • Triphenylphosphine [PPh₃] (0.08 equiv.) or a more advanced ligand like RuPhos (0.06 equiv.)[17]

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation & Inerting: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv.) and the phosphine ligand (e.g., PPh₃, 0.08 equiv.). The use of a four-fold excess of ligand relative to palladium prevents catalyst decomposition and promotes the formation of the active Pd(0) species. Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This inerting step is critical as the Pd(0) catalyst is oxygen-sensitive.[16]

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous K₂CO₃ (3.0 equiv.). The slight excess of boronic acid ensures complete consumption of the limiting electrophile. The base is essential for the transmetalation step of the catalytic cycle.[15]

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water). The water is necessary to dissolve the base and facilitate the formation of the active boronate species. The solvent mixture should be thoroughly degassed via sparging with inert gas or freeze-pump-thaw cycles to prevent catalyst oxidation.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. The washes remove residual base and water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-aryl-3-fluoropyridine product.

Safety, Handling, and Storage

Proper handling is paramount when working with this compound due to its hazardous properties.

Table 2: Hazard and Safety Information

CategoryInformationSource(s)
GHS Pictograms Corrosion (GHS05), Exclamation Mark (GHS07)[7]
Signal Word Danger[7]
Hazard Statements H302 (Harmful if swallowed), H318 (Causes serious eye damage)[7]
Precautionary Statements P264, P270, P280, P301+P312, P305+P351+P338[6][7]
Personal Protective Equipment (PPE) Chemical-resistant gloves, tightly fitting safety goggles, faceshield, lab coat. Use in a chemical fume hood.[6][7][20]
Handling Avoid contact with skin, eyes, and inhalation of vapors. Keep away from heat, sparks, and open flames.[6][20]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly sealed.[6][20]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[20]
Fire Extinguishing Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][20]

Conclusion

This compound (CAS 17282-04-1) is a deceptively simple molecule whose true value lies in its sophisticated reactivity. The differential reactivity of its halogen substituents, combined with the inherent electronic properties of the pyridine ring, provides a robust platform for constructing complex molecular architectures. For the medicinal or agricultural chemist, it offers a reliable and versatile tool for accessing novel 3-fluoropyridine derivatives, making it a key intermediate in the ongoing pursuit of innovative chemical solutions for health and agriculture.

References

The Strategic Synthesis of 2-Chloro-3-fluoropyridine: A Technical Guide to Directed Ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-3-fluoropyridine is a pivotal building block in contemporary medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a multitude of pharmacologically active agents.[1][2] This technical guide provides an in-depth exploration of a robust and scalable synthetic route to this compound, commencing from the readily available starting material, 3-fluoropyridine. The core of this synthesis lies in a highly regioselective directed ortho-lithiation, followed by a subsequent chlorination step. This document will elucidate the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and present critical process parameters in a clear, actionable format for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the this compound Moiety

The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in modern drug design to modulate key pharmacokinetic and pharmacodynamic properties. The 3-fluoropyridine nucleus, in particular, is a recurring motif in a range of therapeutic agents. The further introduction of a chlorine atom at the 2-position of this ring system to furnish this compound provides a versatile handle for subsequent chemical modifications, most notably through nucleophilic aromatic substitution (SNAr) reactions.[3] The differential reactivity of the chloro and fluoro substituents allows for selective and sequential functionalization, making this intermediate a highly valuable precursor in the synthesis of complex molecular architectures.

The Synthetic Strategy: Directed ortho-Lithiation of 3-Fluoropyridine

The synthesis of this compound from 3-fluoropyridine is most effectively achieved through a directed ortho-lithiation-chlorination sequence. This approach leverages the ability of the fluorine atom to direct the deprotonation of the adjacent C-2 position of the pyridine ring.

Mechanistic Rationale

The directed ortho-lithiation of substituted pyridines is a powerful tool for regioselective functionalization.[4][5] In the case of 3-fluoropyridine, the fluorine atom, despite its high electronegativity, can act as a directing metalating group (DMG). The reaction is typically carried out at low temperatures using a strong lithium base, such as n-butyllithium, in an anhydrous ethereal solvent. The presence of a coordinating agent, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is crucial for the success of this transformation. DABCO complexes with the n-butyllithium, attenuating its reactivity and enhancing the regioselectivity of the deprotonation. The lithiated intermediate is then quenched with an electrophilic chlorine source to yield the desired this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a detailed, self-validating procedure for the synthesis of this compound from 3-fluoropyridine.

Reagents and Materials
Reagent/MaterialGradeSupplier
3-Fluoropyridine≥98%Commercially Available
n-Butyllithium2.5 M in hexanesCommercially Available
1,4-Diazabicyclo[2.2.2]octane (DABCO)≥99%Commercially Available
Hexachloroethane≥98%Commercially Available
Diethyl etherAnhydrousCommercially Available
IsohexaneReagent GradeCommercially Available
Hydrochloric acid2N and 37%Commercially Available
Sodium hydroxide4N aqueous solutionCommercially Available
Anhydrous magnesium sulfateCommercially Available

Reaction Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 3-Fluoropyridine & DABCO in Ether lithiation Directed ortho-Lithiation (n-BuLi, -65°C) start->lithiation chlorination Chlorination (Hexachloroethane) lithiation->chlorination quench Aqueous Quench chlorination->quench extraction Acid-Base Extraction quench->extraction drying Drying (MgSO4) extraction->drying concentration Concentration drying->concentration distillation Distillation concentration->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound.

Detailed Procedure
  • Preparation of the Reaction Vessel: A multi-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Initial Setup: The flask is charged with 1,4-diazabicyclo[2.2.2]octane (63.8 g, 0.57 mol) and anhydrous diethyl ether (2.5 L).[6] The ether is azeotropically dried prior to use to remove any residual water.[6]

  • Formation of the Lithiating Agent Complex: The mixture is cooled to between -20 and -30 °C. n-Butyllithium (2.5 M in hexanes, 230 ml, 0.57 mol) is added to the stirred solution.[6] The mixture is stirred for 1 hour at this temperature.

  • Directed ortho-Lithiation: The reaction mixture is further cooled to -65 °C.[6] A solution of 3-fluoropyridine (50.0 g, 0.52 mol) in anhydrous diethyl ether (250 ml) is added dropwise over 10 minutes, ensuring the internal temperature does not exceed -60 °C.[6] The resulting mixture is stirred for an additional hour at -65 °C.

  • Chlorination: A solution of hexachloroethane in anhydrous diethyl ether is prepared and added slowly to the reaction mixture at -65 °C. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the lithiated intermediate.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Acid-Base Extraction: The combined organic layers are washed sequentially with 2N hydrochloric acid (3 x 100 ml) and then with 37% hydrochloric acid (3 x 50 ml).[6] The acidic aqueous layers are combined, washed with isohexane (3 x 100 ml), and then carefully basified to pH 14 with 4N aqueous sodium hydroxide.[6]

  • Final Extraction and Drying: The basic aqueous layer is extracted with dichloromethane (3 x 150 ml).[6] The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[6]

  • Purification: The crude product is purified by distillation under atmospheric pressure. The fraction boiling between 74-82 °C is collected to yield this compound as a straw-colored oil.[6]

Results and Discussion

This synthetic protocol consistently provides this compound in good yield and purity.

ParameterValueReference
Yield 63%[6]
Boiling Point 74-82 °C (1 atm)[6]
Appearance Straw-colored oil[6]
Molecular Weight 131.54 g/mol [7]
Density 1.323 g/mL at 25 °C[6]

The use of DABCO is critical for achieving high regioselectivity by preventing the lithiation at the C-4 position. The acid-base extraction procedure is an effective method for separating the basic product from non-basic impurities. The final distillation affords the product in high purity, suitable for use in subsequent synthetic transformations.

Alternative Synthetic Routes

While the directed ortho-lithiation of 3-fluoropyridine is a highly effective method, other synthetic approaches have been reported. One notable alternative involves the diazotization of 2-chloro-3-aminopyridine.[1] This method utilizes a diazotization reaction followed by a fluorination step. However, the cost and stability of the starting materials and reagents can be a consideration for large-scale synthesis.[1]

Conclusion

The directed ortho-lithiation of 3-fluoropyridine followed by chlorination represents a robust, scalable, and efficient method for the synthesis of this compound. The detailed protocol provided in this guide, grounded in established scientific principles, offers a reliable pathway for researchers and drug development professionals to access this key synthetic intermediate. The strategic application of this methodology will continue to facilitate the discovery and development of novel therapeutic agents.

References

Introduction: The Strategic Importance of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-3-fluoropyridine: A Core Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds are indispensable scaffolds. The strategic incorporation of fluorine into molecular frameworks can profoundly influence physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of rational drug design.[1][2] Among these, this compound has emerged as a particularly valuable and versatile building block. Its unique arrangement of a reactive chlorine atom and a modulating fluorine atom on a pyridine ring provides a powerful platform for synthetic chemists to construct complex, high-value molecules. This guide offers an in-depth analysis of this compound, from its fundamental properties to its synthesis, reactivity, and critical applications in drug discovery.

Core Physicochemical and Molecular Properties

This compound is a colorless to light yellow liquid under standard conditions.[3][4] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 1: Key Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₃ClFN[4][5][6]
Molecular Weight 131.54 g/mol [4][5][6]
CAS Number 17282-04-1[3][4][5]
Appearance Colorless to light yellow liquid[3][4]
Boiling Point 80 °C at 80 mmHg (110 hPa)[3][4][5]
Density 1.323 g/mL at 25 °C[3][5]
Refractive Index (n20/D) 1.509[3][5]
Flash Point 63 °C (145.4 °F) - closed cup[4][5]
SMILES String Fc1cccnc1Cl[5][6]
InChI Key SVAZIMBLBHOVIR-UHFFFAOYSA-N[5]
Molecular Structure Visualization

The structural arrangement of this compound is key to its reactivity. The chlorine at the 2-position is susceptible to nucleophilic displacement, a reaction pathway often modulated by the electronic influence of the adjacent fluorine atom.

Caption: Molecular structure of this compound.

Synthesis and Reactivity: A Tale of Two Halogens

The synthesis of this compound can be approached through several routes, primarily leveraging either halogenation of a pyridine precursor or diazotization reactions. The choice of pathway often depends on the availability and cost of starting materials.

Synthetic Pathways
  • From 3-Fluoropyridine: A common laboratory-scale synthesis involves the directed ortho-metallation of 3-fluoropyridine.[3] This method utilizes a strong base like n-butyllithium in the presence of a chelating agent such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to deprotonate the C2 position. The resulting lithiated intermediate is then quenched with an electrophilic chlorine source, like hexachloroethane, to yield the desired product.[3]

  • From 2-Chloro-3-aminopyridine: An alternative route involves a diazotization-fluorination sequence (a modified Balz-Schiemann reaction).[7] In this process, 2-chloro-3-aminopyridine is treated with a nitrite source (e.g., tert-butyl nitrite) and a fluorinating agent like copper fluoride to replace the amino group with fluorine. This method avoids the use of highly reactive organolithium reagents and can be more amenable to larger-scale production.[7]

G cluster_0 Synthesis of this compound A 3-Fluoropyridine B Directed Ortho-Metallation (n-BuLi, DABCO, -65°C) A->B C Lithiated Intermediate B->C D Electrophilic Chlorination (Hexachloroethane) C->D E This compound D->E

Caption: Synthetic pathway from 3-Fluoropyridine.

Core Reactivity

The reactivity of this compound is dominated by the chemistry of its two halogen substituents.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the electron-deficient 2-position is a good leaving group, making it the primary site for SₙAr reactions.[8][9] This allows for the introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols) to build more complex molecular architectures.

  • Influence of Fluorine: The highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect, which further activates the C2 position towards nucleophilic attack. While C-F bonds are generally strong, the reactivity of fluoropyridines in SₙAr reactions can be significantly faster than their chloro-analogues, highlighting the complex electronic interplay on the pyridine ring.[10]

  • Metal-Catalyzed Cross-Coupling: The C-Cl bond can also participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds, respectively. This provides another powerful tool for molecular elaboration.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of numerous APIs and advanced materials.[3][7] The fluoropyridine motif is present in a significant number of FDA-approved drugs.[11]

The incorporation of fluorine can bestow several advantageous properties upon a drug candidate:[1][2]

  • Enhanced Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.

  • Increased Binding Affinity: Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins, enhancing potency.

  • Modulated Physicochemical Properties: Fluorine substitution can alter a molecule's pKa and lipophilicity, which can improve oral bioavailability and membrane permeability.[11]

Given these benefits, building blocks like this compound are in high demand for creating libraries of novel compounds for screening in drug discovery programs targeting a wide array of diseases.[1]

Experimental Protocols and Safe Handling

Scientific integrity demands robust and safe experimental procedures. The following sections outline a generalized protocol for using this compound in a nucleophilic substitution reaction and essential safety measures.

Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol describes a typical SₙAr reaction with an amine nucleophile.

  • Reaction Setup: To a dry, inert-atmosphere flask (e.g., oven-dried and purged with nitrogen or argon), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, DMSO, or NMP).

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 150 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude material by column chromatography, recrystallization, or distillation to obtain the desired substituted pyridine product.

Caption: Workflow for a typical SₙAr reaction.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize that robust science is safe science. Adherence to safety protocols is non-negotiable.

  • Hazard Identification: this compound is classified as harmful if swallowed and can cause serious eye damage.[5] It is also a combustible liquid.[12]

  • Personal Protective Equipment (PPE): Always use this chemical in a well-ventilated chemical fume hood.[12] Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[4][12]

  • Handling: Avoid contact with skin, eyes, and inhalation of vapors.[4] Keep away from heat, sparks, and open flames.[4][12] Use explosion-proof equipment where necessary.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][12] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its carefully positioned halogen atoms provide a dual platform for synthetic diversification through nucleophilic substitution and cross-coupling reactions. For researchers, scientists, and drug development professionals, a thorough understanding of this key intermediate's properties, reactivity, and handling is essential for unlocking its full potential in the creation of next-generation pharmaceuticals and advanced materials. Its continued application will undoubtedly contribute to significant advances across the chemical sciences.

References

Spectroscopic Characterization of 2-Chloro-3-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3-fluoropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the electron-withdrawing chloro and fluoro substituents on the pyridine ring, make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in fundamental principles and supported by data from related compounds.

Molecular Structure and Numbering

The structure and numbering convention for this compound is crucial for the correct assignment of spectroscopic signals.

Figure 1: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information regarding the electronic environment and connectivity of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to H-4, H-5, and H-6. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the inductive and mesomeric effects of the chloro and fluoro substituents.

Predicted ¹H NMR Data (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-6~8.2 - 8.4dd³J(H6-H5) ≈ 4.5, ⁴J(H6-F) ≈ 1.5
H-5~7.3 - 7.5ddd³J(H5-H6) ≈ 4.5, ³J(H5-H4) ≈ 7.5, ⁴J(H5-F) ≈ 8.0
H-4~7.2 - 7.4ddd³J(H4-H5) ≈ 7.5, ⁴J(H4-H6) ≈ 1.0, ³J(H4-F) ≈ 9.0

Interpretation:

  • H-6: This proton is adjacent to the nitrogen atom, which deshields it, causing it to appear at the lowest field.[1] It is expected to be a doublet of doublets due to coupling with H-5 and a smaller, long-range coupling to the fluorine at C-3.

  • H-5: This proton is coupled to H-6 and H-4. Additionally, a significant four-bond coupling to the fluorine atom is anticipated.[2]

  • H-4: This proton is coupled to H-5 and shows a strong three-bond coupling to the fluorine atom. A small four-bond coupling to H-6 may also be observed.

The relative positions of H-4 and H-5 can be influenced by the solvent. The predictions are based on the known chemical shifts of pyridine, 2-chloropyridine, and 3-fluoropyridine.[1][3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide five signals for the pyridine ring carbons. The chemical shifts are significantly affected by the substituents, and the signals for carbons bonded to or near fluorine will show characteristic splitting due to C-F coupling.

Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted ¹J(C-F) (Hz)Predicted nJ(C-F) (Hz)
C-2~150 - 153d-²J(C2-F) ≈ 10-20
C-3~155 - 158d~230-250-
C-4~122 - 125d-²J(C4-F) ≈ 20-30
C-5~123 - 126s-³J(C5-F) ≈ 2-5
C-6~147 - 150d-³J(C6-F) ≈ 3-6

Interpretation:

  • C-2 and C-3: These carbons are directly bonded to the electronegative chlorine and fluorine atoms, respectively, and are expected to be significantly deshielded. C-3 will exhibit a large one-bond C-F coupling constant, which is a definitive diagnostic feature.[5] C-2 will show a smaller two-bond coupling to the fluorine.

  • C-4: This carbon will be split into a doublet due to a two-bond coupling with the fluorine atom.

  • C-5 and C-6: These carbons are further away from the fluorine and will show smaller three-bond C-F couplings.[5] The chemical shifts are influenced by the combined effects of both halogen substituents. The predictions are based on data for pyridine, 2-chloropyridine, and 3-fluoropyridine.[6][7][8]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will show a single resonance for the fluorine atom in this compound.

Predicted ¹⁹F NMR Data

NucleusPredicted Chemical Shift (ppm) vs. CFCl₃Predicted Multiplicity
F-3~ -120 to -140ddd

Interpretation:

The chemical shift of the fluorine atom is sensitive to its electronic environment. The position is predicted based on values for other 3-fluoropyridine derivatives.[9] The signal will be a complex multiplet (a doublet of doublet of doublets) due to couplings with H-4, H-5, and H-6.

Experimental Protocol for NMR Data Acquisition

G cluster_sample Sample Preparation cluster_instrument Instrument Setup cluster_acquisition Data Acquisition Sample Dissolve ~10-20 mg of This compound Solvent in ~0.6 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent TMS Add internal standard (e.g., TMS) Solvent->TMS Tube Transfer to a 5 mm NMR tube TMS->Tube Spectrometer Use a ≥400 MHz NMR spectrometer Tube->Spectrometer Lock Lock on the deuterium signal of the solvent Spectrometer->Lock Shim Shim the magnetic field for optimal resolution Lock->Shim Tune Tune and match the ¹H, ¹³C, and ¹⁹F probes Shim->Tune H1 Acquire ¹H spectrum Tune->H1 C13 Acquire ¹³C{¹H} spectrum H1->C13 F19 Acquire ¹⁹F spectrum C13->F19

Figure 2: Workflow for NMR data acquisition.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a clean, dry vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve a homogeneous field and sharp signals. Tune and match the appropriate NMR probes for ¹H, ¹³C, and ¹⁹F nuclei.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence to obtain singlets for carbons not coupled to fluorine. Acquire the ¹⁹F NMR spectrum, which is typically done without proton decoupling to observe H-F couplings.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within the molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of the pyridine ring and the C-Cl and C-F bonds.

Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)VibrationIntensity
3100 - 3000C-H stretching (aromatic)Medium
1600 - 1550C=C and C=N stretching (ring)Strong
1470 - 1400C=C and C=N stretching (ring)Strong
1250 - 1150C-F stretchingStrong
800 - 700C-Cl stretchingStrong
900 - 675C-H out-of-plane bendingStrong

Interpretation:

  • Aromatic C-H Stretch: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.

  • Ring Vibrations: The strong bands in the 1600-1400 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the pyridine ring. The positions of these bands are sensitive to the nature and position of the substituents.

  • C-F and C-Cl Stretches: A strong absorption band is expected for the C-F stretch, typically in the 1250-1150 cm⁻¹ range.[10] The C-Cl stretch will appear at a lower wavenumber, generally between 800 and 700 cm⁻¹.[11]

  • C-H Out-of-Plane Bending: The strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds, and their exact positions can sometimes provide information about the substitution pattern of the ring.[12]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

G cluster_setup Instrument Setup cluster_sample_analysis Sample Analysis cluster_cleanup Cleanup ATR Ensure the ATR crystal is clean Background Acquire a background spectrum of the empty ATR stage ATR->Background Apply Apply a small drop of liquid This compound to the ATR crystal Background->Apply Acquire Acquire the sample spectrum Apply->Acquire Clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol) Acquire->Clean

Figure 3: Workflow for ATR-FTIR data acquisition.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. The resulting spectrum can then be analyzed for the characteristic absorption bands.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification and structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization)

m/zIonComments
131/133[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
96[M - Cl]⁺Loss of a chlorine radical.
102[M - HCN]⁺Loss of hydrogen cyanide from the pyridine ring.

Interpretation:

  • Molecular Ion: The molecular ion peak ([M]⁺) will be observed at m/z 131 and 133, corresponding to the isotopes ³⁵Cl and ³⁷Cl, respectively. The relative abundance of these peaks will be approximately 3:1, which is a clear indicator of the presence of one chlorine atom.

  • Fragmentation: Upon electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for pyridines include the loss of HCN. For this compound, the loss of a chlorine radical to give an ion at m/z 96 is also a likely fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

G cluster_sample_prep Sample Preparation cluster_gc_ms_setup GC-MS Setup cluster_analysis Analysis Dilute Prepare a dilute solution of This compound in a volatile solvent (e.g., dichloromethane) GC Set up the Gas Chromatograph with a suitable column and temperature program Dilute->GC MS Set up the Mass Spectrometer (e.g., electron ionization at 70 eV) GC->MS Inject Inject the sample into the GC MS->Inject Acquire Acquire the mass spectrum of the eluting peak corresponding to the compound Inject->Acquire

Figure 4: Workflow for GC-MS data acquisition.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Set up the Gas Chromatograph (GC) with an appropriate column (e.g., a non-polar column like DB-5) and a suitable temperature program to ensure good separation and peak shape. Set the Mass Spectrometer (MS) to operate in Electron Ionization (EI) mode, typically at 70 eV.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound will be vaporized, separated on the column, and then enter the MS for ionization and detection.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive and unambiguous means of identifying this important chemical entity. The interplay of the chloro and fluoro substituents results in a unique spectral fingerprint. The predictive analysis presented in this guide, based on established principles and data from analogous compounds, serves as a valuable resource for researchers working with this molecule, enabling its confident identification and use in further scientific endeavors.

References

The Dichotomous Reactivity of the C-Cl Bond in 2-Chloro-3-fluoropyridine: A Technical Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-3-fluoropyridine is a pivotal building block in medicinal chemistry and materials science, offering a synthetically versatile scaffold for the introduction of diverse functionalities. The presence of two distinct halogen atoms on an electron-deficient pyridine ring presents both a challenge and an opportunity for selective functionalization. This technical guide provides an in-depth exploration of the chemical reactivity of the carbon-chlorine (C-Cl) bond in this molecule. We will dissect the underlying electronic and mechanistic principles that govern its behavior in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to enable strategic and efficient utilization of this important intermediate.

The Electronic Landscape of this compound: A Tale of Two Halogens

The reactivity of any substituted pyridine is fundamentally governed by the electronic influence of its substituents in concert with the inherent electron-deficient nature of the aromatic ring. In this compound, the pyridine nitrogen acts as a strong electron-withdrawing group, polarizing the ring and making the carbon atoms more electrophilic, particularly at the 2- and 4-positions.[1] This activation is crucial for facilitating nucleophilic attack.

The two halogen substituents, chlorine and fluorine, further modulate this electronic landscape through a combination of inductive and resonance effects.

  • Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and withdraw electron density from the ring through the sigma bond. Fluorine is more electronegative than chlorine, exerting a stronger inductive pull.

  • Resonance Effect (+R): Both halogens possess lone pairs that can be donated to the aromatic π-system. This effect is more pronounced for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, compared to the 3p-2p overlap for chlorine.

The interplay of these effects makes the C-2 carbon, bonded to chlorine, a key electrophilic center. The adjacent fluorine at the 3-position further enhances the electron deficiency at C-2 through its powerful inductive withdrawal.

Nucleophilic Aromatic Substitution (SNAr): The Counterintuitive Dominance of the C-F Bond

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

A crucial factor in SNAr is the ability of the leaving group to stabilize the negative charge in the transition state leading to the Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack.[3] Consequently, the bond strength of the carbon-halogen bond is less important than the electronegativity of the halogen in activating the ring for attack.

For halopyridines, the reactivity order in SNAr reactions is generally F > Cl > Br > I.[2] This is because the highly electronegative fluorine atom polarizes the C-F bond to a greater extent, making the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. Experimental evidence confirms this principle: the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than the corresponding reaction with 2-chloropyridine.[4][5]

Therefore, in this compound, while the C-Cl bond is at the highly activated 2-position, the C-F bond at the 3-position is intrinsically more reactive towards SNAr. However, nucleophilic attack at the 3-position is electronically less favored than at the 2- or 4-positions.[6] This can lead to complex reactivity patterns, but in many cases, if forcing conditions are used for SNAr, reaction at the C-F bond may compete or dominate.

Palladium-Catalyzed Cross-Coupling: Selectively Targeting the C-Cl Bond

In contrast to SNAr, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions offer a powerful and highly selective method for functionalizing the C-Cl bond in this compound. This selectivity stems from the fundamental mechanism of these catalytic cycles, which hinges on the oxidative addition of the aryl halide to a palladium(0) complex.

The key to selectivity lies in the relative bond dissociation energies of the C-Cl and C-F bonds and their propensity to undergo oxidative addition. The C-F bond is significantly stronger than the C-Cl bond, and its oxidative addition to palladium(0) has a much higher activation energy.[6][7] This difference allows the palladium catalyst to selectively cleave the weaker C-Cl bond, leaving the C-F bond intact.

Reactivity_Selectivity cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Pd Palladium-Catalyzed Cross-Coupling SNAr_Reactivity Reactivity Order: C-F > C-Cl (Rate determined by electrophilicity of Carbon) SNAr_Mechanism Mechanism: Addition-Elimination (Meisenheimer Complex) Pd_Reactivity Reactivity Order: C-Cl > C-F (Rate determined by Oxidative Addition) Pd_Mechanism Mechanism: Oxidative Addition is key selective step (C-Cl bond is weaker) Title Reactivity Dichotomy of Halogen Bonds in this compound

Caption: Contrasting reactivity principles for SNAr and Pd-catalyzed reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organohalide.[8] For unactivated aryl chlorides like this compound, the oxidative addition step is often slow and requires specialized catalyst systems. The use of bulky, electron-rich phosphine ligands, such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine), is crucial for promoting the reactivity of the C-Cl bond.[1][9][10] These ligands facilitate the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species that can readily undergo oxidative addition with the aryl chloride.[11]

Representative Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure based on established methods for challenging aryl chlorides and should be optimized for specific substrates.[12][13][14]

  • Reaction Setup: To an oven-dried Schlenk tube, add the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), this compound (1.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol% and SPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 12 to 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow A 1. Combine Reagents (Arylboronic Acid, Base, 2-Cl-3-F-Py, Pd Catalyst/Ligand) B 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Add Degassed Solvent (e.g., Toluene/Water) B->C D 4. Heat Reaction Mixture (100-110 °C, monitor progress) C->D E 5. Aqueous Work-up (Ethyl Acetate Extraction) D->E F 6. Purify Product (Column Chromatography) E->F

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[15][16] Similar to the Suzuki coupling, the reaction of aryl chlorides requires highly active catalysts. Bidentate phosphine ligands with a large natural bite angle, such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), are particularly effective.[4] These ligands promote the reductive elimination step and can prevent the formation of inactive catalyst species.[17] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate its coordination to the palladium center.[16][18]

Representative Protocol: Buchwald-Hartwig Amination of this compound

This is a representative protocol adapted from established procedures for the amination of aryl chlorides.

  • Reaction Setup: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Add Substrates: Add the amine (1.2 equiv.) and this compound (1.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial and heat the mixture to 100 °C with stirring. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Summary and Comparison

The following tables summarize typical reaction conditions and expected outcomes for the key transformations of this compound. Note that specific yields are highly substrate-dependent and require optimization.

Table 1: Nucleophilic Aromatic Substitution (SNAr)

NucleophileReagentSolventTemperature (°C)C-Cl ProductC-F ProductComments
AlkoxideNaORROH/Dioxane80-120Minor/NoneMajorC-F bond is significantly more reactive.[4][5]
AmineR₂NHDioxane/NMP100-150Minor/NoneMajorHigh temperatures may be required.

Table 2: Palladium-Catalyzed Cross-Coupling of the C-Cl Bond

ReactionCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Typical Yield
Suzuki-Miyaura Arylboronic AcidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O100-110Good to Excellent
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ (1.5) / Xantphos (3)NaOtBuToluene100Good to Excellent

Conclusion and Strategic Outlook

The chemical reactivity of the C-Cl bond in this compound is a fascinating case of "mechanistic dichotomy." While susceptible to nucleophilic attack, its reactivity in SNAr reactions is overshadowed by the more electronegative fluorine substituent. However, the principles of transition metal catalysis allow for a complete reversal of this reactivity trend. The preferential oxidative addition of the weaker C-Cl bond to a palladium(0) center enables highly selective Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

For the synthetic chemist, this dual reactivity profile provides a powerful strategic advantage. By choosing the appropriate reaction conditions—either polar, high-temperature SNAr conditions to potentially target the C-F bond, or a palladium catalyst with a specialized ligand to selectively functionalize the C-Cl bond—a diverse array of complex pyridine derivatives can be accessed from a single, readily available starting material. Understanding the fundamental principles outlined in this guide is paramount to harnessing the full synthetic potential of this compound in the development of novel pharmaceuticals and advanced materials.

References

2-Chloro-3-fluoropyridine: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and fluorinated motifs into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] Within the vast landscape of heterocyclic chemistry, fluorinated pyridines have emerged as privileged structures, present in numerous FDA-approved drugs.[2] 2-Chloro-3-fluoropyridine, in particular, has garnered significant attention as a versatile and highly valuable building block.[3][4] Its unique electronic and steric profile, arising from the ortho-positioning of the chloro and fluoro substituents, provides a platform for intricate molecular design, enabling chemists to forge complex pathways toward novel therapeutic agents and agrochemicals.[5] This guide offers a deep dive into the synthesis, reactivity, and application of this compound, providing field-proven insights and detailed protocols for its effective utilization in medicinal chemistry programs.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of this compound are confirmed through a combination of physical measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 17282-04-1
Molecular Formula C₅H₃ClFN
Molecular Weight 131.54 g/mol
Boiling Point 80 °C at 80 mmHg[6]
Density 1.323 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.509[6]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to exhibit three distinct signals in the aromatic region, corresponding to the protons on the pyridine ring. The precise chemical shifts and coupling patterns are dictated by the electronic influence of the nitrogen atom and the two halogen substituents.[7]

  • ¹³C NMR: The carbon spectrum will show five signals for the pyridine ring carbons. The carbons directly attached to the chlorine (C-2) and fluorine (C-3) atoms will display characteristic chemical shifts and C-F coupling.[7]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight, along with a characteristic M+2 isotope peak for the chlorine atom.[8]

Synthesis of this compound

The accessibility of this key building block is crucial for its widespread use. Two primary synthetic routes have been established, each with distinct advantages and considerations.

  • Directed Ortho-Metalation of 3-Fluoropyridine: This approach involves the deprotonation of 3-fluoropyridine at the 2-position using a strong base, followed by quenching with an electrophilic chlorine source.

  • Diazotization of 2-Chloro-3-aminopyridine: This classic transformation, a variation of the Sandmeyer reaction, converts the amino group of the readily available 2-chloro-3-aminopyridine into a diazonium salt, which is subsequently displaced by fluoride.[3] A notable advantage of this route is the use of copper fluoride as a mild and effective fluorinating agent, avoiding the need for hazardous anhydrous hydrogen fluoride.[3]

Below is a representative workflow for the synthesis starting from 3-fluoropyridine.

G cluster_synthesis Synthetic Pathway from 3-Fluoropyridine A 3-Fluoropyridine B Lithiation (Intermediate) A->B 1. n-BuLi, DABCO 2. -65 °C C This compound B->C 3. Hexachloroethane (Electrophilic Cl source)

Caption: Synthesis of this compound via ortho-lithiation.

Detailed Experimental Protocol: Synthesis from 3-Fluoropyridine

This protocol is adapted from established literature procedures.[6]

Materials:

  • 3-Fluoropyridine

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • n-Butyllithium (n-BuLi) in hexanes

  • Hexachloroethane

  • Anhydrous diethyl ether

  • Hydrochloric acid (2N and 37%)

  • Sodium hydroxide (4N)

  • Isohexane

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve DABCO (1.1 eq.) in anhydrous diethyl ether.

  • Lithiation: Cool the solution to between -30 °C and -20 °C. Slowly add n-butyllithium (1.1 eq.) and stir for 1 hour. Subsequently, cool the reaction mixture to -65 °C.

  • Substrate Addition: Add a solution of 3-fluoropyridine (1.0 eq.) in anhydrous ether dropwise, maintaining the temperature at -65 °C. Stir for an additional hour.

  • Chlorination: Add a solution of hexachloroethane (1.1 eq.) in anhydrous ether dropwise. Allow the reaction to stir at -65 °C for 30 minutes, then warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Separate the organic layer.

  • Extraction & Purification: The original literature describes a detailed acid-base extraction procedure for purification.[6] Briefly, the organic layer is washed sequentially with hydrochloric acid. The acidic aqueous layers are then combined, basified with NaOH, and re-extracted with dichloromethane.[6] The combined organic extracts are dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • Final Purification: The crude product is purified by distillation (boiling point 74-82 °C) to yield this compound as a pale oil.[6]

Core Reactivity: A Platform for Molecular Diversification

The synthetic power of this compound lies in the differential reactivity of its C-Cl and C-F bonds, enabling selective functionalization through a variety of modern synthetic methods.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. In SNAr reactions, the rate is generally accelerated by the high electronegativity of fluorine, making C-F bonds on pyridine rings highly reactive towards displacement.[9][10] The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[9][10] However, the position of the halogen is critical. The C-2 chloro group in this compound is activated by the adjacent ring nitrogen, making it a viable site for substitution, sometimes preferentially under specific conditions.[11] This allows for tunable reactivity based on the chosen nucleophile and reaction conditions.

Caption: The SNAr reaction proceeds via a stabilized Meisenheimer intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful C-C and C-N bond-forming tools in organic synthesis. This compound serves as an excellent electrophilic partner, primarily reacting at the more readily activated C-Cl bond under typical palladium catalysis conditions.[12]

1. Suzuki-Miyaura Coupling: This reaction forges a new C-C bond by coupling the C-Cl position with an organoboron reagent. It is a robust method for creating biaryl structures. It's important to note that 2-chloropyridines can be challenging substrates, often requiring specialized, electron-rich, and sterically hindered phosphine ligands to facilitate the crucial oxidative addition step.[13][14]

2. Buchwald-Hartwig Amination: This reaction forms a C-N bond between the C-Cl position and a primary or secondary amine.[15] This transformation is invaluable for synthesizing aryl amines, which are prevalent in pharmaceuticals. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be used to achieve remarkable chemoselectivity in polyhalogenated systems.[11][16][17] For instance, in 5-bromo-2-chloro-3-fluoropyridine, Buchwald-Hartwig conditions using Xantphos as a ligand result in exclusive substitution at the more reactive C-Br bond, leaving the C-Cl bond intact.[11][16]

G cluster_suzuki Generalized Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Oxidative Addition Complex A->B Ar-Cl C Transmetalation Intermediate B->C R-B(OR)₂ Base D Product-Pd Complex C->D D->A Reductive Elimination Product Ar-R D->Product

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on conditions known to be effective for challenging 2-chloropyridine substrates.[14][18]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or PCy₃) (2-10 mol%)

  • A base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃) (2.0-3.0 eq.)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF)

Procedure:

  • Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst, ligand, and base.

  • Reagent Addition: Add this compound and the arylboronic acid.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Applications in Drug Discovery: A Scaffold for Innovation

The true value of this compound is demonstrated by its incorporation into biologically active molecules. It serves as a key intermediate in the synthesis of drugs for bacterial infections and cardiovascular diseases.[3] Furthermore, derivatives like 2-amino-5-chloro-3-fluoropyridine are used to synthesize inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy and modulators of glucokinase for treating type II diabetes.[5]

A compelling illustration of the utility of the 2-halo-3-fluoropyridine motif is found in the synthesis of Doravirine, an FDA-approved non-nucleoside reverse transcriptase inhibitor. While the actual building block used is 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine, the initial synthetic step highlights the principles discussed: a selective SNAr reaction where a phenol displaces the activated fluorine atom, leaving the chlorine untouched for subsequent transformations.[2]

G cluster_drug Illustrative Synthetic Step (Doravirine Analogue) A This compound Scaffold B Key Intermediate A->B SNAr Reaction (Displacement of F) C Further Elaboration to API Target B->C Cross-Coupling at Cl, etc. Phenol Phenolic Nucleophile Phenol->A

Caption: Incorporating the scaffold via selective SNAr.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.

Table 2: Safety and Handling Guidelines

AspectRecommendationReferences
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a lab coat. Use in a well-ventilated chemical fume hood.[19][20]
Hazards Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[19][20][21]
Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent electrostatic discharge.[19][20][22]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Incompatible with strong oxidizing agents, strong acids, and strong bases.[19][20][23]
First Aid Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion: Call a poison center or doctor. Inhalation: Move to fresh air.[20]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20][22]

Conclusion

This compound is more than just a chemical reagent; it is a strategic enabler of innovation in medicinal chemistry. Its well-defined reactivity, characterized by the potential for selective SNAr and palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a reliable and versatile tool for constructing complex molecular architectures. The successful application of this and related scaffolds in the synthesis of marketed drugs underscores its importance. By understanding its fundamental properties, synthetic routes, and reaction mechanisms, researchers can continue to leverage this compound to design and develop the next generation of life-saving therapeutics.

References

The Strategic Role of 2-Chloro-3-fluoropyridine in the Agrochemical Synthesis Pipeline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: The imperative in modern agriculture is to develop crop protection agents that are not only highly effective but also possess refined toxicological and environmental profiles. Halogenated heterocyclic compounds are central to this endeavor, and among them, 2-Chloro-3-fluoropyridine has emerged as a pivotal structural synthon. This guide provides a technical exploration of this compound, detailing its chemical characteristics, synthetic utility, and strategic application in the design and development of next-generation fungicides, herbicides, and insecticides. We will dissect key synthetic transformations, provide validated experimental protocols, and discuss the mechanistic rationale behind its use, offering researchers and development professionals a comprehensive resource for leveraging this versatile intermediate.

Core Characteristics of this compound

This compound (CAS No. 17282-04-1) is a substituted pyridine ring that serves as a high-value intermediate in organic synthesis.[1] Its utility is derived from the specific arrangement of its functional groups: a chloro substituent at the 2-position, which is susceptible to nucleophilic displacement and cross-coupling reactions, and a fluoro substituent at the 3-position. The fluorine atom significantly modulates the electronic properties of the pyridine ring, influencing the reactivity of the molecule and the biological activity of its derivatives.[2] This strategic placement of halogens allows for selective, stepwise functionalization, making it an ideal starting point for constructing complex agrochemical molecules.

PropertyValueSource(s)
CAS Number 17282-04-1[3][4]
Molecular Formula C₅H₃ClFN[3][4]
Molecular Weight 131.54 g/mol [3]
Appearance Colorless to light yellow liquid[3][5]
Boiling Point 80 °C (at 80 mmHg)[5]
Density 1.323 g/mL (at 25 °C)[5]
Flash Point 63 °C (closed cup)[3]
Refractive Index n20/D 1.509

Synthesis of the Core Intermediate

The accessibility of this compound is crucial for its widespread use. Several synthetic routes have been established, with a common and efficient method being the Balz-Schiemann reaction of 2-chloro-3-aminopyridine. This pathway offers a reliable method for introducing the fluorine atom onto the pyridine ring.

A notable one-pot process avoids the need for hazardous anhydrous hydrogen fluoride by using copper (II) fluoride as the fluorinating agent.[6] This method enhances the industrial applicability and safety of the synthesis.

A 2-Chloro-3-aminopyridine C Diazonium Salt Intermediate (in situ) A->C Diazotization Solvent Organic Solvent (e.g., Acetonitrile) B Tert-butyl nitrite Copper (II) Fluoride B->C D This compound C->D Fluorination (Balz-Schiemann type)

Caption: Synthesis of this compound via diazotization.

Experimental Protocol: One-Pot Synthesis from 2-Chloro-3-aminopyridine

This protocol is adapted from methodologies described in patent literature, emphasizing operational simplicity and yield.[6]

  • Reaction Setup: To a solution of tert-butyl nitrite (1.2 eq) and copper (II) fluoride (1.3 eq) in anhydrous acetonitrile, add 2-chloro-3-aminopyridine (1.0 eq) under an inert nitrogen atmosphere.

  • Reaction Conditions: Maintain the reaction temperature at 30 °C and stir for 5 hours.

  • Monitoring: Track the consumption of the starting amine using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Application in Fungicide Development

The pyridine ring is a well-established scaffold in a multitude of fungicides.[7][8] By incorporating the 2-chloro-3-fluoro-substituted ring, chemists can fine-tune properties such as systemic movement, metabolic stability, and binding affinity to the target enzyme. A primary application is in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, where the pyridine moiety often forms a critical part of the molecule that binds to the enzyme complex.

The chlorine atom at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the facile creation of C-C bonds with various aryl or heteroaryl partners.[9]

cluster_0 Synthesis of a Phenyl-Pyridine Fungicide Analogue Start This compound Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Partner Arylboronic Acid (e.g., 2-methyl-5-carboxamide-phenylboronic acid) Partner->Coupling Intermediate Coupled Biaryl Intermediate Coupling->Intermediate Final Novel SDHI Fungicide Candidate Intermediate->Final Further Functionalization (if required)

Caption: Workflow for synthesizing a fungicide via Suzuki coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for coupling this compound with a functionalized arylboronic acid, a key step in building many modern fungicides.[9]

  • Reagent Preparation: In a reaction vessel purged with nitrogen, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (4:1 v/v).

  • Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography on silica gel to yield the coupled product.

Application in Herbicide Development

In herbicide design, the this compound moiety can serve as a crucial component of aryloxyphenoxypropionate ("fop") herbicides or other classes that target key plant enzymes.[10][11] The chlorine at the 2-position is readily displaced by oxygen nucleophiles in a Nucleophilic Aromatic Substitution (SₙAr) reaction, a foundational method for linking the pyridine core to other parts of the herbicide molecule. The electron-withdrawing nature of the fluorine atom and the ring nitrogen activate the chlorine for such substitutions.

cluster_1 Synthesis of a Pyridyloxy-Phenoxy Herbicide Start_H This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start_H->SNAr Partner_H Functionalized Phenol (e.g., Hydroquinone derivative) Partner_H->SNAr Intermediate_H Pyridyloxy-Phenol Intermediate SNAr->Intermediate_H Final_H Herbicidal Active Ingredient Intermediate_H->Final_H Esterification / Derivatization

Caption: SₙAr pathway for the synthesis of a model herbicide.

Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)

This protocol outlines the synthesis of a pyridyloxy intermediate, a common core in many herbicides.

  • Reaction Setup: In a round-bottom flask, dissolve the desired phenol (e.g., methyl 4-hydroxyphenoxypropionate) (1.0 eq) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF).

  • Base Addition: Add a strong base, such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 1.5 eq), portion-wise at 0 °C to form the phenoxide.

  • Electrophile Addition: Slowly add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature or gently heat (e.g., to 60-80 °C) and stir for 4-8 hours.

  • Work-up and Purification: Quench the reaction by carefully adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer, dry it, and remove the solvent under vacuum. Purify the residue using column chromatography to obtain the desired ether.

Application in Insecticide Development

The pyridine scaffold is famously the core of neonicotinoid insecticides, which act on the nicotinic acetylcholine receptors (nAChRs) in insects.[7] While the first generation of neonicotinoids often featured a 2-chloro-5-methylpyridine core, the principles of synthesis are directly applicable. This compound provides a scaffold for creating novel insecticides with potentially different target specificities, metabolic profiles, and reduced non-target effects. The synthetic strategies often involve nucleophilic substitution of the chlorine with a functionalized amine.

The Fluorine Factor: A Double-Edged Sword

The inclusion of fluorine in pesticide molecules is a deliberate strategy to enhance efficacy.[12] The carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of the compound, leading to longer residual activity.[2] This increased stability means the pesticide remains effective for longer periods, potentially reducing the number of applications needed.[13]

However, this same stability is a cause for environmental concern. Fluorinated organic compounds can be highly persistent in the environment, and their breakdown products may also be stable, leading to concerns about "forever chemicals" (PFAS).[13][14] Researchers must therefore balance the agronomic benefits of fluorination with the potential for long-term environmental accumulation and impact.[12][15] The development of pesticides derived from this compound must be accompanied by rigorous environmental fate and toxicology studies.

Conclusion and Future Outlook

This compound stands out as a versatile and powerful building block in the agrochemical industry. Its well-defined reactivity allows for its strategic incorporation into a diverse range of potential fungicides, herbicides, and insecticides through established synthetic transformations like cross-coupling and SₙAr reactions. The presence of the fluorine atom is key to modulating the physicochemical and biological properties of the final active ingredients. As the demand for more sophisticated and environmentally conscious crop protection solutions grows, the judicious use of intermediates like this compound will continue to be a cornerstone of innovation for researchers and drug development professionals in the agrochemical sector.

References

A Technical Guide to the One-Pot Synthesis of 2-Chloro-3-fluoropyridine: From Mechanistic Principles to Optimized Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-3-fluoropyridine is a pivotal building block in the synthesis of high-value agrochemicals and active pharmaceutical ingredients (APIs).[1][2] Traditional multi-step syntheses often suffer from high costs, significant waste generation, and challenging operational complexities. This guide provides an in-depth technical overview of a robust and efficient one-pot synthesis of this compound, primarily focusing on the Halogen Exchange (Halex) reaction. We will explore the underlying mechanistic principles of Nucleophilic Aromatic Substitution (SNAr), present a detailed and validated experimental protocol, discuss critical parameters for process optimization, and outline essential safety and handling procedures. The methodologies described herein are designed to provide researchers, chemists, and drug development professionals with a comprehensive framework for the scalable and reliable production of this key intermediate.

Introduction: The Strategic Importance of this compound

The unique substitution pattern of the pyridine ring with both chlorine and fluorine atoms imparts specific electronic properties that are highly desirable in modern drug discovery.[3] The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of the molecule, while the chlorine atom serves as a versatile handle for subsequent cross-coupling reactions.[3] Consequently, this compound is a precursor to a range of commercial products.

Conventional synthetic routes often involve diazotization of aminopyridines or multi-step transformations that are not amenable to large-scale production due to factors like the use of hazardous reagents (e.g., anhydrous hydrogen fluoride), low overall yields, and complex purification procedures.[4][5] The development of a streamlined, one-pot synthesis directly from a readily available precursor like 2,3-dichloropyridine represents a significant advancement in efficiency, cost-effectiveness, and environmental sustainability.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The core transformation in the one-pot synthesis from 2,3-dichloropyridine is a Nucleophilic Aromatic Substitution (SNAr) reaction, specifically a Halogen Exchange (Halex) reaction.[6][7] This mechanism is viable because the electron-deficient nature of the pyridine ring, amplified by the inductive effect of two halogen substituents, makes it susceptible to attack by a potent nucleophile like the fluoride ion.[8][9]

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Addition: The fluoride ion (F⁻) attacks one of the carbon atoms bearing a chlorine atom. The attack is directed preferentially to the C2 position (ortho to the ring nitrogen) over the C3 position. This regioselectivity is governed by the superior ability of the electronegative nitrogen atom to stabilize the negative charge in the resulting intermediate through resonance. This resonance-stabilized anionic intermediate is known as a Meisenheimer complex.[10][11]

  • Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the chloride ion (Cl⁻) as the leaving group, yielding the final this compound product.[10]

Figure 1: The SNAr Addition-Elimination Mechanism.

The Role of Phase-Transfer Catalysis

A significant challenge in the Halex reaction is the poor solubility of the fluoride source, typically potassium fluoride (KF), in the polar aprotic solvents used for the reaction.[12] This low solubility limits the concentration of available fluoride nucleophiles, thereby slowing the reaction rate. Phase-Transfer Catalysts (PTCs) are employed to overcome this barrier.[13][14]

A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), facilitates the transport of the fluoride anion from the solid KF crystal lattice into the organic solvent phase.[14][15] The lipophilic cation of the PTC pairs with the fluoride anion, forming a soluble ion pair. This "naked" fluoride anion in the organic phase is significantly more nucleophilic because it is less encumbered by strong solvation or counter-ion interactions, leading to a dramatic increase in reaction rate and allowing for milder reaction conditions.[12][15]

Detailed Experimental Protocol: A Self-Validating System

This protocol describes a representative one-pot synthesis of this compound from 2,3-dichloropyridine. All operations should be conducted in a well-ventilated chemical fume hood.

Materials & Equipment:

  • Reactants: 2,3-Dichloropyridine (1.0 eq), Spray-Dried Potassium Fluoride (2.0-2.5 eq)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or other suitable PTC (0.05-0.1 eq)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Equipment: 3-neck round-bottom flask, mechanical stirrer, reflux condenser with drying tube, thermocouple, heating mantle, nitrogen/argon inlet.

Experimental_Workflow A 1. Reagent Charging - Add 2,3-Dichloropyridine,  Potassium Fluoride, PTC,  and DMSO to flask. B 2. Inert Atmosphere - Purge the system with  Nitrogen or Argon. A->B C 3. Controlled Heating - Heat mixture to 150-180°C  with vigorous stirring. B->C D 4. Reaction Monitoring - Track progress via GC or TLC  (typically 12-24h). C->D E 5. Cooldown & Quenching - Cool to room temperature. - Slowly pour into ice water. D->E F 6. Product Extraction - Extract aqueous mixture  with Ethyl Acetate (3x). E->F G 7. Washing & Drying - Wash combined organic layers  with brine, dry over Na2SO4. F->G H 8. Purification - Concentrate under vacuum. - Purify via vacuum distillation. G->H I 9. Analysis - Confirm purity and identity  (GC-MS, 1H NMR, 19F NMR). H->I

Figure 2: One-Pot Synthesis Workflow.

Step-by-Step Procedure:

  • Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a thermocouple.

  • Reagent Charging: To the flask, add 2,3-dichloropyridine, spray-dried potassium fluoride, and the phase-transfer catalyst. Add anhydrous DMSO as the solvent.

  • Inerting: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to displace air and moisture. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to the target temperature (e.g., 160°C). The mixture will be a heterogeneous slurry.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (carefully!), quenching them, and analyzing by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up - Quenching: Once the starting material is consumed, turn off the heat and allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a large volume of ice water with stirring. This will quench the reaction and precipitate the crude product.

  • Work-up - Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Work-up - Washing: Combine the organic extracts and wash sequentially with water and then saturated brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.[2]

Process Optimization: Key Parameter Analysis

The yield and purity of this compound are highly dependent on several critical reaction parameters. Optimization of these variables is essential for developing a scalable and economical process.

ParameterCondition ACondition BCondition CCondition DOutcome/Rationale
Fluoride Source Anhydrous KFSpray-Dried KF CsFWet KFSpray-dried KF offers high surface area, enhancing reactivity. CsF is more reactive but significantly more expensive.[16] Any moisture drastically reduces yield.
Solvent DMFNMPDMSO SulfolaneDMSO provides an excellent balance of high boiling point, polarity, and ability to solubilize reagents, often leading to higher yields. [6]
Temperature 120 °C140 °C160 °C 190 °CHigher temperatures increase reaction rate, but temperatures >180°C can lead to decomposition and side products. An optimal range must be determined.
Catalyst NoneTBAB (0.1 eq) 18-Crown-6 (0.1 eq)NoneThe presence of a PTC is critical for acceptable reaction times and yields. The reaction is extremely slow without it. TBAB is a cost-effective choice.[14]
Yield (Typical) < 10%> 85% > 90%< 10%Demonstrates the synergistic effect of optimized parameters.

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when performing this synthesis due to the hazardous nature of the materials and conditions involved.

  • Potassium Fluoride (KF): KF is toxic if inhaled or ingested and can cause severe irritation upon skin or eye contact.[17][18]

    • Handling: Always handle in a fume hood.[19] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[20]

    • First Aid: In case of skin contact, wash immediately with copious amounts of water and apply calcium gluconate gel if available.[17] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[19]

    • Spills: Neutralize spills with soda ash or lime before cleanup.[17]

  • High-Temperature Solvents (DMSO): Working at high temperatures requires caution to avoid thermal burns and uncontrolled reactions. Ensure the heating mantle is connected through a temperature controller and that the apparatus is securely clamped.

  • Waste Disposal: Dispose of all chemical waste, including residual reaction mixtures and contaminated materials, in accordance with local environmental regulations.[21] Avoid discharging fluoride-containing waste into drains.[17]

Conclusion

The one-pot Halex synthesis of this compound from 2,3-dichloropyridine represents a highly efficient and industrially viable manufacturing process. By understanding the underlying SNAr mechanism and leveraging phase-transfer catalysis, researchers can achieve high yields of this valuable intermediate under optimized conditions. The protocol detailed in this guide provides a robust, self-validating framework that, when combined with stringent safety practices, enables the reliable and scalable production of this compound for applications in pharmaceutical and agrochemical development.

References

Methodological & Application

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 2-Chloro-3-fluoropyridine for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides an in-depth exploration of its application to a particularly valuable, yet challenging, substrate class: heteroaryl chlorides, specifically 2-Chloro-3-fluoropyridine. The resulting 2-aryl-3-fluoropyridine motif is a privileged scaffold in medicinal chemistry, as the strategic placement of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[2][3] This document offers researchers, scientists, and drug development professionals a comprehensive resource, detailing not only optimized protocols but also the fundamental principles and mechanistic considerations required for successful synthesis.

The Scientific Foundation: Mechanism and Strategy

A robust understanding of the reaction mechanism is paramount to troubleshooting and adapting protocols for novel substrates. The Suzuki-Miyaura coupling is a complex, palladium-catalyzed process that hinges on the precise orchestration of several key steps.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][5] The cycle is initiated by the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) species. This is followed by activation of the organoboron reagent by a base and the subsequent transmetalation step, where the organic moiety is transferred from boron to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 Reductive Elimination RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product BoronicAcid Ar'-B(OH)₂ Borate [Ar'-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Borate Activation Base Base (e.g., K₂CO₃) Base->Borate Borate->Transmetalation Nucleophile ArylHalide Ar-X (this compound) ArylHalide->OxAdd Electrophile

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Challenge of this compound

While conceptually straightforward, the practical application of this reaction to this compound presents two primary obstacles:

  • Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less polarized than its bromide or iodide counterparts. This makes the initial, often rate-limiting, oxidative addition step more difficult to achieve.[5][6]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can act as a catalyst poison, reducing its activity and preventing it from participating effectively in the catalytic cycle.[4]

Overcoming these challenges requires a carefully selected set of reaction components designed to promote the desired reactivity while mitigating inhibitory effects.

Key Parameters for Success

Catalyst-Ligand System: The choice of ligand is the single most critical factor for the successful coupling of heteroaryl chlorides. Standard ligands like triphenylphosphine are often ineffective. Success relies on the use of bulky, electron-rich ligands that serve multiple functions:

  • Promote Oxidative Addition: They increase the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the strong C-Cl bond.

  • Steric Hindrance: Their bulk encourages the final reductive elimination step and can disfavor the binding of inhibitory species like the pyridine nitrogen.

  • Stabilization: They stabilize the active Pd(0) species, preventing decomposition into inactive palladium black.[4]

Highly effective ligand classes include dialkylbiaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[7][8] Specific pre-catalysts like Pd(Amphos)₂Cl₂ have also been developed explicitly for their high activity with challenging heteroaryl chlorides.

The Role of the Base: The base is not a mere spectator; it is essential for activating the boronic acid.[1][7] By coordinating to the boron atom, the base forms a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center during transmetalation.[1] The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can influence reaction rates and yields, and often requires empirical optimization.

Solvent Selection: Aprotic polar solvents such as dioxane, THF, or toluene are commonly used.[4] The addition of a small amount of water is often beneficial, as it can help to dissolve inorganic bases and participate in the ligand exchange steps of the catalytic cycle.

Experimental Protocols

Safety Precaution: These protocols should be performed by trained chemists in a well-ventilated fume hood. All reagents are hazardous and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
  • Substrates: this compound, Arylboronic acid (or boronic acid pinacol ester)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: K₃PO₄ (Potassium phosphate, tribasic)

  • Solvent: 1,4-Dioxane (anhydrous), Degassed Water

  • Equipment: Schlenk flask or microwave reaction vial, magnetic stirrer, heating mantle or microwave reactor, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up, silica gel for column chromatography.

Protocol 1: Conventional Thermal Synthesis

This protocol is a robust starting point for general synthesis.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv, e.g., 1.0 mmol, 131.5 mg), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and K₃PO₄ (3.0 equiv, 3.0 mmol, 636.8 mg).

  • Catalyst Loading: In a separate vial, pre-mix the palladium source and ligand. Add Pd₂(dba)₃ (0.01 equiv, 0.01 mmol, 9.2 mg) and SPhos (0.03 equiv, 0.03 mmol, 12.3 mg). Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 3 mL per mmol of halide) and degassed water (e.g., 0.3 mL) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with argon to ensure all oxygen is removed.

  • Reaction: Heat the sealed flask to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and often improves yields for challenging couplings.[6]

  • Preparation: In a microwave reaction vial equipped with a stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.06 equiv).

  • Solvent Addition: Add 1,4-dioxane and water in a 10:1 ratio (e.g., 2.2 mL total volume for a 0.25 mmol scale reaction).

  • Sealing and Reaction: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120-150 °C for 20-40 minutes.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature before proceeding with the work-up.

Work-up and Purification
  • Quenching: Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Extraction: Add water and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.[6]

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-aryl-3-fluoropyridine product.

Workflow and Data

Experimental Workflow Diagram

The following diagram outlines the general laboratory workflow from preparation to final product analysis.

Workflow Prep 1. Reagent Preparation (Under Inert Atmosphere) Assembly 2. Reaction Assembly (Substrate, Boronic Acid, Base, Catalyst) Prep->Assembly Solvent 3. Solvent Addition & Degassing Assembly->Solvent Reaction 4. Reaction (Thermal or Microwave Heating) Solvent->Reaction Workup 5. Work-up (Quench, Extraction, Wash) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Analysis (NMR, MS, Purity) Purify->Analyze

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Representative Results

The described protocols are versatile and can be applied to a range of arylboronic acids. The table below summarizes typical conditions and expected outcomes.

EntryArylboronic Acid PartnerCatalyst SystemConditionsTypical Yield
14-Methoxyphenylboronic acidPd₂(dba)₃ / SPhos / K₃PO₄Dioxane/H₂O, 110 °C, 18h80-95%
23,5-Dimethylphenylboronic acidPd(Amphos)₂Cl₂ / K₂CO₃Dioxane/H₂O, 90 °C, 5h75-90%
32-Methylphenylboronic acidPd(Amphos)₂Cl₂ / K₂CO₃Dioxane/H₂O, 90 °C, 5h79%
4Thiophene-2-boronic acidPd(dppf)Cl₂ / Na₃PO₄Dioxane/H₂O, 100 °C, 12h60-75%[9][10]
54-Chlorophenylboronic acidPd₂(dba)₃ / SPhos / K₃PO₄Dioxane/H₂O, 110 °C, 24h70-85%

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active ligand.3. Water content too high/low.1. Ensure rigorous degassing and use of an inert atmosphere.2. Screen alternative bulky, electron-rich ligands (e.g., XPhos, RuPhos).3. Empirically optimize the solvent/water ratio.
Protodeboronation Presence of excess water or protic sources leading to the replacement of the boronic acid group with hydrogen.[4]1. Use anhydrous solvents and dry reagents.2. Use a boronic acid pinacol ester, which is more stable.3. Minimize reaction time.
Homocoupling of Boronic Acid Oxidative conditions leading to the coupling of two boronic acid molecules.[4]1. Ensure thorough degassing to remove oxygen.2. Use a Pd(0) source like Pd₂(dba)₃ directly rather than a Pd(II) pre-catalyst that requires in-situ reduction.
Difficult Purification Formation of highly polar byproducts or residual palladium.1. After the aqueous work-up, consider a filtration through a small plug of Celite® or silica to remove baseline impurities.2. Treat the organic solution with a palladium scavenger if necessary.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for accessing high-value molecular scaffolds in drug discovery. While the inherent challenges of this substrate require careful consideration, success is readily achievable through the strategic selection of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands. The protocols and insights provided in this guide offer a validated starting point for researchers to efficiently synthesize 2-aryl-3-fluoropyridine derivatives, accelerating the development of next-generation therapeutics.

References

Application Note: Buchwald-Hartwig Amination of 2-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the successful execution of the Buchwald-Hartwig amination of 2-chloro-3-fluoropyridine. The synthesis of 2-amino-3-fluoropyridine scaffolds is of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] However, the electron-deficient nature of the pyridine ring and the inertness of the C-Cl bond present considerable synthetic challenges.[4][5] This guide details the mechanistic underpinnings, provides a robust and validated experimental protocol, and offers expert insights into catalyst selection and troubleshooting to enable researchers to reliably access this valuable chemical motif.

Introduction: The Challenge and Significance

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6][7][8] Its application to heteroaryl chlorides, particularly electron-deficient systems like this compound, is a demanding but critical transformation in drug discovery. The resulting 2-amino-3-fluoropyridine core is a key building block in numerous pharmacologically active agents.[9][10]

The primary challenges in this specific transformation are twofold:

  • Difficult Oxidative Addition: The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition to the Pd(0) center the rate-limiting step.[4][11]

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and low yields.[5][12]

Overcoming these hurdles requires a carefully selected catalyst system, typically involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which are designed to promote the challenging oxidative addition step and accelerate the overall catalytic cycle.[4][13][14]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to rational troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[6][15]

Buchwald_Hartwig_Cycle Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Ar-Cl amido_complex Pd(II)-Amido Complex oa_complex->amido_complex + HNR¹R² - HX base_h [Base-H]⁺X⁻ oa_complex->base_h amido_complex->pd0  Regenerates  Catalyst product Ar-NR¹R² (Product) amido_complex->product Reductive Elimination reagents Ar-Cl + HNR¹R² reagents->pd0 Oxidative Addition base Base base->oa_complex

Caption: A simplified representation of the key steps in the palladium-catalyzed C-N cross-coupling reaction.

The cycle involves three primary steps:

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the this compound C-Cl bond, forming a Pd(II) complex. This is typically the slowest step for chloro-substrates.[4][15]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[6][8]

  • Reductive Elimination: The final C-N bond is formed as the desired 2-amino-3-fluoropyridine product is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst.[6][15]

Experimental Protocol: Amination with Morpholine

This protocol describes a general procedure for the coupling of this compound with morpholine, a common secondary amine. This procedure should be adapted and optimized for other amine coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98%Sigma-AldrichStore under inert gas.
Morpholine>99%, ReagentPlus®Sigma-AldrichUse freshly distilled or from a recently opened bottle.
Pd₂(dba)₃>97%Strem ChemicalsAir-sensitive. Handle in a glovebox or under a stream of inert gas.
RuPhos>98%Strem ChemicalsAir-stable ligand.
Sodium tert-butoxide (NaOtBu)>97%Sigma-AldrichExtremely hygroscopic. Weigh quickly in a glovebox or dry atmosphere.
TolueneAnhydrous, >99.8%Acros OrganicsUse from a solvent purification system or a sealed bottle.
Diethyl etherACS GradeFisher ChemicalFor workup.
Saturated aq. NH₄Cl--For workup.
Brine--For workup.
Anhydrous MgSO₄ or Na₂SO₄ACS GradeFisher ChemicalFor drying.
Celite® 545-Sigma-AldrichFor filtration.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Equipment
  • Oven-dried glassware (Schlenk flask or reaction vial)

  • Magnetic stir plate and stir bars

  • Inert atmosphere system (Schlenk line with Argon or Nitrogen, or a glovebox)

  • Syringes and needles for liquid transfer

  • Rotary evaporator

  • Flash chromatography setup

  • NMR spectrometer, GC-MS for analysis

Reaction Workflow Diagram

Workflow Figure 2: Experimental Workflow for Buchwald-Hartwig Amination start Start: Prepare Glassware (Oven-dried) reagents Charge Flask (Inert Atm.) - Pd₂(dba)₃ - RuPhos - NaOtBu start->reagents purge Evacuate & Backfill with Inert Gas (3x) reagents->purge add_solvents Add Anhydrous Toluene purge->add_solvents add_reagents Add Amine & Aryl Chloride (via syringe) add_solvents->add_reagents heat Heat to 100-110 °C (Oil Bath) add_reagents->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor cool Cool to Room Temp. monitor->cool Upon Completion quench Quench with sat. aq. NH₄Cl cool->quench extract Extract with Ether/EtOAc quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na₂SO₄ Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography concentrate->purify analyze Characterize Product (NMR, MS) purify->analyze end End: Pure Product analyze->end

Caption: A step-by-step flowchart of the experimental procedure from setup to product isolation.

Step-by-Step Protocol

Note: Perform all steps under a strictly inert atmosphere (Argon or Nitrogen).[4]

  • Catalyst Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1.0 mol%), RuPhos (14.0 mg, 0.03 mmol, 3.0 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.).

    • Causality: Using a bulky, electron-rich ligand like RuPhos is critical for activating the C-Cl bond.[12][14] A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine without competing side reactions.[4]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL). Stir the mixture for 5 minutes at room temperature. Then, add this compound (131.5 mg, 1.0 mmol, 1.0 equiv.) followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv.) via syringe.

    • Causality: A slight excess of the amine can help drive the reaction to completion and favor the desired coupling pathway over potential side reactions like hydrodehalogenation.[4]

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

    • Causality: Elevated temperatures are necessary to overcome the high activation energy of the C-Cl oxidative addition.[4]

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench carefully by adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with water (20 mL) and then brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter through a pad of Celite®, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(morpholino)-3-fluoropyridine.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Catalyst System Selection and Troubleshooting

The choice of palladium source, ligand, and base is highly interdependent and substrate-specific.[5]

Table 1: Catalyst System Selection Guide for this compound
Amine TypeRecommended LigandPalladium SourceBaseTemp. (°C)Notes & Rationale
Secondary Cyclic RuPhos, BrettPhosPd₂(dba)₃, G3-PdNaOtBu100-110Bulky biarylphosphine ligands are highly effective for these couplings, promoting fast reductive elimination.[14]
Primary Aliphatic BrettPhosPd₂(dba)₃, G3-PdLHMDS80-100BrettPhos offers good selectivity for mono-arylation. LHMDS can be a milder base for sensitive substrates.[7]
Anilines (Primary) XPhos, RuPhosPd(OAc)₂, G4-PdK₃PO₄, Cs₂CO₃110-120Weaker bases may be required if the aniline is sensitive; this often necessitates a more active pre-catalyst and higher temperatures.[4][16]
Amides/Carbamates tBuBrettPhosG3-PdK₂CO₃, K₃PO₄110-120These challenging nucleophiles require highly specialized ligands and conditions to achieve good yields.[14]
Table 2: Troubleshooting Common Issues
Observed IssuePotential CauseRecommended Solution
Low or No Conversion 1. Inactive catalyst (O₂ or H₂O contamination).2. Oxidative addition is too slow.3. Impure reagents (base, solvent).1. Ensure a strictly inert setup; use freshly opened/purified reagents.[4]2. Switch to a more electron-rich ligand (e.g., RuPhos, BrettPhos). Consider a pre-catalyst (G3/G4).[4][12]3. Increase temperature or catalyst loading (up to 5 mol%).
Hydrodehalogenation (-Cl to -H) 1. Presence of water.2. Reductive elimination is slow compared to competing pathways (e.g., β-hydride elimination).1. Use scrupulously dried reagents and solvents.[4]2. Use a more sterically hindered ligand to accelerate reductive elimination.3. Use a slight excess (1.2-1.5 equiv.) of the amine.[4]
Substrate or Product Decomposition The substrate is sensitive to the strong base (NaOtBu).Switch to a weaker base like K₃PO₄ or Cs₂CO₃. This will likely require a more active catalyst system (e.g., a palladacycle pre-catalyst) and higher reaction temperatures to compensate.[4][16]

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2-Chloro-3-fluoropyridine Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. The pyridine ring is a well-established and privileged scaffold in this endeavor, owing to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] The strategic incorporation of halogen atoms, particularly fluorine, onto this scaffold has emerged as a powerful tactic to modulate the physicochemical and pharmacological properties of kinase inhibitors.[2]

This compound has garnered significant attention as a versatile building block for the synthesis of these targeted therapies.[3] Its utility stems from a unique combination of features:

  • Orthogonal Reactivity: The distinct reactivity of the chlorine and fluorine substituents allows for selective and sequential functionalization. The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][4] In contrast, the fluorine at the 3-position is generally more stable under these conditions, offering a site for potential late-stage modification or serving as a crucial element for target engagement.

  • Modulation of Physicochemical Properties: The presence of the fluorine atom can significantly impact the molecule's pKa, lipophilicity, and metabolic stability. This can lead to improved drug-like properties, including enhanced cell permeability and reduced off-target effects.

  • Enhanced Target Affinity: The 3-fluoro substituent can play a direct role in enhancing binding affinity to the kinase active site. It can participate in favorable electrostatic and hydrogen bonding interactions with backbone amides or specific amino acid residues, leading to increased potency and selectivity.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors using this compound. We will delve into detailed protocols for key synthetic transformations, explain the mechanistic rationale behind these methods, and provide a concrete example of the synthesis of a precursor to a clinically relevant kinase inhibitor.

Core Synthetic Methodologies

The journey from this compound to a potent kinase inhibitor typically involves a series of well-established synthetic transformations. The choice of reaction depends on the desired final structure and the nature of the kinase target.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl or heteroaryl-aryl structures, which are common motifs in kinase inhibitors. In this context, this compound acts as the electrophilic coupling partner.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A palladium(0) catalyst is essential for the catalytic cycle. The choice of phosphine ligand is critical for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. Ligands like SPhos are often effective for coupling with heteroaryl chlorides due to their electron-rich and bulky nature, which promotes the formation of the active catalytic species.[6]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium phosphate (K₃PO₄) are commonly used and are effective in a variety of solvent systems.

  • Solvent: A mixture of an organic solvent (e.g., toluene) and water is often employed to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the palladium(0) catalyst.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling of this compound

Reagent Equivalents Purpose
This compound1.0Electrophilic coupling partner
Arylboronic acid1.2Nucleophilic coupling partner
Pd(OAc)₂0.02Palladium catalyst precursor
SPhos0.04Phosphine ligand
K₃PO₄3.0Base
Toluene/Water (e.g., 4:1)-Solvent

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add this compound (1.0 equiv.) and the arylboronic acid (1.2 equiv.).

  • Add degassed toluene and water (e.g., in a 4:1 ratio).[6]

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-3-fluoropyridine.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic acid - Pd(OAc)₂/SPhos - K₃PO₄ solvent Add Degassed Toluene/Water reagents->solvent inert Inert Atmosphere (Argon) solvent->inert heating Heat to 100°C (12-18h) inert->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Cool & Dilute (Ethyl Acetate) monitoring->quench Reaction Complete filter Filter through Celite® quench->filter extract Wash with Water & Brine filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product 2-Aryl-3-fluoropyridine purify->product Buchwald_Hartwig_Scheme start This compound + R-NH₂ reagents Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane, Heat start->reagents product 2-(R-amino)-3-fluoropyridine reagents->product Lorlatinib_Precursor_Synthesis A This compound reagent1 Br₂, H₂SO₄ A->reagent1 B 5-Bromo-2-chloro-3-fluoropyridine reagent2 MeNH₂, Solvent, Heat (SNAr) B->reagent2 C 5-Bromo-2-(methylamino)-3-fluoropyridine reagent3 Pyrazol-4-ylboronic acid pinacol ester Pd catalyst, Base (Suzuki Coupling) C->reagent3 D 2-(Methylamino)-3-fluoro-5-(1H-pyrazol-4-yl)pyridine reagent1->B reagent2->C reagent3->D

References

Synthesis of 2-amino-3-fluoropyridine from 2-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-Amino-3-fluoropyridine from 2-Chloro-3-fluoropyridine

Introduction: The Strategic Importance of 2-Amino-3-fluoropyridine

2-Amino-3-fluoropyridine is a critical heterocyclic building block in modern drug discovery and medicinal chemistry.[1] Its unique electronic and structural properties, conferred by the fluorine and amine substituents on the pyridine core, make it a sought-after component in the synthesis of complex active pharmaceutical ingredients (APIs). This scaffold is found in molecules targeting a wide range of diseases, including kinase inhibitors for cancer therapy, treatments for spinal muscular atrophy, and antagonists for central nervous system disorders.[2][3] The ability to efficiently and reliably synthesize this intermediate is therefore of paramount importance to researchers in the pharmaceutical and life sciences sectors.

This document provides a detailed guide for the synthesis of 2-amino-3-fluoropyridine, starting from the commercially available precursor, this compound. We will explore the underlying chemical principles, provide a field-tested experimental protocol, and offer expert insights into process optimization and troubleshooting.

Synthetic Strategy: Navigating C-N Bond Formation

The conversion of this compound to its 2-amino counterpart involves the formation of a carbon-nitrogen bond at the C2 position of the pyridine ring. Two primary strategies dominate this class of transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a cornerstone of pyridine chemistry. The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles. This effect is most pronounced at the C2 and C4 positions, which are activated by the electron-withdrawing ring nitrogen. In an SNAr reaction, the nucleophile (in this case, ammonia or an ammonia equivalent) attacks the electron-deficient carbon bearing a leaving group (chloride), proceeding through a stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5] Aromaticity is restored upon expulsion of the leaving group.[6]

While both fluorine and chlorine are viable leaving groups, the C2 position is significantly more activated than the C3 position. Therefore, nucleophilic attack will overwhelmingly favor the displacement of the chloride at C2 over the fluoride at C3. SNAr reactions often require elevated temperatures and pressures to proceed efficiently, particularly with a relatively weak nucleophile like ammonia.[2]

Caption: SNAr mechanism for amination of this compound.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation.[7][8] The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[7][9]

This method is prized for its mild reaction conditions and broad substrate scope. However, the direct use of ammonia gas presents safety and handling challenges.[10] Consequently, various "ammonia equivalents," such as lithium bis(trimethylsilyl)amide (LiHMDS) or benzophenone imine, have been developed to serve as safer surrogates for ammonia in these couplings.[11][12][13] While highly effective, this approach requires an expensive palladium catalyst, specialized phosphine ligands, and strictly anaerobic conditions, which can increase cost and complexity compared to SNAr.

Application Protocol: SNAr Amination in a Pressure Vessel

This protocol details a robust and scalable synthesis of 2-amino-3-fluoropyridine via a direct SNAr reaction using aqueous ammonium hydroxide under elevated temperature and pressure. This method avoids the cost of transition metal catalysts and is well-suited for producing multi-gram quantities of the target compound.

I. Materials and Equipment
Reagents & Materials Grade/Specification Supplier Example
This compound (>95%)Reagent GradeFisher Scientific
Ammonium Hydroxide (28-30% NH₃ basis)ACS Reagent GradeSigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeVWR
Deionized WaterN/AIn-house
Saturated Sodium Chloride Solution (Brine)N/AIn-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeMilliporeSigma
Silica Gel230-400 mesh, 60 ÅSiliCycle
Equipment Specification
High-Pressure Stainless Steel ReactorMinimum 50 bar rating, with magnetic stirring and temperature controlParr Instrument Company
Magnetic Stir Plate with HeatingStandard laboratory grade
Rotary EvaporatorStandard laboratory grade
GlasswareSeparatory funnel, Erlenmeyer flasks, beakers
Flash Chromatography SystemOptional, manual or automated
II. Safety Precautions & Hazard Management

This procedure involves hazardous materials and high-pressure operations. A thorough risk assessment must be conducted prior to commencement.

  • This compound: This compound is toxic if swallowed, in contact with skin, or if inhaled.[14][15] It causes skin and serious eye irritation. Handle only in a certified chemical fume hood.[14][16]

  • Ammonium Hydroxide: Concentrated ammonia solution is corrosive and can cause severe skin burns and eye damage. Vapors are highly irritating to the respiratory tract. Ensure adequate ventilation and avoid inhalation.

  • High-Pressure Reaction: Reactions in sealed vessels at high temperatures generate significant pressure. Use only a properly rated and maintained pressure reactor behind a blast shield. Never exceed the manufacturer's pressure rating for the vessel.

  • Personal Protective Equipment (PPE): At all times, wear safety goggles with side shields (or a face shield), a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[16][17]

III. Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis of 2-amino-3-fluoropyridine.
IV. Step-by-Step Synthesis Protocol

  • Reaction Setup:

    • In a certified chemical fume hood, charge a high-pressure reactor vessel with this compound (e.g., 10.0 g, 1.0 equiv).

    • Add concentrated ammonium hydroxide (28-30%, e.g., 100 mL, ~15 equiv NH₃). The large excess of ammonia is crucial to drive the reaction to completion.

    • Add a PTFE-coated magnetic stir bar.

  • Reaction Execution:

    • Seal the reactor according to the manufacturer's instructions. Ensure all fittings are secure.

    • Place the reactor inside a heating mantle on a magnetic stir plate, behind a protective blast shield.

    • Begin stirring and heat the reaction mixture to an internal temperature of 140-150°C.

    • Maintain this temperature with vigorous stirring for 20-24 hours. Monitor the internal pressure, ensuring it remains within the safe operating limits of the vessel.

  • Work-up and Extraction:

    • After the reaction period, turn off the heating and allow the vessel to cool completely to room temperature (<25°C). Crucially, do not attempt to open the vessel while it is hot or pressurized.

    • Once cool, slowly and carefully vent the excess pressure in the fume hood.

    • Open the vessel and transfer the reaction mixture to a 500 mL separatory funnel.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with saturated brine (1 x 100 mL) to remove residual water and ammonia.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate using a rotary evaporator to yield the crude product, which will likely be a solid or oil.

    • Purify the crude material by flash column chromatography on silica gel. A typical eluent system is a gradient of 10% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent under reduced pressure to yield 2-amino-3-fluoropyridine as a solid.

V. Expected Results & Troubleshooting
ParameterExpected Outcome / GuidelineTroubleshooting / Rationale
Yield 70-85%Low Yield: May indicate an incomplete reaction. Consider increasing reaction time or temperature. Ensure the pressure vessel sealed correctly to prevent ammonia from escaping. During workup, the product has some water solubility; ensure thorough extraction.
Purity >98% after chromatographyImpurities: The main impurity is often unreacted starting material. Ensure the reaction goes to completion. If other spots appear on TLC, it could indicate side reactions, though these are less common under these conditions.
Appearance Off-white to light tan solidDark Color: Can indicate some decomposition at high temperatures. Ensure the temperature controller is accurate. The color can often be removed with an activated carbon treatment before the final filtration step if necessary.
Reaction Time 20-24 hoursThe reaction is monitored by taking small aliquots (after cooling and depressurizing) and analyzing by TLC or GC-MS to confirm the disappearance of the starting material.

References

Application Notes: Synthesis of Novel Picolinamide Fungicides Utilizing 2-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic application of 2-Chloro-3-fluoropyridine as a foundational building block in the synthesis of advanced fungicidal compounds. We present a validated, two-part synthetic pathway, beginning with the efficient conversion of this compound to the pivotal intermediate, 2-Amino-3-fluoropyridine. Subsequently, we provide a detailed protocol for the synthesis of a novel N-(3-fluoropyridin-2-yl)picolinamide analogue, demonstrating the utility of this intermediate in constructing fungicides belonging to the potent picolinamide class. This document is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors, offering field-proven insights and robust, step-by-step methodologies.

Introduction: The Strategic Importance of the 3-Fluoropyridine Scaffold

In the landscape of modern agrochemical development, halogenated heterocyclic compounds are indispensable structural motifs. This compound is a valuable intermediate, prized for its dual halogen substitution which allows for selective and versatile chemical transformations.[1] The fluorine atom at the 3-position is particularly significant; its high electronegativity and small atomic radius can profoundly influence the resulting molecule's metabolic stability, binding affinity to target enzymes, and overall biological efficacy.[2]

The primary synthetic challenge and opportunity lies in the differential reactivity of the two halogen atoms. The chlorine atom at the 2-position is activated by the ring nitrogen, making it susceptible to nucleophilic aromatic substitution (SNAr), while the fluorine at the 3-position is comparatively stable.[3][4] This reactivity profile allows for the precise, stepwise construction of complex molecules.

This guide provides a comprehensive methodology to first synthesize the key intermediate 2-Amino-3-fluoropyridine and then leverage it to build a representative picolinamide fungicide, a class known for its potent activity against a range of plant pathogens.[5][6]

Part I: Synthesis of Key Intermediate: 2-Amino-3-fluoropyridine

The conversion of this compound to 2-Amino-3-fluoropyridine is achieved via a high-pressure, high-temperature nucleophilic aromatic substitution reaction with aqueous ammonia. The electron-withdrawing effect of the pyridine nitrogen atom activates the C2 position for nucleophilic attack, enabling the displacement of the chloride ion.

Reaction Scheme 1: Amination of this compound

Amination of this compound.
Experimental Protocol 1: Synthesis of 2-Amino-3-fluoropyridine

This protocol is adapted from established industrial methodologies for the amination of halopyridines.[7]

A. Reagents and Materials

Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichCAS: 17282-04-1
Ammonium Hydroxide28-30% SolutionFisher ScientificACS Reagent Grade
Dichloromethane (DCM)≥99.8%VWRAnhydrous
Sodium Sulfate (Na₂SO₄)AnhydrousEMD MilliporeGranular
High-Pressure Reactor---Parr InstrumentAutoclave with stirring

B. Step-by-Step Methodology

  • Reactor Charging: In a fume hood, charge a 250 mL high-pressure stainless-steel autoclave with this compound (13.15 g, 0.1 mol).

  • Ammonia Addition: Carefully add aqueous ammonium hydroxide (100 mL, ~1.48 mol).

    • Causality Note: A large excess of ammonia is used to drive the reaction to completion and minimize the formation of diarylamine byproducts.

  • Reaction Sealing & Conditions: Seal the reactor according to the manufacturer's instructions. Place the reactor in a heating mantle on a stirrer plate.

  • Heating and Pressurization: Begin stirring and heat the reactor internally to 120-140 °C. The pressure will autogenously rise. Maintain these conditions for 16-24 hours.

    • Trustworthiness Note: The reaction must be monitored via calibrated temperature and pressure gauges. Do not exceed the pressure rating of the vessel. This reaction should only be performed by personnel trained in high-pressure chemistry.

  • Cool-down and Depressurization: Turn off the heating and allow the reactor to cool to ambient temperature (<25 °C) overnight. Carefully vent the residual ammonia pressure in a well-ventilated fume hood.

  • Work-up and Extraction: Open the reactor and transfer the biphasic mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 2-Amino-3-fluoropyridine as a solid.

C. Data Summary

ParameterValue
Scale0.1 mol
SolventWater
Temperature120-140 °C
Time16-24 hours
PressureAutogenous
Expected Yield75-85%
Part II: Synthesis of a Novel Picolinamide Fungicide Analogue

With the key intermediate, 2-Amino-3-fluoropyridine, in hand, we demonstrate its utility by synthesizing a model picolinamide fungicide. This is achieved through a standard amide coupling reaction with 2-methoxy-4-(trifluoromethyl)picolinoyl chloride. This particular acid chloride is chosen as the trifluoromethylpyridine moiety is a well-established "agrophore" found in numerous commercial fungicides.

Reaction Scheme 2: Amide Coupling to Form a Picolinamide Analogue

Synthesis of a model picolinamide fungicide analogue.
Experimental Protocol 2: Amide Coupling

A. Reagents and Materials

Reagent/MaterialGradeSupplierNotes
2-Amino-3-fluoropyridine≥98%From Part I---
2-methoxy-4-(trifluoromethyl)picolinoyl chlorideCustom Synthesis---Can be prepared from the corresponding carboxylic acid using oxalyl chloride or thionyl chloride.
Dichloromethane (DCM)≥99.8%VWRAnhydrous, Sure/Seal™
Pyridine≥99.8%Sigma-AldrichAnhydrous, Sure/Seal™
Saturated NaHCO₃ Solution---Lab Prepared---
Brine---Lab PreparedSaturated NaCl solution
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific---

B. Step-by-Step Methodology

  • Reactant Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-Amino-3-fluoropyridine (1.12 g, 10 mmol, 1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (40 mL).

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add anhydrous pyridine (1.19 g, 1.2 mL, 15 mmol, 1.5 eq) dropwise via syringe.

    • Causality Note: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, preventing protonation of the starting amine and driving the reaction forward.

  • Acid Chloride Addition: Prepare a solution of 2-methoxy-4-(trifluoromethyl)picolinoyl chloride (2.42 g, 10 mmol, 1.0 eq) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the cooled reaction mixture over 15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Quenching & Work-up: Carefully pour the reaction mixture into 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining acid chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 25 mL), water (25 mL), and brine (25 mL).

    • Expertise Note: The acidic wash removes the excess pyridine base, simplifying purification.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final picolinamide product.

Workflow Visualization: Amide Coupling Procedure

G start Start: Add 2-Amino-3-fluoropyridine to dry flask under N₂ add_dcm Add anhydrous DCM start->add_dcm cool Cool to 0 °C add_dcm->cool add_pyridine Add anhydrous Pyridine (1.5 eq) cool->add_pyridine add_acid_chloride Dropwise add solution of Acid Chloride (1.0 eq) in DCM add_pyridine->add_acid_chloride warm_stir Warm to RT, stir 6-12h add_acid_chloride->warm_stir monitor Monitor by TLC/LC-MS warm_stir->monitor monitor->warm_stir Incomplete quench Quench with sat. NaHCO₃ monitor->quench Complete extract Extract with DCM quench->extract wash Wash organic layer: 1. 1M HCl 2. H₂O 3. Brine extract->wash dry Dry with MgSO₄ & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography concentrate->purify end_node Final Product purify->end_node

Experimental workflow for picolinamide synthesis.
Conclusion

This compound serves as an exceptionally versatile and strategic starting material for the synthesis of advanced fungicidal agents. Its differentiated halogen reactivity allows for a controlled and efficient entry into the 2-amino-3-fluoropyridine scaffold. As demonstrated, this key intermediate is readily converted into high-value picolinamide structures, a class of fungicides with significant commercial importance. The protocols detailed herein provide a reliable and robust pathway for researchers engaged in the discovery and development of next-generation crop protection solutions.

References

Application Notes & Protocols: Strategic Derivatization of 2-Chloro-3-fluoropyridine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-chloro-3-fluoropyridine scaffold is a cornerstone in modern medicinal chemistry, prized for its unique electronic properties and versatile reactivity. The strategic placement of fluorine and chlorine atoms allows for selective, sequential functionalization, making it an invaluable building block for constructing complex molecular architectures. The fluorine atom significantly modulates the pKa and metabolic stability of the pyridine ring, while the chlorine atom at the 2-position serves as a versatile handle for key bond-forming reactions.[1][2][3][4] This guide provides an in-depth exploration of the primary derivatization strategies for this compound, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We deliver not only detailed, field-tested protocols but also the underlying mechanistic rationale to empower researchers in their drug discovery programs. A notable application of this scaffold is in the synthesis of the FDA-approved BRAF inhibitor, Encorafenib, which underscores its significance in developing life-saving therapeutics.[5][6]

The Strategic Advantage of the this compound Scaffold

The pyridine ring is a privileged scaffold in drug design, present in numerous therapeutic agents.[7][8][9] The introduction of halogen substituents, particularly fluorine, offers a powerful tool to fine-tune a molecule's physicochemical properties.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This can enhance a drug's half-life and bioavailability.[1]

  • Modulation of Basicity: The high electronegativity of fluorine lowers the pKa of the pyridine nitrogen, reducing off-target interactions that can arise from excessive basicity.

  • Binding Interactions: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity and selectivity.

The this compound moiety offers two distinct reaction sites. The C2-Cl bond is the primary site for derivatization via both nucleophilic substitution and cross-coupling, activated by the adjacent ring nitrogen.[10][11][12] The C3-F bond is significantly less reactive under these conditions, typically remaining intact and serving as a key modulator of the molecule's final properties.[13]

Key Derivatization Pathways

The functionalization of this compound primarily proceeds through two highly reliable and scalable pathways: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling. The choice between these pathways depends on the desired bond construction (C-N, C-O, C-S vs. C-C) and the nature of the coupling partner.

G Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr  Nuc:- (R-NH₂, R-OH, R-SH)  Base (e.g., K₂CO₃) Pd_Coupling Palladium-Catalyzed Cross-Coupling Start->Pd_Coupling  Pd Catalyst  Ligand, Base Aminopyridines 2-Amino/Alkoxy/Thio-3-fluoropyridines SNAr->Aminopyridines Biaryls 2-Aryl/Heteroaryl-3-fluoropyridines Pd_Coupling->Biaryls  Suzuki Coupling  (Boronic Acids) Coupled_Amines 2-(N-Aryl/Alkylamino)-3-fluoropyridines Pd_Coupling->Coupled_Amines  Buchwald-Hartwig  (Amines)

Figure 1: Core derivatization strategies for this compound.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, often metal-free method for forming C-N, C-O, and C-S bonds at the C2 position.

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism.[14]

  • Nucleophilic Attack: The electron-deficient nature of the pyridine ring allows a nucleophile (e.g., an amine, alkoxide, or thiolate) to attack the carbon atom bearing the chlorine. This disrupts the ring's aromaticity and forms a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.[11]

  • Elimination: Aromaticity is restored by the expulsion of the chloride leaving group, resulting in the substituted product. The reaction is highly regioselective for the C2 position due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate.[11]

Protocol: SNAr Amination with Morpholine

This protocol provides a general method for the amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMF (or DMSO) via syringe to create a suspension (approx. 0.2 M concentration relative to the substrate).

  • Add morpholine via syringe and equip the flask with a reflux condenser.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (3x) and brine (1x) to remove the DMF and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the desired 2-(morpholino)-3-fluoropyridine.

Causality Behind Choices:

  • Base (K₂CO₃): A moderate, inorganic base is sufficient to neutralize the HCl generated in situ without causing unwanted side reactions. For less nucleophilic amines, a stronger base like cesium carbonate (Cs₂CO₃) may be required.

  • Solvent (DMF/DMSO): High-boiling, polar aprotic solvents are ideal as they effectively solvate the reactants and can be heated to the temperatures required to overcome the activation energy of the reaction.

Nucleophile TypeExampleBaseSolventTemp (°C)Typical Yield
N-Nucleophile Primary/Secondary AmineK₂CO₃, Cs₂CO₃DMF, DMSO80-12070-95%
O-Nucleophile PhenolK₂CO₃, NaHDMF, THF60-10065-90%
S-Nucleophile ThiolK₂CO₃DMF25-8080-98%
Table 1: General conditions for SNAr reactions on this compound.

Pathway II: Palladium-Catalyzed Cross-Coupling

For constructing C-C and certain C-N bonds, particularly with sterically hindered or electronically deactivated partners, palladium-catalyzed reactions are indispensable.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki coupling is the preeminent method for forming biaryl structures, a common motif in pharmaceuticals.[15]

Mechanistic Rationale: The reaction follows a well-established catalytic cycle.[16]

  • Oxidative Addition: A Pd(0) species inserts into the C-Cl bond of the pyridine, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides and requires an electron-rich, bulky phosphine ligand.[17]

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[16]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond, regenerating the Pd(0) catalyst.

G pd0 Pd(0)L₂ ox_add Oxidative Addition Complex (Pd-II) pd0->ox_add pd0->ox_add  Ar-Cl trans Transmetalation Intermediate (Pd-II) ox_add->trans ox_add->trans  R'-B(OH)₂  Base trans->pd0 trans->pd0 product_out Product (Ar-R') trans->product_out re_label Reductive Elimination oa_label Oxidative Addition tm_label Transmetalation

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a reaction tube, combine this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Add degassed dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor progress by LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography to obtain 3-fluoro-2-(4-methoxyphenyl)pyridine.

Causality Behind Choices:

  • Catalyst System (Pd(OAc)₂/SPhos): 2-chloropyridines are relatively unreactive electrophiles.[17][18] A highly active catalyst system is required. SPhos is a bulky, electron-rich phosphine ligand that promotes the challenging oxidative addition step and facilitates the final reductive elimination.

  • Base (K₃PO₄): A moderately strong base is needed to form the active boronate species for transmetalation. K₃PO₄ is effective and generally compatible with a wide range of functional groups.

Buchwald-Hartwig Amination for C-N Bond Formation

While SNAr is effective for many C-N couplings, the Buchwald-Hartwig amination offers a complementary and often superior method, especially for coupling with less nucleophilic anilines or sterically demanding amines.[19][20]

Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling, involving oxidative addition of Pd(0) to the C-Cl bond, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[20][21]

Protocol: Buchwald-Hartwig Amination with Aniline

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill with Argon three times.

  • Add anhydrous toluene, followed by this compound and aniline via syringe.

  • Seal the tube and heat the mixture to 90-110 °C with stirring for 8-16 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield N-phenyl-3-fluoropyridin-2-amine.

Causality Behind Choices:

  • Catalyst System (Pd₂(dba)₃/Xantphos): Xantphos is a bidentate ligand with a large "bite angle" that is highly effective in promoting C-N reductive elimination from the palladium center.[21][22]

  • Base (Cs₂CO₃): A strong, non-nucleophilic base is critical for deprotonating the amine once it has coordinated to the palladium complex, forming the key palladium-amido intermediate. Sodium tert-butoxide is another common choice for more challenging couplings.[21]

G Start Need to form a C-N bond at C2? Q1 Is the amine a strong nucleophile (e.g., alkylamine, morpholine)? Start->Q1 Q2 Is the amine sterically hindered or a weak nucleophile (e.g., substituted aniline)? Q1->Q2 No SNAr Use SNAr Protocol (Heat, Base like K₂CO₃ in DMF) Q1->SNAr Yes BH Use Buchwald-Hartwig Protocol (Pd Catalyst, Ligand, Strong Base) Q2->BH Yes Consider SNAr may work with stronger base (Cs₂CO₃) and higher temp. Q2->Consider Maybe

Figure 3: Decision workflow for C-N bond formation strategy.

Conclusion

This compound is a high-value, versatile scaffold for drug discovery. Its predictable reactivity allows for the selective and efficient installation of a wide array of functional groups. By mastering the core derivatization techniques of Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling, researchers can rapidly generate diverse libraries of novel compounds. The protocols and mechanistic insights provided herein serve as a robust foundation for leveraging this powerful building block to accelerate the development of next-generation therapeutics.

References

Application Notes and Protocols for Microwave-Assisted Synthesis with 2-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Chloro-3-fluoropyridine in Medicinal Chemistry and the Role of Microwave Synthesis

This compound is a pivotal building block in contemporary drug discovery and development. Its unique electronic properties, stemming from the interplay of the electron-withdrawing chloro and fluoro substituents and the pyridine nitrogen, render it a versatile scaffold for the synthesis of a diverse array of complex molecules. The strategic placement of the halogen atoms allows for selective functionalization, enabling chemists to fine-tune the physicochemical and pharmacological properties of lead compounds.

Traditional synthetic routes often require harsh reaction conditions and prolonged heating, leading to potential side reactions and degradation of sensitive functional groups. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[1][2] By utilizing microwave irradiation, reactions can be completed in minutes rather than hours, often with higher yields and purities.[3][4] This rapid and controlled heating is particularly advantageous for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals.[5]

These application notes provide detailed, field-proven protocols for the microwave-assisted functionalization of this compound via three key transformations: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). Each protocol is designed to be a robust starting point for researchers, complete with explanations for the choice of reagents and conditions to ensure scientific integrity and reproducibility.

I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance. When applied to this compound, it provides a direct route to a wide range of substituted 3-fluoropyridines. Microwave irradiation dramatically accelerates this transformation, making it a highly efficient method for library synthesis.[6][7]

Causality Behind Experimental Choices:
  • Catalyst System: A palladium(0) species is the active catalyst. We recommend using a pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or generating the active catalyst in situ from a palladium(II) source like palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand. The dppf ligand is particularly effective for heteroaryl couplings as it is electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the palladium center.

  • Base: A base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[7] An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used. Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents.

  • Solvent System: A mixture of a high-boiling point organic solvent and water is ideal for microwave-assisted Suzuki reactions. Dioxane/water or DMF/water are common choices. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the transmetalation step. These polar solvents also absorb microwave energy efficiently, leading to rapid heating.[6]

  • Microwave Parameters: The use of a dedicated microwave reactor allows for precise control over temperature and pressure. Sealed-vessel reactions enable temperatures to be reached that are well above the boiling point of the solvent at atmospheric pressure, significantly accelerating the reaction rate.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep1 Add this compound, arylboronic acid, base, and Pd catalyst to a microwave vial. prep2 Add solvent system (e.g., Dioxane/Water). prep1->prep2 react1 Seal the vial and place in the microwave reactor. prep2->react1 react2 Irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 min). react1->react2 workup1 Cool the reaction mixture to room temperature. react2->workup1 workup2 Dilute with an organic solvent and perform an aqueous wash. workup1->workup2 workup3 Dry the organic layer and concentrate under reduced pressure. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4

Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.

Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Reagent/ParameterValueDetails
Reactants
This compound1.0 equiv (e.g., 131.5 mg, 1.0 mmol)Limiting reagent
4-Methoxyphenylboronic Acid1.2 equiv (e.g., 182.3 mg, 1.2 mmol)
Catalyst System
Pd(dppf)Cl₂3 mol% (e.g., 21.9 mg, 0.03 mmol)Pre-catalyst
Base
K₂CO₃2.0 equiv (e.g., 276.4 mg, 2.0 mmol)
Solvent
1,4-Dioxane4 mLDegassed
Water1 mLDegassed
Microwave Conditions
Temperature140 °C
Time20 minutes
PowerDynamic (to maintain temperature)
Vessel 10 mL microwave vial with a stir bar

Step-by-Step Methodology:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (131.5 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.3 mg, 1.2 mmol), Pd(dppf)Cl₂ (21.9 mg, 0.03 mmol), and K₂CO₃ (276.4 mg, 2.0 mmol).

  • Add 4 mL of degassed 1,4-dioxane and 1 mL of degassed water to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 140 °C for 20 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-fluoro-2-(4-methoxyphenyl)pyridine.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Scaffolds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. Its application to this compound opens up avenues for the synthesis of a vast array of aminopyridine derivatives, which are common motifs in pharmaceuticals. Microwave assistance significantly reduces reaction times, making this an attractive method for rapid analogue synthesis.[3][4]

Causality Behind Experimental Choices:
  • Catalyst and Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands such as RuPhos and BrettPhos are excellent choices for the amination of electron-deficient heteroaryl chlorides. A pre-catalyst system like RuPhos Pd G3 can be used for convenience and reproducibility.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.

  • Solvent: Anhydrous, high-boiling point aprotic polar solvents are typically used. Toluene or 1,4-dioxane are good choices as they are relatively non-coordinating and effectively absorb microwave energy.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Catalytic Cycle: Buchwald-Hartwig Amination

Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineComplex Amine Complex OxAdd->AmineComplex HNR'R'' AmidoComplex Amido Complex AmineComplex->AmidoComplex - HX (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Detailed Protocol: Microwave-Assisted Buchwald-Hartwig Amination of this compound with Morpholine
Reagent/ParameterValueDetails
Reactants
This compound1.0 equiv (e.g., 131.5 mg, 1.0 mmol)Limiting reagent
Morpholine1.2 equiv (e.g., 104.5 µL, 1.2 mmol)
Catalyst System
RuPhos Pd G32 mol% (e.g., 16.7 mg, 0.02 mmol)Pre-catalyst
Base
NaOtBu1.4 equiv (e.g., 134.5 mg, 1.4 mmol)
Solvent
Toluene5 mLAnhydrous, degassed
Microwave Conditions
Temperature130 °C
Time30 minutes
PowerDynamic (to maintain temperature)
Vessel 10 mL microwave vial with a stir bar

Step-by-Step Methodology:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add RuPhos Pd G3 (16.7 mg, 0.02 mmol) and NaOtBu (134.5 mg, 1.4 mmol) under an inert atmosphere (e.g., in a glovebox).

  • Add 5 mL of anhydrous, degassed toluene to the vial.

  • Add this compound (131.5 mg, 1.0 mmol) followed by morpholine (104.5 µL, 1.2 mmol) via syringe.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 130 °C for 30 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water (15 mL) and brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(3-fluoropyridin-2-yl)morpholine.

III. Nucleophilic Aromatic Substitution (SNAr): A Direct and Atom-Economical Approach

Nucleophilic aromatic substitution (SNAr) offers a direct, metal-free route to functionalize this compound. The electron-deficient nature of the pyridine ring, further activated by the halogen substituents, facilitates the attack of nucleophiles. Microwave irradiation can significantly enhance the rate of SNAr reactions, allowing for the use of less reactive nucleophiles and milder conditions.[1][8]

Causality Behind Experimental Choices:
  • Nucleophile and Base: Strong nucleophiles are generally required for SNAr reactions. For alcohol nucleophiles, a strong base such as sodium hydride (NaH) is used to generate the more nucleophilic alkoxide in situ. The choice of base should be non-nucleophilic to avoid competing reactions.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for SNAr reactions. These solvents can solvate the cation of the base, leaving the nucleophile more reactive, and they are excellent microwave absorbers.

  • Reactivity of Halogens: In this compound, the chlorine at the 2-position is generally more susceptible to nucleophilic attack than the fluorine at the 3-position. This is due to the greater ability of the chlorine to stabilize the negative charge in the Meisenheimer intermediate and its better leaving group ability in this context.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Start This compound Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Start->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Loss of Leaving Group (Cl⁻)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Detailed Protocol: Microwave-Assisted SNAr of this compound with Benzyl Alcohol
Reagent/ParameterValueDetails
Reactants
This compound1.0 equiv (e.g., 131.5 mg, 1.0 mmol)Limiting reagent
Benzyl Alcohol1.5 equiv (e.g., 156.2 µL, 1.5 mmol)
Base
Sodium Hydride (60% dispersion in mineral oil)1.5 equiv (e.g., 60 mg, 1.5 mmol)
Solvent
DMF4 mLAnhydrous
Microwave Conditions
Temperature100 °C
Time15 minutes
PowerDynamic (to maintain temperature)
Vessel 10 mL microwave vial with a stir bar

Step-by-Step Methodology:

  • To a 10 mL microwave vial containing a magnetic stir bar, add sodium hydride (60 mg of a 60% dispersion in mineral oil, 1.5 mmol) under an inert atmosphere.

  • Carefully wash the sodium hydride with anhydrous hexanes (2 x 2 mL) and decant the hexanes.

  • Add 2 mL of anhydrous DMF to the vial.

  • Slowly add benzyl alcohol (156.2 µL, 1.5 mmol) to the suspension at 0 °C. Stir for 10 minutes at this temperature.

  • Add a solution of this compound (131.5 mg, 1.0 mmol) in 2 mL of anhydrous DMF.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(benzyloxy)-3-fluoropyridine.

Safety Considerations for Microwave-Assisted Synthesis

  • Specialized Equipment: Always use a dedicated, commercially available microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.

  • Pressure and Temperature Monitoring: Ensure that the microwave reactor is equipped with reliable temperature and pressure sensors. Do not exceed the recommended pressure limits of the reaction vessels.

  • Vessel Integrity: Use only microwave-safe vials and caps as specified by the manufacturer. Inspect vessels for any signs of damage before use.

  • Solvent Choice: Be aware of the properties of the solvents at high temperatures and pressures. Avoid using highly volatile or flammable solvents in sealed vessels without proper precautions.

  • Exothermic Reactions: Exercise caution with potentially highly exothermic reactions. It is advisable to run a small-scale test reaction first to assess the thermal profile.

Conclusion

The protocols outlined in these application notes demonstrate the power and versatility of microwave-assisted synthesis for the rapid and efficient functionalization of this compound. By leveraging the principles of Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, researchers can access a wide range of novel pyridine derivatives with high efficiency and purity. The significant reduction in reaction times afforded by microwave irradiation makes these methods particularly well-suited for high-throughput synthesis in the context of drug discovery and development. By understanding the causality behind the experimental choices, scientists can further optimize these protocols for their specific synthetic targets.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Chloro-3-fluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this critical pharmaceutical intermediate. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and which is recommended for optimal yield?

A1: There are two main preparative methods for synthesizing this compound. The choice of route often depends on the availability of starting materials and scale-up considerations.

  • Route A: Diazotization of 2-Chloro-3-aminopyridine: This is the most common and often cost-effective method. It involves the diazotization of 2-chloro-3-aminopyridine followed by a fluorodediazoniation reaction, typically a variation of the Balz-Schiemann or Sandmeyer reaction.[1][2][3] While effective, this route's success is highly dependent on managing the stability of the intermediate diazonium salt.[4][5][6]

  • Route B: Chlorination of 3-Fluoropyridine: This method involves the directed metallation of 3-fluoropyridine followed by quenching with a chlorine source like hexachloroethane.[7] This can be a viable alternative if 3-fluoropyridine is readily available and challenges with the diazotization of the aminopyridine need to be avoided.

For general laboratory scale and potential for high yield, Route A is often preferred due to the lower cost of the starting amine. However, careful control of reaction conditions is paramount.

Q2: What is a typical yield for the synthesis of this compound via the diazotization of 2-Chloro-3-aminopyridine?

A2: Yields for this synthesis can vary significantly based on the specific reagents and conditions used. Reported yields are often in the range of 60-70%. For instance, a procedure involving diazotization with isoamyl nitrite and tetrafluoroboric acid, followed by thermolysis, has been reported to yield 70% of the product.[8] Another method utilizing tert-butyl nitrite and copper(II) fluoride in a one-pot process reports stable yields above 60%.[1] Achieving yields in this range requires careful attention to temperature control and the purity of reagents.

Q3: Are the pyridine diazonium salt intermediates in this synthesis stable? What are the primary safety concerns?

A3: Pyridine-2-diazonium salts are known to be particularly unstable, more so than their aniline counterparts.[4][6] The proximity of the diazonium group to the ring nitrogen atom can reduce its stability.[4] While pyridine-3-diazonium salts have been isolated, they can be explosive when dry.[9]

Primary Safety Concerns:

  • Thermal Instability: Diazonium salts can decompose exothermically, releasing nitrogen gas. This can lead to a rapid pressure increase in a closed system. Low temperatures (typically <5 °C) are crucial during their formation and handling to prevent uncontrolled decomposition.[9][10]

  • Shock Sensitivity: Isolated, dry diazonium salts can be shock-sensitive and may decompose violently upon friction, heat, or light exposure.[9][11] It is highly recommended to use them in situ without isolation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly via the diazotization of 2-Chloro-3-aminopyridine.

Problem 1: Low or No Yield of this compound

Q: I performed the diazotization of 2-chloro-3-aminopyridine followed by fluorination, but my yield is very low, or I isolated no product. What are the likely causes?

A: This is a common issue often linked to the instability of the diazonium intermediate and incomplete reaction. Here's a breakdown of potential causes and solutions:

  • Cause 1: Decomposition of the Diazonium Salt.

    • Explanation: The pyridine-2-diazonium salt intermediate is thermally unstable.[4][6] If the temperature during diazotization rises above 5-10 °C, rapid decomposition occurs, leading to the formation of nitrogen gas and various side products instead of the desired fluorinated pyridine.

    • Solution: Maintain a strictly controlled low temperature (0-5 °C, or even lower as some protocols suggest) throughout the diazotization process.[10] Use an efficient cooling bath (e.g., ice-salt or acetone/dry ice) and add the diazotizing agent (e.g., sodium nitrite solution) slowly and dropwise to manage any exotherm.

  • Cause 2: Hydrolysis of the Diazonium Salt.

    • Explanation: Diazonium salts can react with water to form phenols (in this case, 2-chloro-3-hydroxypyridine), a significant side reaction that consumes the intermediate.[5]

    • Solution: While aqueous acids are often used, minimizing excess water and ensuring the reaction proceeds promptly to the fluorination step can reduce this side reaction. Some protocols utilize anhydrous conditions with reagents like tert-butyl nitrite to circumvent this issue.[1]

  • Cause 3: Inefficient Fluorination.

    • Explanation: The choice and quality of the fluorinating agent are critical. In a Balz-Schiemann type reaction, the tetrafluoroborate salt must be thermally decomposed to introduce the fluorine atom.[3][12] Incomplete decomposition or use of a weak fluorinating source will result in low yield.

    • Solution:

      • For Balz-Schiemann: Ensure the isolated diazonium tetrafluoroborate salt is completely dry before thermolysis. The decomposition temperature needs to be optimized; too low, and the reaction is incomplete, too high, and degradation of the product can occur.

      • Alternative Fluorinating Agents: Consider using anhydrous hydrogen fluoride (HF) or HF-pyridine, though these require specialized equipment and extreme caution.[13][14] A milder, one-pot alternative involves using copper(II) fluoride with tert-butyl nitrite, which can provide good yields under less harsh conditions.[1]

Problem 2: Formation of Colored Impurities and Tars

Q: My reaction mixture turned dark, and I've isolated a significant amount of tar-like material. What causes this, and how can I prevent it?

A: The formation of colored impurities and tars is a strong indicator of side reactions, often due to elevated temperatures or incorrect stoichiometry.

  • Cause 1: Azo Coupling.

    • Explanation: The highly reactive diazonium salt can couple with the starting material (2-chloro-3-aminopyridine) or other electron-rich species in the reaction mixture to form colored azo compounds. This is more prevalent if the pH is not sufficiently acidic or if the temperature is too high.

    • Solution: Ensure a sufficiently acidic environment during diazotization to keep the concentration of free amine low. Strict temperature control (<5 °C) is also essential to minimize the rate of this side reaction.[4]

  • Cause 2: Polymerization/Telomerization.

    • Explanation: At elevated temperatures (e.g., above 50 °C during the fluorination step), radical-mediated polymerization or telomerization can occur, leading to the formation of intractable resinous substances.[4]

    • Solution: Carefully control the temperature during the entire process, especially during the decomposition of the diazonium salt. If using a Sandmeyer-type reaction with copper salts, ensure the catalyst is active and used in the correct amount to promote the desired single-electron transfer pathway over competing radical pathways.[2][15]

Problem 3: Difficult Purification

Q: I have a crude product that appears to be a mixture. How can I effectively purify this compound?

A: this compound is a liquid, and purification typically involves extraction followed by distillation or chromatography.[7]

  • Step 1: Aqueous Workup.

    • Procedure: After the reaction is complete, the mixture is typically quenched and neutralized. An extraction with a suitable organic solvent (e.g., dichloromethane, ether) is performed. Washing the organic layer with a dilute acid can help remove any remaining basic impurities, followed by a wash with a base (like sodium bicarbonate solution) to remove acidic byproducts.

    • Troubleshooting: If emulsions form during extraction, adding brine can help break them. Ensure the pH is carefully adjusted during neutralization to avoid decomposition of the product.

  • Step 2: Final Purification.

    • Distillation: The most common method for purification is vacuum distillation.[7] The boiling point of this compound is reported to be around 74-82 °C at 1 atm, but distillation under reduced pressure is recommended to prevent thermal decomposition.

    • Column Chromatography: If distillation is not effective at separating closely boiling impurities, column chromatography on silica gel can be employed. A non-polar eluent system, such as ethyl acetate in hexanes, is typically used.

Experimental Protocols & Workflows

Protocol 1: Synthesis via Diazotization with tert-Butyl Nitrite and CuF₂ (One-Pot Method)

This method, adapted from patent literature, offers a milder, one-pot procedure that avoids the isolation of the potentially hazardous diazonium salt.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add an organic solvent (e.g., acetonitrile, 10 mL per 1 g of starting amine).

  • Reagent Addition: Under an inert nitrogen atmosphere, add copper(II) fluoride (CuF₂, ~1.1-1.2 molar equivalents) and tert-butyl nitrite (~1.0-1.1 molar equivalents).

  • Temperature Control: Cool the mixture to the desired reaction temperature (protocols suggest a range of 0-30 °C, with 20-30 °C being optimal).[1]

  • Substrate Addition: Slowly add a solution of 2-chloro-3-aminopyridine (1.0 molar equivalent) in the same organic solvent.

  • Reaction Monitoring: Maintain the reaction at the set temperature for 1-10 hours. Monitor the consumption of the starting material by TLC or GC-MS.

  • Workup and Purification: Upon completion, filter the reaction mixture to remove copper salts. Concentrate the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation.

Quantitative Data Summary
ParameterValueReference
Starting Material2-Chloro-3-aminopyridine[1]
Reagentstert-Butyl Nitrite, Copper(II) Fluoride[1]
SolventAcetonitrile, Methanol, or Ethanol[1]
Temperature0-60 °C (20-30 °C optimal)[1]
Reaction Time1-10 hours[1]
Typical Yield>60%[1]
Visualization of Key Workflows
Troubleshooting Logic for Low Yield

Below is a DOT script for a Graphviz diagram outlining the decision-making process when troubleshooting low yields.

Troubleshooting_Low_Yield start Low or No Yield of This compound check_temp Was temperature strictly controlled below 5°C during diazotization? start->check_temp temp_high High Temperature: Diazonium salt likely decomposed. check_temp->temp_high No temp_ok Temperature OK check_temp->temp_ok Yes solution_temp Solution: Maintain strict temperature control (0-5°C). temp_high->solution_temp check_reagents Are reagents (nitrite, fluorinating agent) pure and active? temp_ok->check_reagents reagents_bad Reagent Issue: Use fresh, high-purity reagents. check_reagents->reagents_bad No reagents_ok Reagents OK check_reagents->reagents_ok Yes solution_reagents Solution: Verify reagent quality and stoichiometry. reagents_bad->solution_reagents check_hydrolysis Was the reaction time minimized to prevent hydrolysis? reagents_ok->check_hydrolysis hydrolysis_issue Hydrolysis Likely: Consider anhydrous conditions (e.g., t-BuONO). check_hydrolysis->hydrolysis_issue No hydrolysis_ok Reaction Time OK check_hydrolysis->hydrolysis_ok Yes solution_hydrolysis Solution: Minimize water or use anhydrous protocol. hydrolysis_issue->solution_hydrolysis check_fluorination Was the fluorination step (e.g., thermolysis) complete? hydrolysis_ok->check_fluorination fluorination_issue Incomplete Fluorination: Optimize thermolysis temperature or change fluorinating agent. check_fluorination->fluorination_issue No solution_fluorination Solution: Ensure complete decomposition of diazonium salt. fluorination_issue->solution_fluorination

A decision tree for troubleshooting low yield.

General Synthetic Workflow: Diazotization Route

This diagram illustrates the general sequence of operations for the synthesis starting from 2-chloro-3-aminopyridine.

Synthetic_Workflow cluster_diazotization Step 1: Diazotization cluster_fluorination Step 2: Fluorination cluster_purification Step 3: Purification Start 2-Chloro-3-aminopyridine in Acid (e.g., HBF4) Add_Nitrite Add NaNO2 or t-BuONO (0-5 °C) Start->Add_Nitrite Diazonium In situ Pyridine Diazonium Salt Add_Nitrite->Diazonium Fluorination Add Fluoride Source (e.g., CuF2) or Thermally Decompose (Balz-Schiemann) Diazonium->Fluorination Product_Crude Crude this compound Fluorination->Product_Crude Workup Aqueous Workup & Extraction Product_Crude->Workup Purify Vacuum Distillation or Chromatography Workup->Purify Final_Product Pure this compound Purify->Final_Product

General workflow for this compound synthesis.

References

Technical Support Center: Synthesis of 2-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-3-fluoropyridine (CAS 17282-04-1). This document is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize synthetic outcomes. We will explore the causality behind frequent experimental issues and provide field-proven protocols to mitigate them.

The synthesis of this compound is predominantly achieved via two strategic routes: the diazotization of 2-chloro-3-aminopyridine (a modified Balz-Schiemann or Sandmeyer-type reaction) and the nucleophilic aromatic substitution (SNAr) on 2,3-dichloropyridine, commonly known as a Halogen Exchange (Halex) reaction. Each pathway presents a unique profile of potential side reactions. This guide is structured to address specific problems encountered in both routes.

Section 1: Troubleshooting the Diazotization Route

The conversion of an aromatic amine to an aryl fluoride via its diazonium salt is a powerful, yet delicate, transformation.[1][2] The intermediate diazonium salt is highly reactive and prone to several competing reaction pathways if conditions are not rigorously controlled.

Core Reaction Pathway: Diazotization

Diazotization_Route cluster_main Main Synthetic Pathway cluster_side Common Side Reactions start 2-Chloro-3-aminopyridine diazonium Ar-N₂⁺ X⁻ (Diazonium Intermediate) start->diazonium NaNO₂, HBF₄ (Diazotization) Temp: -5 to 0 °C product This compound diazonium->product Heat (Thermolysis) (Fluorination) hydrolysis 2-Chloro-3-hydroxypyridine diazonium->hydrolysis H₂O (Hydrolysis) reduction 2-Chloropyridine diazonium->reduction H-donor (Protodeamination) tar Tar/Decomposition Products diazonium->tar > Temp (Decomposition)

Caption: Primary and competing reactions in the diazotization route.

Question 1: My yield is significantly reduced by the formation of 2-Chloro-3-hydroxypyridine. What is the cause and how can it be prevented?

Answer: The presence of 2-Chloro-3-hydroxypyridine is a classic indicator of premature hydrolysis of the diazonium salt intermediate. The pyridyl-diazonium ion is highly electrophilic and susceptible to nucleophilic attack by water, which is often more prevalent than the desired fluoride counter-ion, especially if the reaction is not kept strictly anhydrous.[3]

Causality:

  • Mechanism: The diazonium cation (Ar-N₂⁺) is an exceptionally potent leaving group (N₂ gas). Water acts as a nucleophile, attacking the carbon bearing the diazonium group, leading to an oxonium ion intermediate which, after deprotonation, yields the phenol analog.

  • Contributing Factors:

    • Non-Anhydrous Reagents/Solvents: Using aqueous acids (e.g., aqueous HBF₄) or solvents with high water content.

    • Atmospheric Moisture: Performing the reaction in an open system without an inert atmosphere.

    • Slow Fluoride Displacement: If the subsequent thermal decomposition step for fluorine substitution is inefficient or slow, it provides a larger window for the hydrolysis side reaction to occur.[4]

Troubleshooting Protocol: Minimizing Hydrolysis

  • Reagent & Glassware Preparation:

    • Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous grade solvents. If unavailable, solvents should be dried using appropriate methods (e.g., molecular sieves).

    • For the Balz-Schiemann variant, use anhydrous HBF₄ or generate the diazonium salt first and then exchange the anion with BF₄⁻ from a non-aqueous source.[2]

  • Reaction Execution:

    • Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire process.

    • Diazotization Step: Add the amine to the anhydrous acid (e.g., HF-Pyridine or HBF₄ in ether) at -5 to 0°C. Add the diazotizing agent (e.g., solid sodium nitrite or a solution of t-butyl nitrite in a dry solvent) slowly, ensuring the temperature does not rise above 5°C.[5]

    • Isolation (Optional but Recommended): In many cases, isolating the diazonium tetrafluoroborate salt as a solid can improve outcomes. The salt is precipitated, filtered quickly, washed with cold, dry diethyl ether, and dried under vacuum before proceeding to the thermolysis step. This removes excess water and other soluble impurities. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care behind a blast shield.[2]

  • Thermolysis (Fluorination Step):

    • Perform the thermal decomposition in a low- or non-polar solvent. These solvents form intimate ion pairs of the diazonium salt, which can lower the energy barrier for fluorination and suppress side reactions with the solvent.[4]

    • Heat the isolated salt or the reaction mixture gently and in a controlled manner to the optimal decomposition temperature. Uncontrolled heating can lead to runaway decomposition and tar formation.

Question 2: My crude NMR shows a significant amount of unreacted 2-chloro-3-aminopyridine. How can I improve the diazotization efficiency?

Answer: Incomplete conversion of the starting amine is typically due to suboptimal diazotization conditions. The formation of the critical nitrosonium ion (NO⁺) and its reaction with the amine are highly dependent on acid concentration and temperature.

Causality:

  • Insufficient Acid: The reaction requires at least two equivalents of acid: one to protonate the amine and one to react with sodium nitrite to generate nitrous acid (HONO), which then forms the NO⁺ electrophile. An insufficient amount will stall the reaction.

  • Incorrect Stoichiometry: Using a substoichiometric amount of the diazotizing agent (e.g., NaNO₂, t-butyl nitrite) will naturally lead to incomplete conversion.

  • Temperature Too High: Nitrous acid is unstable and decomposes at higher temperatures. If the reaction mixture warms up prematurely, the concentration of the active electrophile decreases.

Optimization Protocol:

  • Stoichiometry Check:

    • Acid: Use at least 2.5-3.0 equivalents of strong acid (e.g., HBF₄, HCl) relative to the starting amine.

    • Nitrite Source: Use a slight excess of the nitrite source, typically 1.05-1.1 equivalents.

  • Procedural Refinement:

    • Amine Addition: Instead of adding the nitrite to the amine solution, consider the "inverted addition" method: a solution of the amine in acid is added slowly to the cold, stirred solution of the nitrite in concentrated acid. This maintains an excess of the diazotizing agent throughout the addition.

    • Temperature Control: Maintain the temperature strictly between -5 and 0°C during the addition. Use a calibrated low-temperature thermometer.

    • Stirring: Ensure efficient stirring to maintain homogeneity, as localized concentration gradients can affect the reaction.

Question 3: I am observing 2-chloropyridine as a major byproduct. Why is this happening?

Answer: The formation of 2-chloropyridine is the result of a side reaction known as protodeamination or hydro-dediazoniation, where the diazonium group is replaced by a hydrogen atom instead of a fluoride.

Causality:

  • Mechanism: This often occurs via a radical pathway. The diazonium salt can be reduced by a one-electron transfer, leading to an aryl radical. This radical then abstracts a hydrogen atom from a donor molecule in the reaction mixture.

  • Hydrogen Donors: The most common culprits are solvents or reagents that can readily donate a hydrogen atom. Alcohols (like ethanol or isopropanol) and ethers with alpha-hydrogens are known to promote this side reaction. Hypophosphorous acid (H₃PO₂) is a reagent used intentionally for this transformation, so any phosphorous-based impurities could be problematic.[2]

Preventative Measures:

  • Solvent Choice: Avoid using alcohol-based solvents for the diazotization or the subsequent thermolysis.

  • Recommended Solvents: For the thermolysis step, prefer non-polar, aprotic solvents like hexane, toluene, or chlorinated solvents (e.g., chlorobenzene), which are poor hydrogen donors.[4]

  • Reagent Purity: Ensure all reagents are free from reducing impurities.

Section 2: Troubleshooting the Halogen Exchange (Halex) Route

The Halex reaction is a robust method for introducing fluorine via nucleophilic aromatic substitution (SNAr), where a chloride is displaced by a fluoride anion.[6] Success hinges on activating the pyridine ring, the reactivity of the fluoride source, and maintaining anhydrous conditions at elevated temperatures.

Core Reaction Pathway: Halex

Halex_Route cluster_main_halex Main Synthetic Pathway cluster_side_halex Common Side Reactions start_h 2,3-Dichloropyridine product_h This compound start_h->product_h KF, High Temp (Polar Aprotic Solvent) (SɴAr) hydrolysis_h 3-Chloro-2-hydroxypyridine start_h->hydrolysis_h H₂O (trace) High Temp (Hydrolysis) tar_h Tar/Decomposition Products product_h->tar_h > Temp (Solvent/Product Decomposition)

Caption: Primary reaction and side products in the Halex route.

Question 4: My Halex reaction has very low conversion, with 2,3-dichloropyridine being the major component after workup. How can I improve the yield?

Answer: Low conversion in a Halex reaction is almost always related to the activity of the fluoride source, reaction temperature, or the presence of inhibiting impurities like water.

Causality:

  • Fluoride Source Reactivity: Metal fluorides like potassium fluoride (KF) have very high lattice energy and are poorly soluble in organic solvents. Their nucleophilicity is dramatically reduced without proper activation. Cesium fluoride (CsF) is more soluble and reactive but also more expensive.[7]

  • Presence of Water: Even trace amounts of water can hydrate the fluoride ions, creating a strong solvation shell that significantly blunts their nucleophilicity. Water can also compete as a nucleophile, leading to hydroxy-byproducts.

  • Insufficient Temperature: The SNAr reaction has a significant activation energy barrier. Temperatures are often required in the range of 180-220°C to achieve a reasonable reaction rate.[7]

  • Solvent Choice: The reaction requires a polar, aprotic solvent (e.g., DMSO, NMP, sulfolane) to help solubilize the fluoride salt and stabilize the charged Meisenheimer complex intermediate.[6]

Troubleshooting Protocol: Driving Halex Reactions to Completion

  • Fluoride Activation:

    • Spray-Dried KF: Use spray-dried potassium fluoride, which has a much higher surface area and is more reactive than standard crystalline KF.

    • Azeotropic Drying: Before adding the substrate, heat the KF slurry in the reaction solvent (e.g., toluene or the reaction solvent itself) and distill off a portion of the solvent to azeotropically remove any residual water.[8]

  • Use of Phase-Transfer Catalysts (PTC):

    • Add a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, tetraphenylphosphonium bromide) or a crown ether (e.g., 18-crown-6).[7][9]

    • Mechanism: The PTC cation pairs with the fluoride anion, creating a lipophilic ion pair (Q⁺F⁻) that is much more soluble and reactive in the organic phase.

  • Temperature & Pressure Optimization:

    • Ensure the reaction temperature is high enough. For 2,3-dichloropyridine, this is often >200°C.

    • Conducting the reaction in a sealed pressure vessel (autoclave) can help reach the required temperatures without boiling off the solvent, increasing reaction rates.[7]

  • Solvent Purity: Use anhydrous grade polar aprotic solvents.

ParameterCondition A (Low Conversion)Condition B (Optimized)Expected Outcome
Fluoride Source Standard crystalline KFSpray-dried KFIncreased reactive surface area
Drying NoneAzeotropic drying of KF slurryRemoval of inhibitory water
Catalyst None10 mol% Tetrabutylammonium BromideEnhanced fluoride solubility/reactivity
Temperature 160°C (reflux at atm. pressure)210°C (sealed vessel)Overcomes activation energy barrier
Conversion < 20%> 85%Reaction driven to completion

Section 3: General FAQs & Analytical Guidance

Question 5: Which synthetic route is preferable for scaling up the synthesis of this compound?

Answer: The choice depends on several factors, including cost, safety infrastructure, and environmental considerations.

  • Diazotization Route:

    • Pros: Often proceeds at lower temperatures (except for the thermolysis step) and can produce high-purity material. Starting materials like 2-chloro-3-aminopyridine are readily available.

    • Cons: Involves potentially explosive diazonium salt intermediates.[2] The use of hazardous reagents like anhydrous HF or HBF₄ requires specialized equipment and handling protocols. Waste streams can be acidic and difficult to treat.

  • Halex Route:

    • Pros: Operationally simpler (a one-pot reaction) and avoids highly unstable intermediates. It is generally considered safer from a thermal hazard perspective.[10]

    • Cons: Requires very high temperatures and sometimes high pressure, which is energy-intensive.[9] It demands strictly anhydrous conditions, and the high temperatures can lead to solvent decomposition and tar formation. The starting 2,3-dichloropyridine may be more expensive than the aminopyridine.

Question 6: What analytical methods are best for identifying and quantifying the common side products?

Answer: A combination of chromatographic and spectroscopic methods is essential for a complete analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile compounds like the starting materials (2,3-dichloropyridine, 2-chloro-3-aminopyridine), the product (this compound), and key byproducts (2-chloropyridine, 2-chloro-3-hydroxypyridine). It provides both retention time for quantification and a mass spectrum for structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring reaction progress and analyzing less volatile impurities or tar-like materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural information and can be used for quantification if an internal standard is used. The aromatic region will clearly distinguish between the different substitution patterns of the pyridine ring.

    • ¹⁹F NMR: Absolutely critical. It will show a distinct signal for the fluorine in the desired product and can rapidly detect any over-fluorinated byproducts, which would appear as different signals with characteristic coupling patterns.

    • ¹³C NMR: Useful for unambiguous structural confirmation of isolated impurities.

References

Technical Support Center: Purification of 2-Chloro-3-fluoropyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-3-fluoropyridine. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to solve purification challenges effectively.

Section 1: Method Development & Initial Setup

This section addresses the foundational questions you might have when establishing a purification protocol for this compound for the first time.

Q1: What are the key physicochemical properties of this compound I should consider for purification?

Understanding the properties of your target molecule is the first step to a successful separation. This compound is a moderately polar compound, which dictates the choice of chromatographic technique.

PropertyValueSource(s)Significance for Chromatography
Molecular Weight 131.54 g/mol [1][2]Affects diffusion but is less critical for adsorption chromatography.
Boiling Point 80 °C @ 80 mmHg[1][2][3]Low enough that care must be taken during solvent removal to avoid product loss.
Density 1.323 g/mL at 25 °C[1][2]Relevant for loading calculations if dealing with large volumes.
logP (o/w) 1.514[1]This value indicates moderate lipophilicity, making it an ideal candidate for normal-phase chromatography on silica gel.
Appearance Colorless liquid[1]As the compound is colorless, fractions must be monitored by TLC or UV detection.
Q2: Which chromatographic mode and stationary phase is best suited for this compound?

For a molecule with the polarity of this compound, normal-phase adsorption chromatography is the most common and effective method.[4][5]

  • Recommended Stationary Phase: Silica Gel (SiO₂) is the industry standard.[6][7] It is cost-effective and provides excellent resolving power for a wide range of compounds.

  • Causality: The separation on silica gel occurs based on the differential adsorption of molecules to the polar stationary phase.[4] Polar functional groups on the analytes (like the pyridine nitrogen and fluorine atom) interact with the polar silanol (Si-OH) groups on the silica surface. Less polar compounds elute faster, while more polar compounds are retained longer.

Q3: How do I select the right mobile phase (eluent)?

The mobile phase is critical for achieving separation. The process should always begin with Thin-Layer Chromatography (TLC) to rapidly screen solvent systems.[6][7]

Step-by-Step Protocol: TLC for Method Development

  • Prepare Sample: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot TLC Plate: Use a capillary tube to spot the sample onto a silica gel TLC plate.

  • Develop Plate: Place the plate in a sealed chamber containing a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone).

  • Analyze: After the solvent front has moved up the plate, remove it, mark the solvent front, and visualize the spots under a UV lamp (254 nm).

  • Optimize: Adjust the ratio of polar to non-polar solvent until the desired spot (your product) has a Retardation Factor (Rf) of approximately 0.25-0.35 .

Expert Insight: An Rf value in the 0.25-0.35 range on a TLC plate generally translates well to column chromatography, providing good separation without excessively long elution times.[7]

Solvent System ExampleRatio (v/v)Expected Rf Change
Hexane : Ethyl Acetate9 : 1Low Rf (high retention)
Hexane : Ethyl Acetate7 : 3Moderate Rf (good starting point)
Hexane : Ethyl Acetate1 : 1High Rf (low retention)

Section 2: Troubleshooting Common Purification Problems

This section addresses specific issues you may encounter during the column chromatography process.

Q4: My purified fractions show significant peak tailing on the analytical chromatogram. What's happening and how do I fix it?

This is the most common issue when purifying pyridine derivatives on silica gel.

  • Root Cause: The basic nitrogen atom in the pyridine ring can undergo strong, non-ideal interactions with acidic silanol groups (Si-OH) on the surface of the silica gel.[8][9] This causes a portion of the molecules to "stick" and elute slowly, resulting in a tailed peak.

  • Solution 1 (Recommended): Add a Basic Modifier. Add a small amount (0.1-1.0%) of a competing base, such as triethylamine (TEA) or pyridine, to your mobile phase. This modifier will preferentially bind to the active silanol sites, masking them from your product and allowing it to elute in a sharp, symmetrical band.[8]

  • Solution 2 (Alternative): Use Deactivated Silica. For highly sensitive compounds, you can use commercially available end-capped or deactivated silica gel. However, this is a more expensive option.

Q5: The separation between my product and a key impurity is poor (co-elution). What are my options?

Poor resolution indicates that the selectivity of your system is insufficient.

  • Option 1: Optimize Mobile Phase Polarity. If the spots are too close together, slightly decreasing the overall polarity of the eluent (e.g., moving from 7:3 Hexane:EtOAc to 8:2 or 9:1) will increase the retention time and may improve separation.

  • Option 2: Change Mobile Phase Selectivity. If adjusting polarity doesn't work, the impurity may have similar polarity but different types of interactions. Change one of the solvents to alter the separation mechanism.[10] For example, switch from an ethyl acetate-based system (a hydrogen bond acceptor) to a dichloromethane-based system (a dipole interaction solvent).

  • Option 3: Use Gradient Elution. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity of the mobile phase over time to elute your product, leaving more polar impurities behind on the column.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Workup TLC 1. TLC Analysis (Find R_f ≈ 0.3) Solvent 2. Prepare Eluent (e.g., 8:2 Hex:EtOAc + 0.5% TEA) TLC->Solvent Column 3. Pack Column (Wet or Slurry Packing) Solvent->Column Load 4. Load Crude Sample (Minimal Volume) Column->Load Elute 5. Elute with Mobile Phase (Maintain Head Pressure) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evap 9. Evaporate Solvent (Under Reduced Pressure) Pool->Evap

Caption: General workflow for purification of this compound.

Q6: My product recovery is very low. Could the compound be degrading on the column?

While this compound is generally stable, silica gel can be problematic for certain halogenated compounds.

  • Potential Issue: Standard silica gel can have residual acid and metal impurities, creating Lewis acid sites that can potentially catalyze the degradation of sensitive molecules. While direct evidence for this compound is scarce, it's a known risk in chromatography.[11][12][13]

  • Troubleshooting Steps:

    • Run a Quick Stability Test: Dissolve a small, known amount of your crude material in the chosen mobile phase (with TEA) and stir it with a small amount of silica gel at room temperature for a few hours. Re-analyze by TLC or LCMS to see if any new spots appear or if the product spot diminishes.

    • Minimize Contact Time: Use flash chromatography (applying pressure to speed up the flow rate) rather than gravity chromatography to reduce the time the compound spends on the stationary phase.[6]

    • Use Neutral Alumina: If degradation on silica is confirmed, consider switching the stationary phase to neutral alumina. Alumina has different surface properties and may be more inert for your specific compound.

Section 3: Advanced Topics & FAQs

Q7: What are the likely impurities I should be trying to separate?

Impurities typically stem from the synthetic route. Common syntheses for this compound start from 2-chloro-3-aminopyridine or 3-fluoropyridine.[3][14]

  • Starting Materials: Unreacted 2-chloro-3-aminopyridine (more polar) or 3-fluoropyridine (less polar).

  • Side-Reaction Products: Over-chlorinated species or isomers formed during synthesis.[15]

  • Degradation Products: The protodeborylation product, 2-chloropyridine, is a common impurity in related syntheses and may be present.[15][16] It is less polar than the desired product.

Q8: I am scaling up my purification. What are the key parameters to maintain?

Scaling up requires careful consideration to maintain resolution.

  • Column Loading: Do not exceed 1-5% of the mass of the silica gel. For a difficult separation, use a lower loading (e.g., 1 g of crude on 100 g of silica).

  • Column Dimensions: Maintain the same bed height-to-diameter ratio as your small-scale column to ensure a comparable linear flow rate.

  • Packing: Proper packing is even more critical at a larger scale to avoid channeling. Slurry packing is highly recommended.[5][6]

Troubleshooting Decision Tree: Poor Separation

G Start Symptom: Poor Separation / Co-elution Cause1 Cause: Incorrect Mobile Phase Polarity Start->Cause1 Cause2 Cause: Poor Column Packing Start->Cause2 Cause3 Cause: Column Overloading Start->Cause3 Cause4 Cause: Insufficient Selectivity Start->Cause4 Sol1 Solution: Adjust solvent ratio. (e.g., more hexane) Cause1->Sol1 Sol2 Solution: Repack column carefully (use slurry method). Cause2->Sol2 Sol3 Solution: Reduce sample load (<5% w/w of silica). Cause3->Sol3 Sol4 Solution: Change solvent system (e.g., Hex/EtOAc -> Hex/DCM) or use gradient elution. Cause4->Sol4

References

Troubleshooting low conversion in Suzuki coupling of 2-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-chloro-3-fluoropyridine. This guide is designed to provide in-depth, experience-driven insights to help you overcome common challenges and optimize your reaction outcomes. As Senior Application Scientists, we understand that coupling electron-deficient heterocyclic halides presents unique difficulties. This resource addresses specific issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure your success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with this compound is showing low to no conversion. What are the primary causes?

Low conversion with this substrate is a frequent challenge. This compound is an electron-deficient heteroaryl chloride, which makes the initial oxidative addition step of the catalytic cycle inherently difficult due to the strong carbon-chlorine (C-Cl) bond.[1] A systematic evaluation of your reaction components is the most effective troubleshooting approach.

Core Areas to Investigate:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more critically, the ligand is paramount for activating the C-Cl bond.[1][2] Standard catalysts like Pd(PPh₃)₄ often prove insufficient for this transformation.[1]

  • Ineffective Base: The base is crucial for activating the boronic acid during the transmetalation step.[3][4] Its strength, solubility, and steric properties can significantly impact the reaction rate.

  • Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and rigorous exclusion of oxygen are vital for a successful coupling.

  • Boronic Acid Instability: The stability of your organoboron reagent is a common point of failure. Side reactions like protodeboronation can consume your coupling partner before the desired reaction occurs.[5][6]

Q2: I'm observing significant dehalogenation of my this compound starting material. How can I minimize this side reaction?

Dehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction, particularly with electron-deficient N-heterocyclic halides.[7] This occurs through the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[7]

Strategies to Mitigate Dehalogenation:

  • Ligand Selection: The ligand choice is critical. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination of the product over the dehalogenation pathway.[7]

  • Base Selection: Avoid bases that can readily act as hydride sources. While stronger bases are often needed for C-Cl activation, their nature is important.

  • Solvent and Additives: Ensure solvents are thoroughly degassed. Alcohols, in particular, can be a source of hydrides.[8]

  • Reaction Kinetics: A slow transmetalation step can allow more time for the competing dehalogenation to occur. Using highly active and stable boronic acids or esters can help by promoting a faster forward reaction.[7]

It's noteworthy that for some N-heterocyclic substrates, chloro and bromo derivatives have shown a reduced tendency for dehalogenation compared to their iodo counterparts.[9]

Q3: Which catalyst and ligand system is most effective for coupling an electron-deficient chloride like this compound?

Activating the C-Cl bond of this compound requires a highly active catalyst system. The key is to use electron-rich and sterically hindered phosphine ligands, which promote the formation of the active monoligated palladium(0) species necessary for oxidative addition.[1][2]

Catalyst/Ligand SystemKey Features & Recommendations
Buchwald Ligands SPhos, XPhos, RuPhos are highly recommended.[1] Their steric bulk and electron-donating properties are ideal for activating heteroaryl chlorides.[10][11]
N-Heterocyclic Carbenes (NHCs) Powerful alternatives to phosphine ligands. They form very stable and active palladium complexes.[1][12]
P(t-Bu)₃ / Pd₂(dba)₃ A well-established system for coupling aryl chlorides, often effective at room temperature.[3]
PCy₃ / Pd(OAc)₂ Another robust system, particularly effective for a wide range of aryl and vinyl triflates, and can be applied to challenging chlorides.[13]

Recommendation: Start with a pre-catalyst like SPhos Pd G2 or XPhos Pd G3, or generate the active catalyst in situ using a combination like Pd₂(dba)₃ and SPhos. These systems have demonstrated high efficacy for Suzuki-Miyaura couplings of heteroaryl chlorides.[10][11]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[4][14] Understanding this cycle is crucial for troubleshooting.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L₂-Ar' OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Product (Ar-Ar') Trans->Product ArylHalide Aryl Halide (Ar-X) (this compound) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

When faced with low conversion, a logical progression of troubleshooting steps can efficiently identify the root cause.

Troubleshooting_Tree Start Low Conversion Observed CheckCatalyst Is the Catalyst/Ligand System Appropriate for Aryl Chlorides? Start->CheckCatalyst CheckBase Is the Base Strength and Solubility Optimal? CheckCatalyst->CheckBase Yes OptimizeCatalyst Switch to Buchwald Ligands (SPhos, XPhos) or NHC Ligands. CheckCatalyst->OptimizeCatalyst No CheckReagents Are Starting Materials Stable? (e.g., Protodeboronation) CheckBase->CheckReagents Yes OptimizeBase Screen Bases: K₃PO₄, Cs₂CO₃. CheckBase->OptimizeBase No CheckConditions Are Reaction Conditions (Temp, Solvent, Atmosphere) Correct? CheckReagents->CheckConditions Yes OptimizeReagents Use Boronic Ester (e.g., Pinacol). Ensure high purity of reagents. CheckReagents->OptimizeReagents No OptimizeConditions Increase Temperature. Ensure rigorous degassing. Screen solvents (e.g., Dioxane/H₂O). CheckConditions->OptimizeConditions No Success Reaction Optimized CheckConditions->Success Yes OptimizeCatalyst->CheckBase OptimizeBase->CheckReagents OptimizeReagents->CheckConditions OptimizeConditions->Success

Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.[15]

Detailed Protocols & Methodologies

Q4: Can you provide a reliable starting protocol for the Suzuki coupling of this compound?

Certainly. The following protocol is a robust starting point for this challenging coupling, incorporating best practices for activating heteroaryl chlorides. This should be considered a baseline for further optimization based on your specific boronic acid partner.

Generalized Experimental Protocol:

  • Materials:

    • This compound (1.0 equiv.)

    • Arylboronic acid (1.2 - 1.5 equiv.)

    • Pd₂(dba)₃ (1-2 mol%)

    • SPhos (2-4 mol%)

    • K₃PO₄ (2.0 - 3.0 equiv.)

    • Anhydrous 1,4-dioxane and degassed water (e.g., 10:1 v/v)

  • Procedure:

    • To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[15][16]

    • Evacuate and backfill the vessel with the inert gas three times to ensure an oxygen-free environment.

    • Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.[15][16]

    • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.[16]

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.[17]

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite.

    • Perform a standard aqueous workup, washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Q5: My boronic acid seems to be decomposing. What are my options?

Boronic acid instability, especially protodeboronation, is a major cause of low yields.[5] This is particularly true for electron-rich or certain heteroaromatic boronic acids.[6]

Solutions for Boronic Acid Instability:

  • Switch to a Boronic Ester: Pinacol boronic esters are significantly more stable than their corresponding boronic acids and are less prone to protodeboronation.[5][6] They can be thought of as a "slow-release" form of the boronic acid under the reaction conditions.[6][18]

  • Use Anhydrous Conditions (with caution): While some water is often beneficial, excess water can promote protodeboronation.[6][8] If using a boronic ester, anhydrous conditions can sometimes be advantageous.

  • Optimize the Base: Strong bases, especially hydroxides, can accelerate protodeboronation. Consider using weaker bases like K₂CO₃ or non-aqueous options like CsF.[6]

  • Protecting Groups: For particularly unstable boronic acids, such as certain 2-pyridyl derivatives, using more stable forms like MIDA boronates or diethanolamine complexes can prevent decomposition.[8][19]

Boron ReagentStabilityUse Case
Boronic Acid ModerateGeneral purpose, but susceptible to protodeboronation.[8][20]
Pinacol Ester HighExcellent replacement for unstable boronic acids.[5]
MIDA Boronate Very HighStable during anhydrous coupling; allows for sequential reactions.[8]
Trifluoroborate Salt (K-R-BF₃) HighAir-stable, crystalline solids that slowly release the boronic acid.[3]

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for cross-coupling reactions involving 2-chloro-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet rewarding transformation. The inherent electronic properties of the this compound substrate, namely the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair, necessitate careful consideration of catalyst systems and reaction conditions.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to empower you to achieve efficient and reproducible results in your synthetic endeavors.

I. Understanding the Substrate: The Challenges of this compound

The structure of this compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The chlorine atom at the 2-position is the desired reaction site. However, the strong carbon-fluorine (C-F) bond at the 3-position is generally unreactive under typical Suzuki coupling conditions.[3] The electron-withdrawing effects of both the fluorine atom and the pyridine nitrogen make the C-Cl bond more susceptible to oxidative addition by the palladium catalyst.[3] Despite this, the lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[1][2]

II. Troubleshooting Guide: Common Issues and Solutions

Encountering unexpected results is a common aspect of chemical synthesis. This section is designed to help you diagnose and resolve issues that may arise during the cross-coupling of this compound.

Problem Potential Causes Recommended Solutions & Rationale
Low to No Conversion Inactive Catalyst System: The chosen palladium precursor and/or ligand are not sufficiently active to promote the oxidative addition of the C-Cl bond.[2]1. Switch to a more active catalyst system: For challenging substrates like 2-chloropyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition step.[1][2] 2. Use a Pd(0) source directly: Pre-catalysts like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be more effective than in-situ reduction of Pd(II) sources.[1] 3. Screen different bases: The base plays a crucial role in the catalytic cycle. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can be more effective than weaker bases like Na₂CO₃.[4]
Significant Side Product Formation 1. Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid.[1] 2. Protodeboronation: The boronic acid group is replaced by a proton, often from residual water or the solvent.[2][4] 3. Hydrodehalogenation: The starting this compound is reduced, replacing the chlorine with a hydrogen atom.[1]1. Minimize Homocoupling:     a. Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[1]     b. Control Stoichiometry: While a slight excess of the boronic acid can be beneficial, a large excess should be avoided.[4] 2. Prevent Protodeboronation:     a. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content.     b. Moderate Temperature: Avoid excessive heating, which can accelerate this side reaction.[4] 3. Reduce Hydrodehalogenation:     a. Dry Reagents and Solvents: Ensure all components of the reaction are scrupulously dry.[1]     b. Base Screening: The choice of base can influence this side reaction. Screen different bases to find the optimal one for your specific coupling partners.[1]
Catalyst Decomposition 1. High Reaction Temperature: Elevated temperatures can lead to the decomposition of the palladium catalyst.[1] 2. Ligand Degradation: The phosphine ligand may not be stable under the reaction conditions.[1]1. Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[1] 2. Use Robust Ligands: Consider more stable ligands, such as certain Buchwald ligands or NHC ligands, which are designed for challenging couplings.[1]
Logical Flow for Troubleshooting

To systematically address issues, a logical troubleshooting workflow can be invaluable. The following diagram outlines a decision-making process for optimizing your cross-coupling reaction.

troubleshooting_workflow start Low Yield or No Reaction check_catalyst Is the Catalyst System Active Enough? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) or NHC Ligand check_catalyst->solution_catalyst No check_side_reactions Are Side Reactions Occurring? check_conditions->check_side_reactions Yes solution_conditions Optimize Base, Solvent, and Temperature check_conditions->solution_conditions No solution_side_reactions Improve Degassing, Use Anhydrous Conditions, Screen Bases check_side_reactions->solution_side_reactions Yes success Successful Coupling solution_catalyst->success solution_conditions->success solution_side_reactions->success

Caption: A decision tree for troubleshooting unsuccessful cross-coupling reactions.

III. Frequently Asked Questions (FAQs)

This section addresses common questions encountered when performing cross-coupling reactions with this compound.

Q1: Which type of palladium catalyst is generally most effective for coupling with 2-chloropyridines?

A1: For electron-deficient and potentially coordinating substrates like 2-chloropyridines, highly active catalyst systems are required.[2] Standard catalysts like Pd(PPh₃)₄ may not be effective.[2] The most successful approaches often employ palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).[1][5][6] These ligands promote the crucial oxidative addition step and stabilize the active catalytic species.[6][7] N-heterocyclic carbene (NHC) ligands also represent a powerful class of ligands for these challenging couplings.[1]

Q2: What is the role of the base in the reaction, and which one should I choose?

A2: The base plays multiple roles in the catalytic cycle. It is not merely a proton scavenger but is also involved in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations.[1][8] For Suzuki couplings with this compound, inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[4] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LiHMDS are typically required.[5][9] The choice of base can significantly impact the reaction outcome, and screening different bases is often necessary for optimization.[4]

Q3: My reaction is sluggish. What adjustments can I make to improve the reaction rate?

A3: A sluggish reaction can often be addressed by several strategies:

  • Increase Catalyst Loading: While aiming for low catalyst loading is ideal, for difficult couplings, increasing the mol% of the palladium precursor and ligand can improve the reaction rate.

  • Elevate the Temperature: Cross-coupling reactions often require elevated temperatures to proceed at a reasonable rate. However, be mindful that excessively high temperatures can lead to catalyst decomposition and side reactions.[1]

  • Solvent Choice: The choice of solvent can influence the solubility of the reagents and the stability of the catalyst. Common solvents for these reactions include toluene, dioxane, and THF.[10] A small amount of water is often added in Suzuki couplings.[10]

  • Ligand Selection: If you are using a less active ligand, switching to a more electron-rich and bulky ligand can significantly accelerate the reaction.[1]

Q4: Can I perform a Sonogashira or Buchwald-Hartwig amination with this compound?

A4: Yes, both Sonogashira and Buchwald-Hartwig amination reactions are viable with this compound.

  • Sonogashira Coupling: This reaction couples the 2-chloro position with a terminal alkyne.[11] It typically requires a palladium catalyst, a copper(I) co-catalyst (though copper-free methods exist), and an amine base.[11]

  • Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the 2-chloro position with a primary or secondary amine.[8][9] This reaction necessitates a palladium catalyst with a specialized ligand (often a Buchwald-type ligand) and a strong base.[6][9]

The Catalytic Cycle: A Visual Guide

Understanding the fundamental steps of the catalytic cycle is crucial for rational optimization. The following diagram illustrates the generally accepted mechanism for a Suzuki-Miyaura cross-coupling reaction.

catalytic_cycle cluster_main Catalytic Cycle Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) TM_intermediate L₂Pd(II)(Ar)(R) OA_complex->TM_intermediate Transmetalation (R-B(OR)₂) TM_intermediate->Pd0 Reductive Elimination product Ar-R TM_intermediate->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10]

IV. Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction with this compound. This should be considered a starting point and may require optimization for your specific coupling partner.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[2]

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2][4]

  • Add the degassed 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 ratio of dioxane to water) via syringe.[2]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4]

  • Upon completion, cool the reaction to room temperature.[2]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.[2][4]

V. References

  • A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling - Benchchem. Available at: --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: --INVALID-LINK--

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid - Benchchem. Available at: --INVALID-LINK--

  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. Available at: --INVALID-LINK--

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. Available at: --INVALID-LINK--

  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem. Available at: --INVALID-LINK--

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds (PDF). Available at: --INVALID-LINK--

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem. Available at: --INVALID-LINK--

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available at: --INVALID-LINK--

  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem. Available at: --INVALID-LINK--

  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines | Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N - RSC Publishing. Available at: --INVALID-LINK--

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Suzuki coupling help : r/chemistry - Reddit. Available at: --INVALID-LINK--

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. Available at: --INVALID-LINK--

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available at: --INVALID-LINK--

  • Buchwald–Hartwig amination - Wikipedia. Available at: --INVALID-LINK--

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: --INVALID-LINK--

  • Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes - New Journal of Chemistry (RSC Publishing). Available at: --INVALID-LINK--

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available at: --INVALID-LINK--

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: --INVALID-LINK--

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available at: --INVALID-LINK--

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: --INVALID-LINK--

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC - NIH. Available at: --INVALID-LINK--

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: --INVALID-LINK--

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • Sonogashira coupling - Wikipedia. Available at: --INVALID-LINK--

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: --INVALID-LINK--

References

Safe handling and storage of 2-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in pharmaceutical synthesis and drug development, 2-Chloro-3-fluoropyridine (CAS No. 17282-04-1) demands rigorous adherence to safety protocols due to its hazardous properties.[1][2] This technical support guide, designed for laboratory personnel, provides in-depth, field-proven insights into its safe handling, storage, and emergency management. As Senior Application Scientists, our goal is to explain not just the "what," but the "why" behind each recommendation, ensuring a self-validating system of safety in your experimental work.

Section 1: Hazard Identification & Core Safety Data

Understanding the intrinsic hazards of this compound is the foundation of safe laboratory practice. This compound is a combustible liquid that is harmful if swallowed and can be fatal if it comes into contact with the skin or is inhaled.[3][4][5] It is known to cause severe skin irritation and serious eye damage.[3][4]

1.1 GHS Hazard Profile

The Globally Harmonized System (GHS) provides a clear and concise summary of the compound's dangers. Familiarity with these statements is critical for risk assessment.

Hazard Class Hazard Statement Precautionary Statement Codes
Flammable LiquidsH227: Combustible liquidP210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[3][6]
Acute Toxicity, OralH301/H302: Toxic/Harmful if swallowedP264, P270, P301+P312, P330
Acute Toxicity, DermalH310: Fatal in contact with skinP262, P280, P302+P350, P310, P361
Acute Toxicity, InhalationH330: Fatal if inhaledP260, P271, P284, P304+P340, P310
Skin Corrosion/IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313
Serious Eye Damage/IrritationH318: Causes serious eye damageP280, P305+P351+P338, P310
Specific Target Organ ToxicityH335: May cause respiratory irritationP261, P271, P304+P340, P312

Causality Note: The high toxicity, particularly dermal and inhalation, is attributed to its ability to be readily absorbed and to interfere with critical biological pathways. The pyridine ring, activated by electron-withdrawing halogen substituents, can interact with nucleophilic sites in biomolecules, leading to cellular disruption.

1.2 Physicochemical Properties for Risk Assessment

These properties are crucial for designing safe experiments and responding effectively to incidents.

Property Value Significance for Handling
CAS Number 17282-04-1[3][7]Unique identifier for accurate safety information retrieval.
Molecular Formula C₅H₃ClFN[3][7]-
Molecular Weight 131.54 g/mol [7]Required for stoichiometric calculations.
Appearance Colorless liquid[1][3]Any deviation (e.g., yellowing) may indicate degradation or contamination.
Boiling Point 80 °C at 80-110 hPa (lit.)[1][3][7]Relatively low boiling point suggests significant vapor pressure at ambient temperatures.
Density 1.323 g/cm³ at 25 °C (lit.)[3][7]It is denser than water.
Flash Point 63 °C (145.4 °F) - closed cup[3][7]Classified as a combustible liquid. Vapors can form flammable mixtures with air.

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific issues and questions that may arise during the use of this compound.

Q1: My bottle of this compound has developed a slight yellow tint. Is it safe to use? A: A color change often indicates decomposition or the presence of impurities. While the primary hazard profile remains, the compound's reactivity may be altered, potentially leading to unpredictable side reactions or reduced yields. We recommend running a small-scale test reaction or purifying the material (e.g., by distillation under reduced pressure) before use in a critical experiment. The primary cause of degradation is often slow reaction with atmospheric moisture or light; ensure storage conditions are strictly followed.

Q2: I can detect a faint odor of the chemical in the lab, even though I'm working in a fume hood. What should I do? A: Do not ignore this. An odor indicates that vapors are escaping containment.

  • Verify Fume Hood Function: Check the sash height and the airflow monitor. Ensure the hood is not cluttered, which can disrupt airflow.

  • Check Your Apparatus: Look for any leaks in your experimental setup (e.g., loose joints, worn septa).

  • Review Handling Technique: Ensure all transfers are performed deep within the hood. Keep the container sealed when not in immediate use.

  • Evacuate if Necessary: If the odor is strong or you feel unwell, alert your colleagues, secure the area, and evacuate. Report the incident to your institution's Environmental Health and Safety (EHS) department.

Q3: What are the first and most critical actions to take after accidental skin contact? A: Due to its classification as "Fatal in contact with skin," immediate and thorough decontamination is critical.

  • Immediately go to the nearest safety shower or drench hose.

  • Remove all contaminated clothing, shoes, and jewelry while under the shower. Do not hesitate to cut clothing off if necessary.

  • Wash the affected area with copious amounts of water and soap for at least 15 minutes.[6]

  • Seek immediate medical attention.[3] Inform medical personnel of the chemical identity (this compound, CAS 17282-04-1). Have the Safety Data Sheet (SDS) available.

Q4: What type of glove material provides the best protection against this compound? A: Standard nitrile gloves may offer some protection for incidental contact, but for prolonged handling or immersion, a more robust solution is required. While the SDS specifies general "chemical-resistant gloves," for halogenated aromatic compounds, thicker nitrile gloves (>8 mil) or neoprene gloves are recommended.[8] For high-risk operations, consider double-gloving.[8] Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.[5][9]

Q5: How should I properly dispose of waste containing this compound? A: This compound must be treated as hazardous waste.

  • Segregate Waste: Keep all waste containing this chemical (e.g., reaction residues, contaminated paper towels, used gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Avoid Mixing: Do not mix this waste with incompatible materials, such as strong oxidizing agents or acids.[6][10]

  • Follow Institutional Protocols: Your institution's EHS department will have specific procedures for hazardous waste pickup and disposal. Always follow these local, regional, and national regulations.[6][11]

Section 3: Experimental Protocols & Workflows

Adherence to standardized workflows is paramount for safety and experimental reproducibility.

3.1 Personal Protective Equipment (PPE) Protocol

The correct sequence for donning and doffing PPE prevents cross-contamination.

dot

PPE_Workflow cluster_donning PPE Donning Sequence (Putting On) cluster_doffing PPE Doffing Sequence (Taking Off) Don1 1. Lab Coat (Flame-resistant) Don2 2. Respirator (If required by risk assessment) Don1->Don2 Don3 3. Safety Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Ensure cuffs are over lab coat sleeves) Don3->Don4 Doff1 1. Gloves (Contaminated - use proper technique) Doff2 2. Face Shield & Goggles (Handle by straps) Doff1->Doff2 Doff3 3. Lab Coat (Roll inside-out) Doff2->Doff3 Doff4 4. Respirator (Last item to be removed) Doff3->Doff4 Spill_Response Start Spill Detected Alert Alert personnel in immediate area. Is anyone exposed? Start->Alert FirstAid Initiate First Aid (Sec 2, Q3). Remove victim from area. Call for medical help. Alert->FirstAid Yes Assess Assess spill size & location. Is it a minor spill (<100 mL) and you are trained to handle it? Alert->Assess No FirstAid->Assess Evacuate EVACUATE AREA. Pull fire alarm if necessary. Call emergency services / EHS. Assess->Evacuate No Contain Don appropriate PPE. Remove ignition sources. Contain spill with absorbent (vermiculite, sand). Assess->Contain Yes End Report Incident Evacuate->End Cleanup Collect absorbent material with non-sparking tools. Place in a sealed, labeled waste container. Contain->Cleanup Decon Decontaminate the area. Dispose of all materials as hazardous waste. Cleanup->Decon Decon->End Storage_Logic cluster_conditions Store Under These Conditions cluster_incompatibles Store Away From These Compound This compound Cool Cool Place Compound->Cool Dry Dry Atmosphere Compound->Dry Ventilated Well-Ventilated Compound->Ventilated Sealed Tightly Sealed Container Compound->Sealed Locked Locked / Secure Area Compound->Locked Oxidizers Strong Oxidizing Agents Compound->Oxidizers Acids Strong Acids Compound->Acids Bases Strong Bases Compound->Bases Ignition Heat / Ignition Sources Compound->Ignition

References

Validation & Comparative

2-Chloro-3-fluoropyridine vs 2-bromo-3-fluoropyridine reactivity in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki Coupling Reactivity of 2-Chloro-3-fluoropyridine vs. 2-bromo-3-fluoropyridine

For researchers and professionals in drug development, the strategic selection of coupling partners is a critical determinant for the successful synthesis of complex biaryl and heteroaryl structures. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency.[1][2][3] Within the vast arsenal of building blocks, halogenated pyridines are indispensable for introducing the pyridine motif found in countless pharmaceuticals and functional materials.[2][4]

This guide provides a comprehensive comparison of the reactivity between two closely related substrates: this compound and 2-bromo-3-fluoropyridine. We will delve into the fundamental principles governing their reactivity, present comparative data, and offer detailed experimental protocols to guide your synthetic endeavors.

Theoretical Framework: Why the Halogen Dictates Reactivity

In palladium-catalyzed cross-coupling reactions, the general reactivity trend for halogens is well-established: I > Br > Cl >> F.[1][5][6] This hierarchy is fundamentally rooted in the bond dissociation energies (BDE) of the corresponding carbon-halogen (C-X) bonds. The initial and often rate-determining step of the Suzuki catalytic cycle is the oxidative addition of the palladium(0) catalyst into the C-X bond.[4][5][7] A weaker bond requires less energy to cleave, leading to a faster reaction that can proceed under milder conditions.

Let's examine the relevant BDEs:

  • C-Cl Bond Energy: Approximately 339 kJ/mol[4][8]

  • C-Br Bond Energy: Approximately 276 kJ/mol[4][8]

The significantly lower BDE of the C-Br bond is the primary reason why 2-bromo-3-fluoropyridine is inherently more reactive than this compound.[4][9] The oxidative addition to the C-Br bond is both thermodynamically more favorable and kinetically faster.

It is also important to consider the electronic nature of the pyridine ring. The presence of the ring nitrogen and the strongly electron-withdrawing fluorine atom at the 3-position makes the pyridine ring electron-deficient. This electronic property enhances the reactivity of both the C-Cl and C-Br bonds at the 2-position towards oxidative addition compared to their non-fluorinated or non-heterocyclic analogs.[9][10]

The Suzuki-Miyaura Catalytic Cycle

To understand the practical implications of this reactivity difference, it is essential to visualize the reaction mechanism. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination, which together regenerate the active Pd(0) catalyst.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n reagents R¹-X (Aryl Halide) pdiia R¹-Pd(II)-X (cis-complex) pdiib R¹-Pd(II)-X (trans-complex) pdiia->pdiib Isomerization pdiic R¹-Pd(II)-R² pdiib->pdiic Transmetalation pdiic->pd0 product R¹-R² (Coupled Product) pdiic->product Reductive Elimination reagents->pdiia Oxidative Addition boronate R²-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparative Performance: A Data-Driven Perspective

The fundamental difference in C-X bond strength translates directly into distinct experimental requirements and outcomes for 2-bromo-3-fluoropyridine and this compound.

  • 2-Bromo-3-fluoropyridine: As the more reactive substrate, it couples efficiently under a broader range of "standard" Suzuki conditions.[4][11][12] This often means lower reaction temperatures, shorter reaction times, and compatibility with less activated catalyst systems, such as those employing triphenylphosphine (PPh₃) as a ligand.

  • This compound: Due to the strength of the C-Cl bond, this substrate is significantly more challenging to activate.[1][11] Successful couplings almost invariably demand more forcing conditions (higher temperatures, longer times) and, most critically, the use of highly active, specialized catalyst systems.[10] These systems feature bulky, electron-rich ligands that are essential for facilitating the difficult oxidative addition step. Common examples include Buchwald-type phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[1][13][14][15]

The following table summarizes the typical differences in reaction parameters for these two substrates.

Parameter2-Bromo-3-fluoropyridineThis compoundRationale
Reactivity HighLow to ModerateWeaker C-Br bond (~276 kJ/mol) vs. stronger C-Cl bond (~339 kJ/mol).[4][8]
Catalyst System Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, NHC-Pd complexesRequires highly active, electron-rich, bulky ligands to cleave the C-Cl bond.[10][13][15]
Base K₂CO₃, Cs₂CO₃K₃PO₄, K₂CO₃Stronger bases can sometimes aid the transmetalation step, especially for challenging couplings.
Temperature 80 - 100 °C100 - 120 °CHigher thermal energy is needed to overcome the activation barrier for C-Cl oxidative addition.
Reaction Time 2 - 12 hours12 - 24 hoursSlower rate of oxidative addition for the chloride substrate.
Typical Yield Good to ExcellentModerate to Good (highly dependent on optimization)The higher intrinsic reactivity of the bromide generally leads to more efficient conversion.

Experimental Protocols and Workflow

Reproducibility is key in research. The following protocols provide detailed, self-validating methodologies for the Suzuki coupling of both substrates.

Experimental_Workflow cluster_workflow General Suzuki Coupling Workflow setup 1. Reaction Setup (Flask, Reagents, Inert Gas) reaction 2. Heating & Stirring (Monitor by TLC/LC-MS) setup->reaction workup 3. Aqueous Work-up (Extraction & Washing) reaction->workup purify 4. Purification (Column Chromatography) workup->purify

Caption: A generalized workflow for Suzuki-Miyaura coupling experiments.

Protocol 1: General Procedure for Suzuki Coupling of 2-Bromo-3-fluoropyridine

This protocol utilizes standard conditions suitable for the more reactive bromo-substrate.

Materials:

  • 2-Bromo-3-fluoropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-3-fluoropyridine, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[16]

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-fluoro-2-arylpyridine.[16]

Protocol 2: Optimized Procedure for Suzuki Coupling of this compound

This protocol employs a highly active catalyst system necessary for the less reactive chloro-substrate.[13]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous) and Water (degassed), 10:1 mixture

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.[13]

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of the anhydrous 1,4-dioxane.

  • Add the bulk of the degassed 10:1 dioxane/water solvent mixture to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for completion.[13]

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[13]

Summary and Recommendations

The choice between this compound and 2-bromo-3-fluoropyridine is a classic case of balancing reactivity against substrate cost and availability.

  • 2-Bromo-3-fluoropyridine is the more reliable and versatile coupling partner. Its higher reactivity allows for milder conditions, shorter reaction times, and compatibility with a wider array of standard palladium catalysts. It is the recommended starting point for new synthetic routes or when reaction robustness is paramount.

  • This compound serves as a viable, often more economical, alternative. However, its successful application is contingent upon careful optimization and the use of modern, highly active catalyst systems featuring bulky, electron-rich ligands. Researchers must be prepared for more forcing conditions and potentially longer reaction times.

The following decision-making guide can help in selecting the appropriate substrate for your project.

Decision_Tree start Start: Need 3-Fluoro-2-arylpyridine q1 Is a highly active catalyst (e.g., Pd/SPhos) available and are you prepared to optimize? start->q1 use_cl Use this compound (Cost-effective option) q1->use_cl Yes use_br Use 2-Bromo-3-fluoropyridine (More robust/reliable option) q1->use_br No

Caption: Decision workflow for selecting a pyridine coupling partner.

By understanding the fundamental principles of reactivity and employing appropriately tailored experimental conditions, researchers can effectively utilize both 2-chloro- and 2-bromo-3-fluoropyridine to achieve their synthetic targets.

References

A Senior Application Scientist's Guide to the Efficacy of 2-Chloro-3-fluoropyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of kinase inhibitors derived from the 2-chloro-3-fluoropyridine scaffold. We will explore the synthetic rationale, comparative efficacy, and the detailed experimental protocols necessary for their evaluation, moving beyond a simple listing of facts to explain the causality behind the scientific choices.

Introduction: The Strategic Value of the Pyridine Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways; their dysregulation is a known hallmark of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has therefore become a central focus of modern drug discovery.[2] Within the vast chemical space explored, nitrogen-containing heterocycles, particularly the pyridine ring, have emerged as "privileged scaffolds." Their ability to form key hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases makes them ideal starting points for inhibitor design.

The this compound moiety, in particular, offers a unique combination of synthetic tractability and desirable physicochemical properties. The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient chemical handle for introducing molecular diversity. Concurrently, the electron-withdrawing nature of the fluorine atom at the 3-position modulates the electronics of the pyridine ring, which can be fine-tuned to enhance binding affinity and metabolic stability. This guide will use specific examples to illustrate how this scaffold serves as a powerful starting point for the development of potent and selective kinase inhibitors.

Synthetic Strategy and Rationale

The primary advantage of the this compound core is its predictable reactivity. The chlorine at the C2 position is readily displaced by a variety of nucleophiles (amines, thiols, etc.), allowing for the systematic construction of a library of derivatives for structure-activity relationship (SAR) studies.

A common synthetic approach involves the SNAr reaction between the this compound core and a suitable amine-containing fragment. This reaction is often the cornerstone of the synthesis for more complex heterocyclic systems built upon this initial scaffold.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product Scaffold cluster_diversification Further Diversification start_A This compound reaction Nucleophilic Aromatic Substitution (SNAr) start_A->reaction start_B Nucleophile (R-NH2) start_B->reaction product 2-(Amino)-3-fluoropyridine Derivative reaction->product Formation of C-N bond diversify Additional Synthetic Steps (e.g., cyclization, coupling) product->diversify Scaffold for elaboration final Final Kinase Inhibitor Candidates diversify->final G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis A Prepare serial dilution of test compound B Add compound and kinase to plate A->B C Pre-incubate (15 min) B->C D Initiate reaction with ATP/Substrate mix C->D E Incubate (60 min) D->E F Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) E->F Kinase + Substrate + ATP -> Kinase + Phospho-Substrate + ADP G Incubate (40 min) F->G H Add Kinase Detection Reagent (Convert ADP to ATP, generate light) G->H I Incubate (30 min) H->I J Read luminescence I->J K Plot Dose-Response Curve J->K L Calculate IC50 Value K->L G cluster_flt3 FLT3 Pathway cluster_aurora Aurora Kinase Pathway FLT3 FLT3-ITD (Constitutively Active) STAT5 STAT5 FLT3->STAT5 Phosphorylation Prolif Gene Transcription (Proliferation, Survival) STAT5->Prolif AuroraB Aurora B Kinase H3 Histone H3 AuroraB->H3 Phosphorylation Mito Mitotic Progression (Chromosome Segregation) H3->Mito Inhibitor Compound 27e (Dual Inhibitor) Inhibitor->FLT3 Inhibits Inhibitor->AuroraB Inhibits

References

A Comparative Guide to Validated Analytical Methods for 2-Chloro-3-fluoropyridine Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive comparison of validated analytical methods for assessing the purity of 2-Chloro-3-fluoropyridine, a critical starting material in the pharmaceutical industry.[1][2] We delve into the technical nuances of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights into method selection, validation, and implementation. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and compliant quality control strategies for this key intermediate. Detailed, step-by-step protocols and a discussion on the rationale behind experimental choices are provided to ensure scientific integrity and practical applicability.

The Criticality of Purity in Pharmaceutical Intermediates

This compound is a key building block in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[2] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Unwanted chemical impurities, even at trace levels, can arise from the synthetic pathway, degradation, or storage and may pose health risks or affect the efficiency of the final pharmaceutical product.[3][4] Regulatory bodies like the FDA and EMA mandate rigorous impurity profiling, making the selection and validation of appropriate analytical methods a non-negotiable aspect of drug development.[5] This guide provides the technical framework for making informed decisions on purity assessment.

Comparative Overview of Key Analytical Techniques

The comprehensive purity assessment of this compound necessitates a multi-pronged approach, as no single technique can identify and quantify all potential impurities. The primary methods employed are chromatographic (GC, HPLC) for separation and quantification, and spectroscopic (NMR, MS) for structural elucidation and identification.

TechniquePrincipleIdeal ForAdvantagesLimitations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Volatile & semi-volatile impurities (e.g., residual solvents, volatile precursors like 2-chloropyridine).[6]High resolution for volatile compounds; excellent sensitivity with specific detectors (FID, ECD, MS).Not suitable for non-volatile or thermally labile impurities; derivatization may be required for polar analytes.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Purity assay (potency) and quantification of non-volatile or thermally sensitive impurities.[7]Highly versatile (multiple column chemistries and detection modes); robust and reproducible for quantitative analysis.Lower resolution for highly volatile compounds compared to GC; mobile phase selection can be complex.[8]
Nuclear Magnetic Resonance (NMR) Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[9]Structural confirmation of the main component; identification and quantification of major impurities and isomers.Provides unambiguous structural information; quantitative (qNMR) without the need for specific reference standards for each impurity.Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret.[10]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Unambiguous identification of unknown impurities when coupled with GC or HPLC.[3][11]Extremely high sensitivity and specificity; provides molecular weight and fragmentation data for structural elucidation.[5]Primarily a detection technique; requires coupling with a separation method (GC/LC) for complex mixtures.

Deep Dive: Chromatographic Methodologies & Rationale

Gas Chromatography (GC) for Volatile Impurity Profiling

GC is the method of choice for detecting impurities that could originate from the synthesis of this compound, such as residual solvents (e.g., methanol, acetonitrile) or volatile precursors like 2-chloro-3-aminopyridine.[12]

  • Causality of Column Selection : A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is typically chosen. This stationary phase provides an effective balance of dispersive and dipole-dipole interactions, enabling excellent separation of halogenated aromatic compounds from common solvents and synthesis byproducts.

  • Detector Rationale :

    • Flame Ionization Detector (FID) : Offers robust, linear quantification for all organic impurities, making it ideal for routine quality control.

    • Mass Spectrometry (MS) : When coupled with GC, it provides definitive identification of unknown peaks by comparing their mass spectra against libraries or interpreting fragmentation patterns. This is crucial during method development and for investigating out-of-spec results.[3]

High-Performance Liquid Chromatography (HPLC) for Assay and Non-Volatile Impurities

HPLC is the cornerstone for determining the potency (assay) of this compound and for quantifying less volatile, more polar, or thermally unstable impurities.

  • Causality of Column & Mobile Phase Selection : A reversed-phase C18 column is the standard starting point.[7][13] The hydrophobic nature of the C18 stationary phase effectively retains the moderately polar this compound. The mobile phase typically consists of an aqueous buffer (e.g., phosphate or formate) and an organic modifier like acetonitrile or methanol.[8] Using a buffer is critical for pyridine-containing compounds to ensure consistent peak shape and retention time by controlling the ionization state of the basic nitrogen atom.[14][15]

  • Detector Rationale :

    • UV Detector : this compound contains a chromophore (the pyridine ring) that absorbs UV light, making a UV detector a simple and effective tool for quantification. Analysis is typically performed at a wavelength of maximum absorbance (e.g., ~270 nm).

    • LC-MS : For comprehensive impurity profiling, coupling HPLC with a mass spectrometer is invaluable. It allows for the sensitive detection and identification of co-eluting peaks and impurities present at levels below the UV detection limit.[5][16]

Framework for Method Validation per ICH Q2(R1)

Any analytical method intended for quality control must be validated to ensure it is fit for purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process.[17][18][19]

Validation ParameterPurpose
Specificity To ensure the signal measured is unequivocally from the analyte of interest, without interference from impurities, degradants, or matrix components.
Linearity To demonstrate a proportional relationship between the analytical signal and the concentration of the analyte over a defined range.
Range The interval between the upper and lower concentrations of the analyte for which the method is shown to be precise, accurate, and linear.
Accuracy The closeness of the test results to the true value, often assessed by spike/recovery studies.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (assessed at repeatability and intermediate precision levels).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate).

Validated Experimental Protocols

The following protocols are representative examples based on established methodologies for similar compounds and serve as a robust starting point for method development and validation.

Protocol 1: GC-FID Method for Volatile Impurities

Objective: To quantify volatile organic impurities in this compound.

1. Sample Preparation: a. Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. b. Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane). Vortex to mix.

2. GC-FID Instrumentation and Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.32 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.5 mL/min.
  • Injector: Split/Splitless, 250°C, Split ratio 20:1.
  • Injection Volume: 1 µL.
  • Oven Program:
  • Initial Temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Detector: FID, 300°C.

3. Validation & System Suitability: a. System Suitability: Inject a standard solution containing the main component and a known impurity. Verify resolution (>2.0) and tailing factor (<1.5) for the main peak. b. Quantification: Use area percent normalization, assuming a response factor of 1.0 for all impurities relative to the main peak unless otherwise determined.

Protocol 2: RP-HPLC-UV Method for Purity Assay

Objective: To determine the purity (assay) of this compound and quantify non-volatile impurities.

1. Reagent and Sample Preparation: a. Mobile Phase A: 0.1% Formic Acid in Water. b. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. c. Diluent: Acetonitrile/Water (50:50 v/v). d. Standard Solution: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration ~0.5 mg/mL). e. Sample Solution: Prepare the sample in the same manner as the Standard Solution.

2. HPLC-UV Instrumentation and Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
  • Column Temperature: 30°C.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • UV Detection: 270 nm.
  • Gradient Program:
  • 0-2 min: 10% B
  • 2-15 min: 10% to 90% B
  • 15-18 min: 90% B
  • 18.1-22 min: 10% B (re-equilibration)

3. Validation & System Suitability: a. System Suitability: Make five replicate injections of the Standard Solution. The relative standard deviation (RSD) of the peak area should be ≤1.0%. b. Quantification: Calculate the assay percentage against the reference standard. Quantify impurities using relative peak area or against a qualified impurity standard if available.

Visualization of Analytical Strategy

A robust quality control strategy integrates these methods to provide a complete purity profile.

Purity_Assessment_Workflow cluster_0 Sample Receipt & Initial Checks cluster_1 Chromatographic Separation & Quantification cluster_2 Structural Confirmation & Identification cluster_3 Final Report Sample This compound Batch Appearance Visual & Physical Tests (Appearance, Color) Sample->Appearance GC GC-FID Analysis (Protocol 1) Appearance->GC Volatile Impurities HPLC HPLC-UV Analysis (Protocol 2) Appearance->HPLC Assay & Non-Volatile Impurities NMR_ID NMR Spectroscopy (Structure Confirmation) Appearance->NMR_ID Identity Check MS_ID GC/LC-MS (Impurity ID) GC->MS_ID Identify Unknowns Report Certificate of Analysis (Purity, Impurity Profile) GC->Report HPLC->MS_ID Identify Unknowns HPLC->Report NMR_ID->Report MS_ID->Report

Caption: Comprehensive workflow for the purity assessment of this compound.

Technique_Impurity_Matrix GC Gas Chromatography (GC) Volatile Volatile Impurities (e.g., Solvents) GC->Volatile Primary Method Isomeric Isomeric Impurities GC->Isomeric Good Resolution HPLC Liquid Chromatography (HPLC) NonVolatile Non-Volatile Impurities (e.g., High MW byproducts) HPLC->NonVolatile Primary Method HPLC->Isomeric Good Resolution Assay Potency / Assay HPLC->Assay Primary Method NMR NMR Spectroscopy NMR->Isomeric Excellent Resolution Unknown Unknown Structures NMR->Unknown Structure Elucidation MS Mass Spectrometry (MS) MS->Unknown Definitive ID

Caption: Relationship between analytical techniques and impurity types.

Conclusion and Recommendations

The purity assessment of this compound requires a scientifically sound, multi-technique strategy to meet stringent regulatory requirements.

  • For routine QC and batch release , a validated RP-HPLC method is recommended for assay determination and quantification of known non-volatile impurities, complemented by a validated GC method for controlling volatile and semi-volatile impurities.

  • For structural confirmation and identity testing , NMR spectroscopy is indispensable and should be used to confirm the identity of new batches of starting material.[9][10]

  • For impurity identification during process development, stability studies, or for out-of-spec investigations, hyphenated techniques such as GC-MS and LC-MS are essential for the definitive structural elucidation of unknown peaks.[5][11]

By integrating these validated methods, researchers and drug developers can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the final active pharmaceutical ingredient.

References

A Comparative Guide to Catalytic Systems for the Functionalization of 2-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-3-fluoropyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the electron-withdrawing chloro and fluoro substituents and the pyridine nitrogen, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. The selective functionalization of this heterocycle is crucial for accessing a diverse range of derivatives with tailored properties. This guide provides a comprehensive comparison of various catalytic systems for the C-C, C-N, and C-H bond functionalization of this compound, offering insights into their performance, substrate scope, and mechanistic nuances.

Introduction to the Functionalization of this compound

The functionalization of this compound presents unique challenges and opportunities. The chlorine atom at the 2-position is susceptible to oxidative addition by transition metal catalysts, making it a prime site for cross-coupling reactions. The fluorine atom at the 3-position, being a poor leaving group in nucleophilic aromatic substitution (SNAr) on an electron-deficient ring, often remains intact during these transformations, thereby influencing the electronic properties of the resulting products. The pyridine nitrogen can coordinate to the metal center, which can either be beneficial or detrimental to the catalytic activity depending on the reaction type and the ligand used. This guide will delve into the intricacies of various catalytic systems, providing a framework for selecting the most appropriate method for a desired transformation.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyridine Functionalization

Palladium catalysis is the most extensively studied and versatile approach for the functionalization of this compound. A variety of powerful cross-coupling reactions have been developed, each offering a unique way to introduce new functionalities.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction is highly effective for introducing aryl, heteroaryl, and even alkyl groups at the 2-position.

Catalytic System Performance:

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High[2]
4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O90-100Good to Excellent[2]
Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10082[3]
Various Arylboronic acidsPd₂(dba)₃ / XPhosK₃PO₄Toluene11074-95[4]

Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The electron-deficient nature of the this compound ring facilitates the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst. The choice of ligand is crucial to prevent catalyst deactivation and promote efficient transmetalation and reductive elimination. Bulky, electron-rich phosphine ligands like SPhos and XPhos are often employed to enhance catalyst stability and activity.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv.).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add this compound (1.0 equiv.) and phenylboronic acid (1.2 equiv.).

  • Add degassed toluene and water (e.g., 10:1 ratio).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenyl-3-fluoropyridine.[2]

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add Pd(OAc)₂, SPhos, K₃PO₄, This compound, phenylboronic acid solvent Add degassed toluene/water reagents->solvent inert Evacuate & backfill with Argon (3x) solvent->inert heat Heat to 100°C for 18h inert->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute with EtOAc, filter through Celite cool->filter extract Wash with H₂O & brine, dry over Na₂SO₄ filter->extract purify Concentrate & purify by column chromatography extract->purify product product purify->product 2-phenyl-3-fluoropyridine

Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[5] This reaction is particularly valuable for introducing primary and secondary amines at the 2-position of this compound.

Catalytic System Performance:

AmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene100High[6]
AnilinePd(OAc)₂ / BINAPNaOtBuToluene80-100Good[5]
n-ButylaminePd₂(dba)₃ / XPhosNaOtBuDioxane100High[7]
Various primary and secondary amines"XantPhos Pd G3"DBUMeCN/PhMe140Good to Excellent[8]

Mechanistic Considerations:

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired arylamine.[5] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands such as Xantphos and XPhos being particularly effective for coupling with less reactive aryl chlorides.[6][7] The base plays a crucial role in the deprotonation of the amine, and strong bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[5][6]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • To a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3.0 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (1.0 equiv.) and morpholine (1.2 equiv.).

  • Add degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.

  • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield 4-(3-fluoro-2-pyridinyl)morpholine.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition (Ar-X) PdII_Amine [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ PdII_ArX->PdII_Amine R₂NH AmineCoord Amine Coordination (R₂NH) PdII_Amido L₂Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Base Deprotonation Deprotonation (-HX, Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper.[9] This reaction is highly effective for introducing a wide range of alkynyl groups at the 2-position of this compound.

Catalytic System Performance:

AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT-50High[10]
1-OctynePdCl₂(PPh₃)₂ / CuIEt₃N/DMF60Good[9]
Functionalized alkynesPd(PPh₃)₄ / CuIEt₃NTHFRT43-97[10]

Mechanistic Considerations:

The Sonogashira coupling proceeds via two interconnected catalytic cycles.[9] In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle by the reaction of the terminal alkyne with a Cu(I) salt in the presence of a base. Reductive elimination then affords the desired arylalkyne and regenerates the Pd(0) catalyst. The use of a copper co-catalyst allows the reaction to proceed under mild conditions.[9]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • To a degassed solution of this compound (1.0 equiv.) in a mixture of THF and triethylamine (e.g., 2:1), add Pd(PPh₃)₄ (2-5 mol%) and CuI (3-10 mol%).

  • Add phenylacetylene (1.1 equiv.) dropwise to the reaction mixture at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 4-16 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through Celite and concentrate the filtrate.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to give 3-fluoro-2-(phenylethynyl)pyridine.[10]

Negishi Coupling: Versatile C-C Bond Formation with Organozinc Reagents

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex.[4][11] This reaction is known for its high functional group tolerance and the ability to couple a wide variety of sp², sp³, and sp hybridized organozinc reagents.

Catalytic System Performance:

Organozinc ReagentCatalyst SystemSolventTemp (°C)Yield (%)Reference
Phenylzinc chloridePd₂(dba)₃ / XPhosTHFRTHigh[4]
2-Pyridylzinc bromidePd(PPh₃)₄THF60Good[12]
Various heteroarylzinc reagentsPd₂(dba)₃ / XPhosTHFRTHigh[4]

Mechanistic Considerations:

The Negishi coupling follows a similar catalytic cycle to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[11] Organozinc reagents are more reactive than their boron and tin counterparts, which often allows for milder reaction conditions. The use of bulky, electron-rich phosphine ligands like XPhos is beneficial for the coupling of challenging substrates like this compound.[4]

Nickel-Catalyzed Cross-Coupling Reactions: A Cost-Effective Alternative

Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium catalysis for cross-coupling reactions.[13] Nickel catalysts can often cleave stronger C-Cl bonds and offer different selectivity compared to their palladium counterparts.

Comparative Performance:

While direct comparative studies of nickel and palladium catalysts for the functionalization of this compound are limited, studies on related systems have shown that nickel catalysts can be highly effective for Suzuki-Miyaura couplings of chloroheteroarenes.[9][13] Nickel catalysts often require different ligand systems and reaction conditions compared to palladium. The choice between nickel and palladium will depend on the specific transformation, substrate scope, and cost considerations.[14]

Copper-Catalyzed Reactions: An Emerging Frontier

Copper catalysis offers a cost-effective and environmentally friendly alternative to palladium and nickel for certain transformations, particularly for C-N bond formation (Ullmann condensation) and C-S bond formation.[15][16]

Applications:

Copper-catalyzed amination of this compound with various amines, amides, and N-heterocycles is a promising area of research.[15][17] These reactions often require higher temperatures and specific ligands compared to palladium-catalyzed methods, but the lower cost of copper makes it an attractive option for large-scale synthesis.

Photoredox Catalysis: A Mild and Green Approach

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions. This approach has been successfully applied to the functionalization of various heterocycles. While specific examples for this compound are still emerging, the potential for C-H functionalization and other novel transformations using photoredox catalysis is significant.

Conclusion: Selecting the Optimal Catalytic System

The choice of the optimal catalytic system for the functionalization of this compound depends on several factors, including the desired bond to be formed (C-C, C-N, etc.), the nature of the coupling partner, the required functional group tolerance, and scalability.

  • For C-C bond formation, Palladium-catalyzed Suzuki-Miyaura and Negishi couplings are the most versatile and reliable methods, offering a broad substrate scope and high yields.

  • For C-N bond formation, the Buchwald-Hartwig amination is the gold standard, providing access to a wide range of arylamines under relatively mild conditions. Copper-catalyzed amination presents a more economical alternative, particularly for large-scale applications.

  • For the introduction of alkynyl groups, the Sonogashira coupling is the method of choice, offering high efficiency and functional group compatibility.

  • Nickel catalysis is a promising and cost-effective alternative to palladium, especially for the activation of C-Cl bonds.

  • Photoredox catalysis represents a new frontier, offering the potential for novel and sustainable transformations under very mild conditions.

This guide provides a comprehensive overview of the current state-of-the-art in the catalytic functionalization of this compound. By understanding the strengths and limitations of each catalytic system, researchers can make informed decisions to accelerate their research and development efforts in the synthesis of novel molecules with important applications in medicine and materials science.

References

The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone of heterocyclic chemistry, prized for its presence in a multitude of biologically active compounds. Among the vast array of substituted pyridines, 2-Chloro-3-fluoropyridine has emerged as a particularly versatile starting material. Its unique substitution pattern—a reactive chlorine atom at the 2-position amenable to nucleophilic displacement and a fluorine atom at the 3-position that can modulate physicochemical properties and metabolic stability—renders it an attractive scaffold for the synthesis of novel therapeutic agents.[1]

This guide provides a comparative analysis of the biological activities of compounds synthesized from this compound, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the anticancer, antimicrobial, and anti-inflammatory potential of these derivatives, presenting supporting experimental data and objectively comparing their performance against established alternatives.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyridine nucleus is a common feature in many anticancer agents, functioning through diverse mechanisms such as kinase inhibition, tubulin polymerization inhibition, and DNA interaction.[2][3] Derivatives of this compound have been explored for their potential to yield novel and effective anticancer compounds.

Comparative Analysis of Anticancer Activity

Here, we compare a representative pyridine-urea derivative, synthesized from a 2-amino-3-fluoropyridine precursor (which can be derived from this compound), with the well-established chemotherapeutic agent, Doxorubicin.

CompoundTarget Cancer Cell LineIC50 (µM)Reference
Pyridine-Urea Derivative (8e) Breast Cancer (MCF-7)0.22 (48h treatment)[2]
Doxorubicin Breast Cancer (MCF-7)1.93 (48h treatment)[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that the synthesized pyridine-urea derivative 8e exhibits significantly higher potency against the MCF-7 breast cancer cell line compared to the standard drug Doxorubicin, with a nearly 9-fold lower IC50 value. This highlights the potential of the this compound scaffold in developing highly active anticancer agents.

Mechanism of Action: Kinase Inhibition

Many pyridine-based anticancer agents exert their effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.[2][4] Dysregulation of kinase activity is a hallmark of many cancers. The pyridine ring can act as a scaffold to present various functional groups that interact with the ATP-binding pocket of kinases, leading to their inhibition.

anticancer_pathway cluster_inhibition Inhibition by Pyridine Derivative Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) binds RTK RTK Signaling Cascade Signaling Cascade RTK->Signaling Cascade activates Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors activates Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival promotes Pyridine Derivative Pyridine Derivative Pyridine Derivative->RTK inhibits

Caption: Simplified signaling pathway of a Receptor Tyrosine Kinase (RTK) and its inhibition by a pyridine derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium

  • Synthesized pyridine derivatives and Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and the reference drug (Doxorubicin). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

II. Antimicrobial Activity: Combating Bacterial Infections

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. The this compound scaffold has been utilized in the synthesis of compounds with promising antibacterial properties, particularly those based on the oxazolidinone ring system.

Comparative Analysis of Antimicrobial Activity

Here, we compare a novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivative, synthesized from a precursor derived from this compound, with the clinically used antibiotic Linezolid.

CompoundBacterial StrainMIC (µg/mL)Reference
3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivative (7j) Staphylococcus aureus (MRSA)0.25[5][6]
Linezolid Staphylococcus aureus (MRSA)2.0[5][6]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[7][8]

The synthesized oxazolidinone derivative 7j demonstrates an 8-fold stronger inhibitory effect against Methicillin-resistant Staphylococcus aureus (MRSA) compared to Linezolid, indicating its potential as a potent new antibiotic.[5][6]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[9][10] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in the translation process.[11] This unique mechanism of action makes them effective against bacteria that have developed resistance to other classes of antibiotics.[9]

antimicrobial_pathway cluster_inhibition Inhibition by Oxazolidinone Derivative mRNA mRNA 30S Ribosomal Subunit 30S Ribosomal Subunit mRNA->30S Ribosomal Subunit binds fMet-tRNA fMet-tRNA 30S-mRNA Complex 30S-mRNA Complex fMet-tRNA->30S-mRNA Complex binds 30S Initiation Complex 30S Initiation Complex 70S Initiation Complex 70S Initiation Complex 30S Initiation Complex->70S Initiation Complex forms Protein Synthesis Protein Synthesis 70S Initiation Complex->Protein Synthesis initiates 50S Ribosomal Subunit 50S Ribosomal Subunit 50S Ribosomal Subunit->70S Initiation Complex Oxazolidinone Derivative Oxazolidinone Derivative Oxazolidinone Derivative->50S Ribosomal Subunit binds to

Caption: Mechanism of action of oxazolidinone derivatives in inhibiting bacterial protein synthesis.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds and reference antibiotic (Linezolid)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds and the reference antibiotic in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[13] The this compound scaffold has been used to develop novel anti-inflammatory agents, such as imidazopyridine derivatives.

Comparative Analysis of Anti-inflammatory Activity

Here, we compare a representative imidazopyridine derivative with the widely used NSAID, Diclofenac.

CompoundTargetIC50 (µM)Reference
Imidazopyridine Derivative (24) COX-29.2[14]
Diclofenac COX-2~0.1[15][16]

While the imidazopyridine derivative 24 shows inhibitory activity against COX-2, it is less potent than the established NSAID, Diclofenac. However, the development of selective COX-2 inhibitors is a key goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[17] Further optimization of the imidazopyridine scaffold could lead to more potent and selective anti-inflammatory agents.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Imidazopyridine derivatives can exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like COX-2 and the suppression of pro-inflammatory signaling pathways such as NF-κB.[14][18] Inhibition of these pathways leads to a reduction in the production of inflammatory mediators like prostaglandins and cytokines.

antiinflammatory_pathway cluster_inhibition Inhibition by Imidazopyridine Derivative Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway activates Gene Expression Gene Expression NF-κB Pathway->Gene Expression regulates Pro-inflammatory Cytokines & COX-2 Pro-inflammatory Cytokines & COX-2 Gene Expression->Pro-inflammatory Cytokines & COX-2 induces COX-2 COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Inflammation Imidazopyridine Derivative Imidazopyridine Derivative Imidazopyridine Derivative->NF-κB Pathway inhibits Imidazopyridine Derivative->COX-2 inhibits

Caption: Simplified overview of inflammatory pathways and their inhibition by an imidazopyridine derivative.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Synthesized compounds and reference NSAID (Diclofenac)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) measurement

Procedure:

  • Enzyme Incubation: Incubate the purified COX-1 or COX-2 enzyme with various concentrations of the test compounds or the reference drug.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a specific time.

  • PGE2 Measurement: Measure the amount of PGE2 produced using an EIA kit.

  • Data Analysis: Calculate the percentage of inhibition of COX activity and determine the IC50 value for each compound against both COX-1 and COX-2.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the synthesis of a diverse range of biologically active compounds. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammation. The comparative data presented highlights the promising potency of these novel compounds, in some cases surpassing that of established drugs. The detailed experimental protocols provide a practical foundation for researchers to further explore and optimize derivatives of this versatile heterocyclic core. Continued investigation into the structure-activity relationships and mechanisms of action of compounds derived from this compound is warranted to unlock their full therapeutic potential.

References

Navigating the Synthesis of 2-Chloro-3-fluoropyridine: A Comparative Guide to Cost-Effectiveness in Large-Scale Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-3-fluoropyridine

This compound is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the pyridine ring, offers a versatile platform for medicinal chemists to introduce this key heterocycle into complex molecular architectures, often leading to enhanced biological activity and improved pharmacokinetic profiles.[4][5] The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions and nucleophilic substitutions, making it a valuable building block in the development of novel therapeutics and crop protection agents.[2][3]

As the demand for innovative pharmaceuticals and agrochemicals continues to grow, the large-scale, cost-effective synthesis of this compound has become a critical consideration for chemical development and manufacturing teams. This guide provides a comprehensive analysis of the primary synthetic routes to this key intermediate, with a focus on comparing their cost-effectiveness, scalability, and overall process viability for industrial production. We will delve into the underlying chemistry, present comparative experimental data, and discuss the critical process parameters that influence the economic and environmental footprint of each approach.

Comparative Analysis of Synthetic Routes

The industrial production of this compound is dominated by two principal synthetic strategies, each with its own set of advantages and challenges. The choice of route is often dictated by the availability and cost of starting materials, the required scale of production, and the capital investment in specialized equipment.

Route 1: Chlorination of 3-Fluoropyridine

This classical approach involves the direct chlorination of 3-fluoropyridine. The reaction typically proceeds via a directed ortho-metalation followed by quenching with a chlorine source.

Chemical Principle: The reaction is initiated by the deprotonation of the C2 position of the pyridine ring, which is activated by the electron-withdrawing fluorine atom at the C3 position. A strong base, typically an organolithium reagent like n-butyllithium, is used for this purpose. The resulting lithiated intermediate is then reacted with an electrophilic chlorine source, such as hexachloroethane, to yield this compound.

Experimental Protocol (Lab-Scale):

A general procedure for the synthesis of this compound from 3-fluoropyridine is as follows:

  • To a solution of 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous ether, pre-dried by azeotropic distillation, n-butyllithium in hexane is added at -20 to -30 °C.

  • After stirring for one hour, the temperature is lowered to -65°C.

  • A solution of 3-fluoropyridine in ether is then added dropwise, and the mixture is stirred for another hour.

  • An ether solution of hexachloroethane is added dropwise, maintaining the temperature below -60°C. The mixture is stirred for an additional two hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature.

  • The aqueous phase is extracted with ether, and the combined organic phases are washed, dried over anhydrous magnesium sulfate, and concentrated under vacuum.

  • The crude product is purified by distillation to yield this compound.[6]

Cost-Effectiveness Analysis:

  • Raw Materials: The primary drawback of this route is the high cost of the starting material, 3-fluoropyridine.[7] Although prices can vary, 3-fluoropyridine is generally more expensive than the starting material for Route 2. The use of n-butyllithium, a pyrophoric and moisture-sensitive reagent, also adds to the cost and handling complexity.

  • Yield and Purity: This route can provide good yields, typically in the range of 60-70% on a lab scale.[6] The purity of the distilled product is generally high, meeting the stringent requirements of the pharmaceutical industry.

  • Scalability and Safety: The use of cryogenic temperatures and highly reactive organolithium reagents presents significant challenges for large-scale production.[8] Strict safety protocols and specialized equipment are necessary to handle n-butyllithium safely.[8][9] The generation of lithium salts as byproducts also requires appropriate waste disposal procedures.

Route 2: Diazotization of 2-Chloro-3-aminopyridine

This alternative and often more industrially viable route utilizes the readily available 2-chloro-3-aminopyridine as the starting material. The synthesis proceeds via a diazotization reaction followed by a fluoro-dediazoniation.

Chemical Principle: 2-Chloro-3-aminopyridine is converted to its corresponding diazonium salt using a nitrite source in the presence of a fluoride source. The unstable diazonium salt then decomposes, releasing nitrogen gas and incorporating a fluorine atom onto the pyridine ring. Various fluorinating agents can be employed, including anhydrous hydrogen fluoride, fluoroboric acid, and, more recently, milder reagents like copper fluoride.[7]

Experimental Protocol (One-Pot Process with Copper Fluoride):

A patented one-pot procedure for the synthesis of this compound from 2-chloro-3-aminopyridine is as follows:

  • Tert-butyl nitrite and copper (II) fluoride are dissolved in an organic solvent (e.g., methanol, ethanol, acetonitrile, or isopropanol) under an inert atmosphere (nitrogen or argon).

  • 2-Chloro-3-aminopyridine is added to the mixture.

  • The reaction is maintained at a temperature between 0-60 °C for 1-10 hours.

  • Upon completion, the product is isolated and purified. This method reports yields ranging from 60% to 68%.[7]

Cost-Effectiveness Analysis:

  • Raw Materials: 2-Chloro-3-aminopyridine is a more economical starting material compared to 3-fluoropyridine. The use of copper fluoride and tert-butyl nitrite offers a safer and more manageable alternative to hazardous reagents like anhydrous hydrogen fluoride or the complex handling of fluoroboric acid.[7]

  • Yield and Purity: The one-pot process with copper fluoride provides stable and reproducible yields in the range of 60-68%, which is comparable to Route 1.[7] The purity of the final product is typically high and suitable for pharmaceutical applications.

  • Scalability and Safety: This route is generally considered more amenable to large-scale production due to its milder reaction conditions and the avoidance of highly pyrophoric reagents.[7] However, diazotization reactions are known to be exothermic and can generate unstable intermediates, requiring careful temperature control and adherence to strict safety protocols to prevent runaway reactions.[3] The use of tert-butyl nitrite also requires appropriate handling due to its flammability and potential for peroxide formation.

Quantitative Data Summary

ParameterRoute 1: Chlorination of 3-FluoropyridineRoute 2: Diazotization of 2-Chloro-3-aminopyridine
Starting Material 3-Fluoropyridine2-Chloro-3-aminopyridine
Reported Yield 60-70% (lab-scale)[6]60-68% (one-pot, lab-scale)[7]
Purity High (distillation)High (typically >97%)[10]
Key Reagents n-Butyllithium, Hexachloroethanetert-Butyl nitrite, Copper (II) fluoride
Reaction Conditions Cryogenic temperatures (-65 °C)Mild temperatures (0-60 °C)[7]
Safety Concerns Pyrophoric n-butyllithium, cryogenic handlingExothermic diazotization, unstable intermediates, flammable nitrite
Scalability Challenging due to reagents and conditionsMore favorable for large-scale production
Estimated Cost Higher due to expensive starting materialMore cost-effective due to cheaper starting material

Emerging Technologies: The Promise of Flow Chemistry

Recent advancements in synthetic methodology are paving the way for more efficient and sustainable production of fluorinated heterocycles. Continuous flow chemistry, in particular, offers significant advantages for the synthesis of this compound, especially for the diazotization route.

Advantages of Flow Chemistry:

  • Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with highly exothermic reactions and unstable intermediates.[11]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and purity.

  • Scalability: Scaling up production in a flow system is achieved by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

  • Automation and Control: Flow chemistry allows for precise control over reaction parameters and the potential for in-line analysis and real-time optimization.

While specific industrial-scale flow chemistry protocols for this compound are not yet widely published, the principles of this technology suggest that it could significantly improve the safety and efficiency of the diazotization route, further enhancing its cost-effectiveness. The adaptation of this route to a continuous flow process is a promising area for future process development.[5]

Experimental Workflows and Decision Making

The selection of an optimal synthetic route is a multi-faceted decision that requires careful consideration of economic, safety, and logistical factors. The following diagrams illustrate the synthetic pathways and a decision-making workflow.

Synthetic_Pathways cluster_0 Route 1 cluster_1 Route 2 3-Fluoropyridine 3-Fluoropyridine Lithiation Lithiation 3-Fluoropyridine->Lithiation n-BuLi Chlorination Chlorination Lithiation->Chlorination Hexachloroethane 2-Chloro-3-fluoropyridine_1 This compound Chlorination->2-Chloro-3-fluoropyridine_1 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine Diazotization Diazotization 2-Chloro-3-aminopyridine->Diazotization t-BuONO Fluoro-dediazoniation Fluoro-dediazoniation Diazotization->Fluoro-dediazoniation CuF2 2-Chloro-3-fluoropyridine_2 This compound Fluoro-dediazoniation->2-Chloro-3-fluoropyridine_2

Caption: Synthetic pathways to this compound.

Decision_Workflow Start Start Assess_Starting_Material_Cost Assess Starting Material Cost (3-Fluoropyridine vs. 2-Chloro-3-aminopyridine) Start->Assess_Starting_Material_Cost High_Cost_3FP High Cost of 3-Fluoropyridine? Assess_Starting_Material_Cost->High_Cost_3FP Consider_Route_2 Prioritize Route 2 High_Cost_3FP->Consider_Route_2 Yes Evaluate_Capex Evaluate Capital Expenditure (Cryo vs. Standard Reactor) High_Cost_3FP->Evaluate_Capex No Final_Decision Select Optimal Route Consider_Route_2->Final_Decision High_Capex_Cryo High CAPEX for Cryogenics? Evaluate_Capex->High_Capex_Cryo High_Capex_Cryo->Consider_Route_2 Yes Consider_Route_1 Consider Route 1 High_Capex_Cryo->Consider_Route_1 No Consider_Route_1->Final_Decision

Caption: Decision workflow for selecting a synthetic route.

Conclusion and Future Outlook

The synthesis of this compound presents a classic case study in process chemistry, where the choice of synthetic route has profound implications for the cost-effectiveness and scalability of production. While the chlorination of 3-fluoropyridine is a chemically elegant and high-yielding method, its reliance on an expensive starting material and hazardous reagents makes it less attractive for large-scale industrial synthesis. The diazotization of 2-chloro-3-aminopyridine, particularly with the advent of milder fluorinating agents like copper fluoride, offers a more economically viable and scalable alternative.

Looking ahead, the continued development of novel fluorination methods and the adoption of advanced manufacturing technologies like continuous flow chemistry are expected to further optimize the synthesis of this compound. These innovations will not only improve the economic feasibility of producing this vital intermediate but also enhance the safety and environmental sustainability of the manufacturing process, ultimately supporting the development of the next generation of life-saving medicines and advanced agricultural products.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Chloro-3-fluoropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical research, substituted pyridines are indispensable building blocks. Among these, 2-Chloro-3-fluoropyridine serves as a versatile precursor for the synthesis of a wide array of functionalized molecules. The regioselectivity of its reactions, particularly nucleophilic aromatic substitution (SNAr), is a critical parameter that dictates the identity and purity of the final product. Consequently, rigorous spectroscopic validation is not merely a procedural step but the cornerstone of reliable and reproducible synthetic chemistry.

This guide provides an in-depth, technically-focused comparison of spectroscopic methodologies for the unambiguous characterization of reaction products derived from this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and the logic of data interpretation, empowering researchers to confidently validate their synthetic outcomes.

The Synthetic Challenge: Regioselectivity in Nucleophilic Aromatic Substitution

This compound presents two potential sites for nucleophilic attack: the carbon bearing the chlorine atom (C-2) and the carbon bearing the fluorine atom (C-3). While the fluorine substituent generally imparts higher reactivity towards SNAr compared to chlorine, the electronic and steric environment of the pyridine ring introduces a layer of complexity.[1] Therefore, a given reaction may yield the desired product, the isomeric byproduct, or a mixture of both, in addition to unreacted starting material.

To illustrate the validation process, we will consider a model reaction: the substitution of this compound with a generic amine nucleophile (R-NH₂). This reaction could potentially yield two isomeric products: 2-(alkylamino)-3-fluoropyridine or 2-chloro-3-(alkylamino)pyridine.

Reaction_Pathway This compound This compound Product_A 2-(Alkylamino)-3-fluoropyridine (Desired Product) This compound->Product_A Attack at C-2 Product_B 2-Chloro-3-(alkylamino)pyridine (Isomeric Byproduct) This compound->Product_B Attack at C-3 Nucleophile (R-NH2) Nucleophile (R-NH2) Nucleophile (R-NH2)->Product_A Nucleophile (R-NH2)->Product_B

Caption: Potential reaction pathways for the nucleophilic substitution of this compound.

Multi-faceted Spectroscopic Validation: A Comparative Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing between the potential isomers. The chemical shifts (δ) and coupling constants (J) of the pyridine ring protons are exquisitely sensitive to the electronic environment dictated by the substituents. Furthermore, ¹⁹F NMR provides a direct probe of the fluorine-containing species.

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H NMR) to achieve optimal signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify all unique carbon environments.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This is crucial for identifying fluorine-containing compounds.

    • 2D NMR (COSY, HSQC, HMBC): In cases of ambiguity, 2D NMR experiments can be invaluable for establishing connectivity between protons and carbons.

Spectroscopic FeatureThis compound (Starting Material)2-(Alkylamino)-3-fluoropyridine (Product A)2-Chloro-3-(alkylamino)pyridine (Product B)
¹H NMR (Pyridine Protons) Complex multiplet patterns.Distinct changes in chemical shifts and coupling constants due to the electron-donating amine group.Significant downfield shift of the proton ortho to the amino group.
¹⁹F NMR Single resonance.A new resonance, likely shifted upfield due to the neighboring electron-donating group.Absence of a fluorine signal.
¹³C NMR Characteristic signals for the chlorinated and fluorinated carbons.Upfield shift of the carbon attached to the amino group (C-2) and a downfield shift of the carbon attached to fluorine (C-3).Upfield shift of the carbon attached to the amino group (C-3) and a downfield shift of the carbon attached to chlorine (C-2).

Causality in Interpretation: The electron-donating nature of the amino group in Product A will shield the adjacent protons and carbons, causing an upfield shift in their NMR signals compared to the starting material. Conversely, the removal of the electronegative fluorine in Product B will lead to a more pronounced upfield shift for the C-3 carbon. The presence or absence of a ¹⁹F NMR signal is a definitive diagnostic tool.

NMR_Workflow Crude_Product Crude Reaction Product NMR_Analysis 1H, 13C, 19F NMR Crude_Product->NMR_Analysis Data_Interpretation Analyze Chemical Shifts & Coupling Constants NMR_Analysis->Data_Interpretation Structure_Validation Structure Confirmed? Data_Interpretation->Structure_Validation Pure_Product Pure Desired Product Structure_Validation->Pure_Product Yes Impure Mixture of Isomers or Starting Material Structure_Validation->Impure No

Caption: A streamlined workflow for the NMR-based validation of reaction products.

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry provides the exact molecular weight of the product, which is a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further solidifying the structural assignment.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for many organic molecules, minimizing fragmentation and providing a clear molecular ion peak ([M+H]⁺).

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer will provide the high resolution necessary for accurate mass determination.

CompoundMolecular FormulaExpected Exact Mass [M+H]⁺
This compoundC₅H₃ClFN131.9938
2-(Methylamino)-3-fluoropyridineC₆H₇FN₂127.0675
2-Chloro-3-(methylamino)pyridineC₆H₇ClN₂143.0379

Key Insight: While both potential products have different nominal masses, HRMS provides the definitive differentiation. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be present in the starting material and Product B, but absent in Product A.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not as structurally definitive as NMR, it serves as an excellent complementary method for confirming the success of a reaction.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). Attenuated Total Reflectance (ATR) is a modern, convenient alternative that requires minimal sample preparation.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Functional GroupCharacteristic Absorption (cm⁻¹)This compound2-(Alkylamino)-3-fluoropyridine2-Chloro-3-(alkylamino)pyridine
N-H Stretch 3300-3500AbsentPresent (if secondary amine)Present (if secondary amine)
C-Cl Stretch 600-800PresentAbsentPresent
C-F Stretch 1000-1400PresentPresentAbsent
C=N, C=C Stretch (Aromatic) 1400-1600PresentPresentPresent

Trustworthiness of the Data: The disappearance of the C-Cl stretch and the appearance of an N-H stretch would strongly indicate the formation of Product A. Conversely, the disappearance of the C-F stretch and the appearance of an N-H stretch would point towards Product B.

Conclusion: An Integrated and Self-Validating Approach

The robust validation of this compound reaction products necessitates a multi-pronged spectroscopic approach. While NMR spectroscopy stands as the primary tool for unambiguous structural elucidation, MS provides definitive molecular weight and elemental composition, and IR offers rapid confirmation of functional group transformations. By judiciously applying these techniques and understanding the underlying principles of their data interpretation, researchers can ensure the scientific integrity of their work and accelerate the pace of discovery in drug development and materials science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Chloro-3-fluoropyridine (CAS No. 17282-04-1). As a halogenated pyridine derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are synthesized from established safety protocols and regulatory standards, designed to provide clarity and instill confidence in your operational practices.

Section 1: Core Safety Directives & Hazard Assessment

Before handling or disposing of this compound, a thorough understanding of its properties and associated hazards is paramount. This is not merely a procedural formality; it is the foundation of a safe laboratory environment. The causality behind these precautions is rooted in the chemical's reactivity, toxicity, and physical state.

1.1. Hazard Identification

This compound is a combustible liquid that is harmful if swallowed and can cause serious eye damage.[1] Upon combustion, it releases highly toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[2] Therefore, all handling and disposal procedures must be designed to mitigate these risks.

Table 1: Physicochemical Properties and Hazards of this compound

PropertyValueSource
CAS Number 17282-04-1[1][2]
Appearance Colorless liquid[2]
Boiling Point 80 °C at 110 hPa[2]
Flash Point 63 °C (145.4 °F) - closed cup[2]
Density 1.323 g/cm³ at 25 °C[2]
Primary Hazards Combustible liquid, Harmful if swallowed, Causes serious eye damage[1]
Incompatibilities Strong oxidizing agents, Strong acids, Strong bases[1][3]

1.2. Personal Protective Equipment (PPE) & Engineering Controls

The selection of PPE is your first line of defense. The following are mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber). Nitrile gloves are not recommended for prolonged contact.[4] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws.[5]

  • Body Protection: A fully-buttoned laboratory coat and appropriate protective clothing are required to prevent skin exposure.[1][6]

  • Respiratory Protection: All handling of open containers must occur inside a certified chemical fume hood to prevent inhalation of vapors.[1] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., type ABEK EN14387) must be used.[1]

The rationale for these controls is self-evident: they create a barrier between you and the chemical, preventing accidental exposure through contact, ingestion, or inhalation.

Section 2: Waste Management & Disposal Workflow

Proper disposal is a systematic process that begins the moment the chemical is deemed waste. The guiding principle is segregation . Halogenated organic compounds must not be mixed with non-halogenated waste streams to ensure the final disposal method is effective and safe.[7][8]

G cluster_0 Waste Generation & Collection cluster_1 Segregation & Storage cluster_2 Final Disposal gen Generate Waste (e.g., surplus reagent, contaminated materials) assess Assess Waste: Is it this compound or contaminated with it? gen->assess container Select Compatible, Labeled Waste Container (HDPE or Glass) assess->container transfer Transfer Waste (Inside Fume Hood) container->transfer segregate Segregate as 'Halogenated Organic Waste' transfer->segregate store Store in Designated, Ventilated Area Away from Incompatibles segregate->store log Maintain Waste Log store->log pickup Arrange Pickup by Licensed Disposal Company log->pickup transport Transport to Approved Waste Disposal Plant pickup->transport incinerate Controlled Incineration with Flue Gas Scrubbing transport->incinerate

Caption: Disposal workflow for this compound.

2.1. Step-by-Step Collection Protocol

  • Container Selection: Designate a specific, compatible waste container for this compound and materials contaminated with it.[4] The container should be made of high-density polyethylene (HDPE) or glass and have a secure, airtight seal.

  • Labeling: Immediately label the container as "Hazardous Waste: this compound". The label must also include the words "Halogenated Organic Liquid," "Combustible," and "Toxic." Ensure the date of first accumulation is clearly marked.

  • Waste Transfer: Conduct all transfers of waste into the container within a certified chemical fume hood.[1] Avoid splashing. Keep the container closed when not in use.

  • Segregation: Do NOT mix this waste with other chemical waste, especially non-halogenated solvents or strong oxidizing agents.[2][7] Mixing can lead to dangerous reactions and complicates the final disposal process.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin.[1][2] This area should be away from heat sources and incompatible materials.[1]

2.2. Final Disposal Pathway

The accepted and required method for the disposal of this compound is through a licensed professional waste disposal service.[2][5]

  • Mechanism of Disposal: The primary disposal method is controlled chemical incineration equipped with an afterburner and a scrubber.[6][9] This is a critical, self-validating step. The high temperatures of incineration break the robust carbon-fluorine and carbon-chlorine bonds. The resulting acidic flue gases (HCl and HF) are then neutralized by the scrubber system, preventing their release into the atmosphere.[2][6]

  • Regulatory Compliance: Waste generators are legally responsible for ensuring their chemical waste is handled and disposed of in compliance with all local, state, and federal regulations. In the United States, this falls under the EPA's Resource Conservation and Recovery Act (RCRA), as detailed in 40 CFR Part 261.[10] You must contract with a disposal company that can provide documentation of proper destruction.

Section 3: Spill and Emergency Management

Preparedness is key to mitigating the impact of an accidental release.

3.1. Small Spill Cleanup (Inside a Fume Hood)

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Absorb the spill using an inert, dry material such as vermiculite, sand, or earth.[11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or shovel the absorbent material into a labeled, sealable container for hazardous waste disposal.[11][12] Use only spark-free tools.[11]

  • Decontamination: Wipe down the spill area with a suitable solvent (e.g., soapy water), collecting the cleaning materials as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly.

3.2. Large Spill or Spill Outside a Fume Hood

  • Evacuate: Immediately evacuate the area and alert all personnel.

  • Isolate: Close the doors to the affected area and prevent entry.

  • Ignition Sources: If it is safe to do so, remove all sources of ignition.[2][11]

  • Call for Help: Contact your institution's Environmental Health & Safety (EHS) office and/or emergency services. Do not attempt to clean up a large spill yourself.

3.3. First Aid Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][10]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and ensure that your research and development activities are conducted responsibly and in full compliance with environmental regulations.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: In Case of Exposure

Exposure RouteImmediate Action
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Remove all contaminated clothing. Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Understanding the Hazard: Why 2-Chloro-3-fluoropyridine Demands Respect

This compound is a halogenated pyridine derivative, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5] However, its utility in chemical synthesis is matched by its significant toxicological profile. The Safety Data Sheet (SDS) for this compound unequivocally categorizes it as a hazardous substance, with the potential for severe, life-threatening effects upon exposure.[2]

The primary dangers associated with this compound include:

  • Acute Toxicity: It is classified as fatal if inhaled or in contact with skin, and toxic if swallowed.[2]

  • Corrosivity: It is known to cause serious eye damage and skin irritation.[2]

  • Respiratory Irritation: Inhalation of vapors or mists can lead to respiratory irritation.[2]

  • Combustibility: It is a combustible liquid, which necessitates careful management of ignition sources.[2][6]

Given these hazards, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical necessity for any researcher or scientist handling this compound.

Your Armor: Selecting the Appropriate Personal Protective Equipment

A multi-layered approach to PPE is essential to mitigate the risks posed by this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecifications and Rationale
Hand Protection Double Gloving Recommended. Outer Glove: Butyl rubber or Viton®.Inner Glove: Nitrile rubber.Rationale: While specific breakthrough data for this compound is not readily available, halogenated organic compounds and aromatic amines can be aggressive toward common glove materials. Butyl rubber offers excellent resistance to a wide array of hazardous chemicals, including many polar organics.[4][7][8] Nitrile gloves provide a good general-purpose barrier, particularly against oils and some solvents, but their performance against halogenated compounds can be variable.[7][8][9] Double gloving provides an additional layer of protection in case of a breach in the outer glove. Crucially, gloves should be changed immediately if contamination is suspected. [10]
Eye and Face Protection Tightly fitting safety goggles AND a face shield (minimum 8-inch). Rationale: Due to the severe eye damage this chemical can cause, standard safety glasses are insufficient.[2] Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers a broader barrier of protection for the entire face.[2]
Respiratory Protection A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. Rationale: The fatal inhalation hazard of this compound necessitates a high level of respiratory protection.[2] An ABEK-type cartridge provides protection against Organic vapors (A), Inorganic vapors (B), Sulphur dioxide and other acidic gases (E), and Ammonia and organic ammonia derivatives (K). This comprehensive coverage is vital given the compound's chemical nature.[3] All work with this chemical must be conducted in a certified chemical fume hood.[1][10]
Protective Clothing A chemically resistant lab coat or a full chemical-protective suit. Rationale: To prevent skin contact, which can be fatal, a standard cotton lab coat is inadequate.[2] A lab coat made of a chemically resistant material (e.g., coated polypropylene) or a full suit is required. All clothing worn in the lab should be clean and put on before work begins.[11]
Footwear Closed-toe, chemically resistant shoes or boots. Rationale: To protect against spills, footwear must be fully enclosed and constructed from a material that will resist chemical penetration.

The Workflow: A Step-by-Step Guide to Safe Handling and Disposal

Adherence to a strict, methodical workflow is paramount to ensuring safety. The following diagram and procedural steps outline a self-validating system for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal prep_ppe 1. Don Full PPE prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Equipment prep_hood->prep_materials prep_spill 4. Prepare Spill Kit prep_materials->prep_spill handle_transfer 5. Transfer Chemical in Fume Hood prep_spill->handle_transfer handle_reaction 6. Conduct Reaction handle_cleanup 7. Initial Decontamination of Glassware disp_waste 8. Segregate Halogenated Waste handle_cleanup->disp_waste disp_container 9. Triple-Rinse Empty Container disp_waste->disp_container disp_ppe 10. Doff and Dispose of PPE disp_container->disp_ppe disp_wash 11. Thoroughly Wash Hands disp_ppe->disp_wash

Caption: A workflow for the safe handling and disposal of this compound.

Experimental Protocol: Handling and Disposal

1. Preparation: 1.1. Don Full PPE: Before entering the designated work area, put on all required PPE as detailed in the table above. 1.2. Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height. 1.3. Assemble All Necessary Equipment: Gather all glassware, reagents, and equipment needed for the procedure and place them inside the fume hood. 1.4. Prepare Spill Kit: Have a spill kit readily accessible. The kit should contain absorbent materials like sand or vermiculite, and a sealed container for waste.[12]

2. Handling: 2.1. Transfer Chemical in Fume Hood: Conduct all transfers of this compound within the fume hood to minimize inhalation exposure.[10] 2.2. Conduct Reaction: Keep the reaction vessel closed as much as possible. Avoid heating the compound near open flames or other ignition sources.[1][2] 2.3. Initial Decontamination of Glassware: After the procedure, rinse all contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. This rinsate is considered hazardous waste.

3. Waste Management and Disposal: 3.1. Segregate Halogenated Waste: All waste containing this compound, including the initial solvent rinses of glassware, must be collected in a designated, labeled, and sealed container for halogenated organic waste.[13][14] Do not mix with non-halogenated waste. 3.2. Triple-Rinse Empty Container: 3.2.1. Once the original container of this compound is empty, rinse it three times with a suitable solvent (e.g., acetone).[15] 3.2.2. Each rinse should be collected and added to the halogenated waste container.[15][16] 3.2.3. After the third rinse, allow the container to air dry in the back of the fume hood. Deface the original label and mark the container as "Empty" and "Triple-Rinsed."[15] It can then be disposed of as regular laboratory glass waste, pending institutional policies. 3.3. Doff and Dispose of PPE: Remove PPE in a manner that avoids contaminating yourself. Disposable items, such as gloves, should be placed in a sealed bag for hazardous waste disposal. 3.4. Thoroughly Wash Hands: After removing all PPE, wash your hands thoroughly with soap and water.[2]

In Conclusion: A Culture of Safety

The safe handling of this compound is not just about following a protocol; it is about fostering a deep-seated culture of safety. The hazardous nature of this compound leaves no room for error. By understanding its toxicological properties, meticulously selecting and using the correct PPE, and adhering to a rigorous handling and disposal workflow, researchers can confidently and safely utilize this valuable synthetic intermediate. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-fluoropyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-fluoropyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.